molecular formula C19H24O2 B1198795 Estrone 3-methyl ether CAS No. 1091-94-7

Estrone 3-methyl ether

Katalognummer: B1198795
CAS-Nummer: 1091-94-7
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: BCWWDWHFBMPLFQ-VXNCWWDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RN given refers to cpd with unspecified isomeric designation;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWWDWHFBMPLFQ-VXNCWWDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167368
Record name Estrone 3-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624-62-0, 1091-94-7
Record name (+)-Estrone 3-methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estrone methyl ether, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001091947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estrone 3-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estrone methyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Estrone 3-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxyoestra-1,3,5(10)-trien-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRONE 3-METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SMZ4A51IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ESTRONE METHYL ETHER, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59359RSB8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Total Synthesis of Estrone 3-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone, a key estrogenic hormone, and its derivatives are of significant interest in medicinal chemistry and drug development due to their physiological importance and therapeutic applications. The total synthesis of estrone and its protected forms, such as the 3-methyl ether, has been a classic benchmark in organic synthesis for decades, showcasing the evolution of synthetic strategies and methodologies. This technical guide provides an in-depth overview of prominent total syntheses of estrone 3-methyl ether, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to serve as a comprehensive resource for researchers in the field.

Key Synthetic Approaches

Several landmark total syntheses of estrone and its methyl ether have been developed, each with its unique strategy for constructing the challenging steroidal framework. This guide will focus on the following seminal and modern approaches:

  • The Torgov Synthesis: A convergent and highly efficient route that has been widely adopted and modified.

  • The Anner-Miescher Synthesis: The first reported total synthesis of estrone, a landmark achievement in steroid chemistry.

  • The Velluz Synthesis: A notable industrial-scale synthesis.

  • The Danishefsky Synthesis: A strategy featuring a Diels-Alder reaction for the construction of the B and C rings.

  • The Posner Asymmetric Synthesis: An early example of an asymmetric approach to a steroid nucleus.

  • The Hayashi Enantioselective Synthesis: A modern organocatalytic approach to estradiol methyl ether, a direct precursor to estrone methyl ether.

  • The Pattenden Radical Cyclization Synthesis: A conceptually novel approach utilizing radical cascade reactions.

I. The Torgov Synthesis

The Torgov synthesis, first reported in the early 1960s, is a convergent and practical route to estrone and its derivatives.[1] A key feature of this synthesis is the acid-catalyzed condensation of 6-methoxy-1-tetralone with 2-methyl-1,3-cyclopentanedione to construct the C and D rings onto the pre-existing AB-ring system.

Experimental Protocol:

A detailed experimental protocol for the Torgov synthesis is outlined below, based on literature procedures.[1]

Step 1: Preparation of 6-methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol

To a solution of vinylmagnesium bromide (prepared from magnesium turnings and vinyl bromide) in tetrahydrofuran (THF), a solution of 6-methoxy-1-tetralone in THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude tertiary allylic alcohol.

Step 2: Condensation with 2-methyl-1,3-cyclopentanedione

The crude alcohol from the previous step is dissolved in xylene, and 2-methyl-1,3-cyclopentanedione is added. A catalytic amount of Triton B (benzyltrimethylammonium hydroxide) is then added, and the mixture is heated at reflux with azeotropic removal of water for 8 hours. The reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to yield the condensation product.

Step 3: Cyclization and Dehydration to Estrone Methyl Ether

The product from the previous step is dissolved in a mixture of methanol and concentrated hydrochloric acid and stirred at room temperature. This effects the cyclization and dehydration to form the tetracyclic steroid skeleton. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization to afford this compound.

Quantitative Data:
StepStarting MaterialReagents and ConditionsProductYield (%)
16-methoxy-1-tetraloneVinylmagnesium bromide, THF, 0 °C to rt, 12 h6-methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol~90
2Tertiary allylic alcohol2-methyl-1,3-cyclopentanedione, Triton B, xylene, reflux, 8 hCondensation Product~75
3Condensation ProductMethanol, concentrated HCl, rtThis compound~80

Torgov Synthesis Workflow

Torgov_Synthesis A 6-methoxy-1-tetralone C Tertiary Allylic Alcohol A->C Grignard Addition B Vinylmagnesium bromide B->C E Condensation Product C->E Condensation (Triton B) D 2-methyl-1,3- cyclopentanedione D->E F This compound E->F Cyclization/ Dehydration (H+)

Caption: The convergent pathway of the Torgov synthesis.

II. The Anner-Miescher Synthesis

The first total synthesis of a non-aromatic steroid, estrone, was achieved by Anner and Miescher in 1948. This lengthy synthesis was a landmark achievement, though it has since been superseded by more efficient routes.

Experimental Protocol:

The Anner-Miescher synthesis involves a multi-step sequence starting from simpler aromatic precursors. A detailed, step-by-step protocol is beyond the scope of this guide due to its length; however, a key transformation is the construction of the C and D rings through a series of reactions including a Reformatsky reaction and subsequent cyclizations.[2]

Anner-Miescher Synthesis Logical Flow

Anner_Miescher_Synthesis A Aromatic Precursor B Multi-step Elaboration A->B C Key Intermediate (D-ring precursor attached) B->C D Cyclization Strategies C->D E This compound D->E

Caption: A simplified representation of the linear Anner-Miescher synthesis.

III. The Hayashi Enantioselective Synthesis of Estradiol Methyl Ether

A modern and elegant approach to a direct precursor of estrone methyl ether was developed by Hayashi and coworkers. This synthesis utilizes organocatalysis to achieve high enantioselectivity.[3]

Experimental Protocol:

The key step in the Hayashi synthesis is a domino Michael/aldol reaction catalyzed by a diphenylprolinol silyl ether.[3]

Key Domino Reaction:

A solution of the appropriate nitroalkane and α,β-unsaturated aldehyde in a suitable solvent (e.g., toluene) is treated with a catalytic amount of diphenylprolinol silyl ether. The reaction is typically run at room temperature until completion. The resulting bicyclic product, containing the C and D rings of the steroid, is isolated after purification by column chromatography. This intermediate is then elaborated to estradiol methyl ether through a series of transformations including a Nef reaction, cyclization to form the B ring, and stereoselective reductions.

Quantitative Data:
StepKey ReactionCatalystProductEnantiomeric Excess (%)Overall Yield (%)
DominoMichael/AldolDiphenylprolinol silyl etherBicyclo[4.3.0]nonane derivative>996.8 (12 pots) / 15 (5 pots)

Hayashi Synthesis Experimental Workflow

Hayashi_Synthesis A Nitroalkane C Domino Michael/Aldol Reaction A->C B α,β-Unsaturated Aldehyde B->C D Bicyclic Intermediate (C/D rings) C->D Organocatalyst E Multi-step Elaboration D->E F Estradiol 3-methyl ether E->F

Caption: The organocatalyzed domino reaction in the Hayashi synthesis.

IV. The Pattenden Radical Cyclization Synthesis

A conceptually different approach to the estrane skeleton was developed by Pattenden and coworkers, which relies on a cascade of radical cyclizations.[4]

Experimental Protocol:

A key step involves the treatment of an iododienynone precursor with tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).[4]

Key Radical Cascade Reaction:

A solution of the iododienynone in a solvent like toluene is heated to reflux, and a solution of Bu3SnH and AIBN in toluene is added slowly over several hours. The reaction mixture is then refluxed for an additional period. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the tetracyclic estrane product. This intermediate is then converted to estrone methyl ether in subsequent steps.

Quantitative Data:
StepKey ReactionReagentsProductYield (%)
CascadeRadical CyclizationBu3SnH, AIBNTetracyclic Estrane50

Pattenden Synthesis Signaling Pathway

Pattenden_Synthesis A Iododienynone Precursor B Radical Initiation (AIBN) A->B Heat C Aryl Radical Formation B->C Bu3SnH D 13-endo-dig Macrocyclization C->D E Transannulation Cascade D->E F Tetracyclic Estrane Product E->F

Caption: The radical cascade mechanism in the Pattenden synthesis.

Conclusion

The total synthesis of this compound has been a fertile ground for the development of new synthetic strategies. From the linear approach of Anner and Miescher to the convergent and efficient Torgov synthesis, and more recently to the elegant enantioselective and conceptually novel radical-based methods, the synthesis of this important steroid continues to inspire innovation in organic chemistry. This guide provides a snapshot of these key achievements, offering detailed protocols and data to aid researchers in their own synthetic endeavors.

References

An In-depth Technical Guide to the Core Chemical Properties and Structure of Estrone 3-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Estrone 3-methyl ether, a synthetically derived estrogen and a methylated form of estrone, serves as a crucial intermediate in the synthesis of various estrogen receptor modulators.[1][2] This technical guide provides a comprehensive overview of its fundamental chemical properties, structural details, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, offering a consolidated view of its characteristics.

PropertyValueSource
Molecular Formula C₁₉H₂₄O₂[1][3][4][5][6]
Molecular Weight 284.39 g/mol [4][5]
Exact Mass 284.177630004 Da[3][7]
CAS Number 1624-62-0[1][3][4]
Appearance White crystalline powder[7]
Melting Point 164-165 °C[7]
Boiling Point 427.4 °C at 760 mmHg[7]
Solubility Chloroform: 30-50 mg/mL, Soluble in dioxane, pyridine, and fixed alkali hydroxide solutions.[1][8]
Topological Polar Surface Area 26.3 Ų[3]
XLogP3 3.5[3][7]
Structural Information

This compound is characterized by a steroidal framework with a methoxy group at the C3 position.

IdentifierValueSource
IUPAC Name (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one[3][4]
SMILES C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4)OC[4]
InChI 1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1[1][4]
InChI Key BCWWDWHFBMPLFQ-VXNCWWDNSA-N[1][4]
Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of this compound.

Spectroscopic DataDetails
¹H NMR Data available on SpectraBase.[3]
¹³C NMR Data available on SpectraBase.[3]
Mass Spectrometry Experimental GC-MS and LC-MS data are available, with a prominent peak at m/z 284.[3]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available, showing characteristic peaks for the functional groups present.[3] The C=O stretch for the ketone is expected around 1740 cm⁻¹, and C-O stretches for the ether are anticipated between 1300 and 1000 cm⁻¹.[9][10]

Experimental Protocols

Detailed experimental procedures are critical for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common synthetic route to (±)-estrone involves a multi-step process. The final step to obtain estrone from estrone methyl ether involves the removal of the aromatic methyl ether using hot pyridinium chloride.[11] Another approach involves a cascade of radical cyclizations, where an iodovinylcyclopropane precursor is treated with Bu₃SnH/AIBN, followed by oxidation to yield estrone methyl ether, which is then demethylated.[12]

Purification by High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed and purified using reverse-phase HPLC.[13]

  • Column: A standard C18 column is suitable.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid can be used. For Mass Spectrometry (MS) compatible methods, phosphoric acid should be replaced with formic acid.[13]

  • Detection: UV detection at an appropriate wavelength.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired using a standard NMR spectrometer (e.g., Varian A-60).[3] The sample is dissolved in a suitable deuterated solvent, such as CDCl₃.

  • Mass Spectrometry (MS):

    • GC-MS: A system like a HITACHI M-52 with electron ionization (EI) can be used.[3]

    • LC-MS: A TripleTOF 5600 SCIEX with electrospray ionization (ESI) is an example of a suitable instrument.[3]

  • Infrared (IR) Spectroscopy:

    • FTIR: A Bio-Rad FTS instrument can be used. The sample can be prepared as a KBr pellet.[3]

    • ATR-IR: A Bio-Rad FTS with a DuraSamplIR II accessory can be used for analysis of the neat compound.[3]

Biological Activity and Signaling Pathways

This compound is a synthetic estrogen that can stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro at concentrations from 0.16 to 20 μM.[1] However, it exhibits weak binding affinity for estrogen receptors (ERα and ERβ), with IC₅₀ values greater than 100 μM.[1] Its biological effects are likely mediated through the general estrogen signaling pathway after potential metabolic conversion or through non-genomic pathways.

Estrogens like estrone diffuse across the cell membrane and bind to estrogen receptors (ERs) in the nucleus.[14][15] This binding induces a conformational change, leading to receptor dimerization and interaction with estrogen response elements (EREs) on DNA, thereby modulating the transcription of target genes.[14][15] Estrogens can also initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors (mERs), activating pathways such as PLC/PKC, Ras/Raf/MAPK, and PI3K/AKT.[14]

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E3ME This compound ER Estrogen Receptor (ER) E3ME->ER Diffuses & Binds mER Membrane ER (mER) E3ME->mER Binds ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds Signaling_Cascades Signaling Cascades (MAPK, PI3K/Akt) mER->Signaling_Cascades Activates Gene_Transcription Gene Transcription Signaling_Cascades->Gene_Transcription Modulates ERE->Gene_Transcription Regulates

Caption: Simplified Estrogen Signaling Pathway.

Experimental and Analytical Workflow

The characterization of this compound follows a standard workflow from synthesis to structural and functional analysis.

Experimental_Workflow Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Structural_ID Structural Identification Purification->Structural_ID Bio_Assay Biological Activity Assay (e.g., MCF-7 proliferation) Purification->Bio_Assay NMR NMR Spectroscopy (¹H, ¹³C) Structural_ID->NMR MS Mass Spectrometry (GC-MS, LC-MS) Structural_ID->MS IR IR Spectroscopy (FTIR, ATR) Structural_ID->IR

Caption: General Experimental Workflow.

References

An In-Depth Technical Guide to the Synthesis of Racemic Estrone 3-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes to racemic Estrone 3-methyl ether, a key intermediate in the synthesis of various steroidal compounds. The guide details the experimental protocols for the most prominent synthetic strategies, including the Torgov and Anner-Miescher syntheses, as well as modern approaches involving radical cyclization. Quantitative data is presented in structured tables for comparative analysis, and key reaction pathways are visualized through detailed diagrams.

Introduction

This compound is a pivotal synthetic intermediate for the preparation of a wide range of steroidal hormones and their analogues. Its strategic importance lies in the protected phenolic hydroxyl group at the C3 position, which allows for selective modifications at other positions of the steroid nucleus. The total synthesis of this compound has been a subject of extensive research, leading to the development of several elegant and efficient strategies. This guide will focus on the most historically significant and practically relevant methods for the preparation of its racemic form.

Torgov Synthesis

The Torgov synthesis, developed in the 1960s, remains one of the most practical and widely used methods for the large-scale preparation of estrone derivatives.[1] It is a convergent synthesis that constructs the steroid skeleton by assembling A- and D-ring precursors.

Reaction Pathway

The synthesis begins with the reaction of 6-methoxy-1-tetralone with vinylmagnesium bromide to form the tertiary allylic alcohol 1 . This intermediate is then reacted with 2-methyl-1,3-cyclopentanedione (2 ) in the presence of a base to yield the seco-steroid 3 . Subsequent acid-catalyzed cyclization and dehydration of 3 furnishes the tetracyclic steroid skeleton, which upon selective reduction of the double bonds, yields racemic this compound (4 ).[1][2]

Torgov_Synthesis 6-methoxy-1-tetralone 6-methoxy-1-tetralone intermediate1 6-methoxy-1-vinyl-1-tetralol (1) 6-methoxy-1-tetralone->intermediate1 VinylMgBr VinylMgBr VinylMgBr->intermediate1 intermediate2 Seco-steroid (3) intermediate1->intermediate2 2-methyl-1,3-cyclopentanedione (2) 2-methyl-1,3-cyclopentanedione (2) 2-methyl-1,3-cyclopentanedione (2)->intermediate2 product This compound (4) intermediate2->product Acid-catalyzed cyclization & reduction

Figure 1: Torgov Synthesis Pathway.
Experimental Protocols

Step 1: Synthesis of 6-methoxy-1-vinyl-1-tetralol (1)

To a solution of vinylmagnesium bromide in tetrahydrofuran (THF), 6-methoxy-1-tetralone is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure to yield the crude tertiary allylic alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of 3-methoxy-8,14-seco-estra-1,3,5(10),9(11)-tetraene-14,17-dione (3)

The crude 6-methoxy-1-vinyl-1-tetralol (1 ) is dissolved in a suitable solvent such as xylene or toluene. To this solution, 2-methyl-1,3-cyclopentanedione (2 ) and a catalytic amount of a weak base (e.g., Triton B) are added. The mixture is heated to reflux with azeotropic removal of water. After completion of the reaction, the mixture is cooled and the product is isolated by filtration or extraction.

Step 3: Cyclization and Reduction to (±)-Estrone 3-methyl ether (4)

The seco-steroid (3 ) is treated with a strong acid, such as methanolic hydrochloric acid or p-toluenesulfonic acid, to induce an intramolecular aldol condensation and subsequent dehydration, forming the tetracyclic dienone system. This intermediate is then subjected to a series of selective reductions. Typically, catalytic hydrogenation is employed to reduce the C14-C15 double bond, followed by a dissolving metal reduction (e.g., lithium in liquid ammonia) to reduce the C8-C9 double bond and establish the final stereochemistry of the steroid nucleus.

Quantitative Data
StepProductYield (%)
16-methoxy-1-vinyl-1-tetralol~95%
23-methoxy-8,14-seco-estra-1,3,5(10),9(11)-tetraene-14,17-dione70-80%
3(±)-Estrone 3-methyl ether40-50% (from seco-steroid)

Anner-Miescher Synthesis

The Anner-Miescher synthesis, first reported in 1948, represents a landmark achievement in steroid total synthesis.[3] This linear synthesis involves the construction of the steroid skeleton in a stepwise manner.

Reaction Pathway

The synthesis starts from a functionalized naphthalene derivative and proceeds through a series of reactions to build the C and D rings onto the pre-existing AB ring system. A key intermediate in this synthesis is the Wieland-Miescher ketone, which provides the foundational bicyclic system for the subsequent annulation reactions.

Anner_Miescher_Synthesis start Substituted Naphthalene intermediate1 Bicyclic Intermediate start->intermediate1 Several steps intermediate2 Tricyclic Intermediate intermediate1->intermediate2 Ring C formation intermediate3 Tetracyclic Ketone intermediate2->intermediate3 Ring D formation product This compound intermediate3->product Functional group manipulations

Figure 2: Anner-Miescher Synthesis Overview.
Experimental Protocols

Detailed modern experimental protocols for the complete Anner-Miescher synthesis are less commonly reported due to its length and the advent of more convergent strategies like the Torgov synthesis. The original procedures often involved classical reactions that have since been optimized. However, the key transformations generally include:

  • Birch Reduction: To reduce the aromaticity of the naphthalene starting material.

  • Michael Addition: To introduce the precursor for the C ring.

  • Aldol Condensation: To close the C ring.

  • Robinson Annulation: To construct the D ring, often involving the formation of the Wieland-Miescher ketone or a similar intermediate.

  • Functional Group Manipulations: To introduce the C17-keto group and adjust oxidation states.

Due to the multi-step nature and historical context, specific, universally applicable protocols are difficult to present concisely. Researchers interested in this route are encouraged to consult the original literature and subsequent modifications.

Radical Cyclization Approaches

More contemporary approaches to the synthesis of the estrane skeleton have utilized radical cyclization reactions. These methods can offer novel and efficient ways to construct the complex polycyclic system.[4][5][6]

Reaction Pathway

A representative radical cyclization strategy might involve a precursor containing a radical precursor (e.g., an iodide) and a series of strategically placed double or triple bonds. Upon initiation, a cascade of intramolecular radical additions occurs to form the fused ring system in a single step.[4]

Radical_Cyclization start Acyclic Precursor with Radical Initiator intermediate Radical Cascade start->intermediate Radical Initiation product Tetracyclic Steroid Skeleton intermediate->product Intramolecular Cyclizations final_product This compound product->final_product Functional Group Modification

Figure 3: Radical Cyclization Strategy.
Experimental Protocol

Synthesis of the Radical Precursor: The synthesis of the acyclic precursor is highly dependent on the specific design of the radical cascade. It typically involves standard organic transformations to assemble a molecule with the required functionalities.

Radical Cyclization Step:

A solution of the radical precursor in a suitable solvent (e.g., toluene or benzene) is heated to reflux. A radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu₃SnH), are added portion-wise over several hours. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed, and the crude product is purified by column chromatography.[4]

Conversion to this compound: The tetracyclic product from the radical cyclization may require further functional group manipulations, such as oxidation of a hydroxyl group to a ketone at the C17 position, to yield the final product. For instance, oxidation of an intermediate ether using Jones' reagent can yield estrone methyl ether.[4]

Quantitative Data

The yields of radical cyclization reactions can be variable and are highly dependent on the substrate and reaction conditions. A specific example reports the formation of a trans, anti, trans estrane derivative in a 12% overall yield from the substituted iodovinylcyclopropane precursor.[5] Oxidation of the resulting intermediate to estrone methyl ether proceeded with a high yield.[4]

Data Presentation: Spectroscopic Data of (±)-Estrone 3-methyl ether

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, ppm) δ 0.91 (s, 3H, C18-H), 3.78 (s, 3H, OCH₃), 6.63-7.22 (m, 3H, Ar-H)
¹³C NMR (CDCl₃, ppm) δ 13.8 (C18), 55.2 (OCH₃), 111.5 (Ar-C), 113.9 (Ar-C), 126.3 (Ar-C), 132.5 (Ar-C), 137.9 (Ar-C), 157.6 (Ar-C), 220.8 (C17=O)
IR (KBr, cm⁻¹) ~2930 (C-H), ~1735 (C=O, five-membered ring), ~1610, 1500 (C=C, aromatic)
Mass Spectrometry (EI) m/z 284 (M⁺)

Conclusion

The synthesis of racemic this compound has been achieved through various strategic approaches. The Torgov synthesis remains a highly efficient and practical choice for large-scale production due to its convergent nature and good overall yields. The Anner-Miescher synthesis, while historically significant, is generally less favored for practical applications today. Modern methods, such as those employing radical cyclizations, offer innovative and often rapid entries into the estrane skeleton, showcasing the continuous evolution of synthetic organic chemistry. The choice of a particular synthetic route will depend on factors such as the desired scale, available starting materials, and the specific expertise of the research team.

References

Estrone 3-Methyl Ether: A Cornerstone Intermediate in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Estrone 3-methyl ether, also known as 3-methoxy-estra-1,3,5(10)-trien-17-one, is a pivotal synthetic intermediate in the field of steroid chemistry.[1] Its primary role stems from its function as a protected form of estrone, a naturally occurring estrogen. The methylation of the phenolic hydroxyl group at the C3 position is a critical strategic step that allows for selective chemical modifications at other positions of the steroid nucleus, particularly at the C17-ketone. This guide provides a comprehensive overview of its applications, key chemical transformations, and detailed experimental protocols.

The Strategic Importance of the 3-Methyl Ether Group

The phenolic hydroxyl group in estrone is acidic and reactive, making it susceptible to undesired side reactions during many synthetic operations. By converting this hydroxyl group to a methyl ether, its reactivity is masked, providing crucial chemoselectivity. This "protecting group" strategy is fundamental in the multi-step synthesis of numerous steroidal active pharmaceutical ingredients (APIs).[2] The methyl ether is robust enough to withstand a variety of reaction conditions, yet it can be selectively removed (demethylated) in a final step to yield the biologically active 3-hydroxy steroid.[2][3]

Core Synthetic Applications

This compound is a versatile starting material for a range of valuable steroidal compounds, most notably oral contraceptives and estrogen receptor modulators.[1][4][5]

One of the most significant industrial applications of this compound is in the synthesis of mestranol and its active metabolite, ethinylestradiol.[1][6] Mestranol itself is the 3-methyl ether of ethinylestradiol and acts as a prodrug, being demethylated in the liver to the active form.[7]

The key transformation is the ethynylation of the 17-ketone. This is typically achieved by reacting this compound with an acetylene equivalent, such as potassium acetylide, generated in situ from potassium metal or a strong potassium base and acetylene gas in an inert solvent.[8] This reaction creates the 17α-ethynyl group and the tertiary 17β-hydroxyl, converting the ketone into a tertiary alcohol. The resulting product is mestranol.[9][] Subsequent demethylation of mestranol yields ethinylestradiol, a potent estrogen used in nearly all modern combined oral contraceptive pills.[7][11]

G E1_ME This compound Mestranol Mestranol (Ethinylestradiol 3-Methyl Ether) E1_ME->Mestranol Ethynylation at C17 (e.g., K-acetylide) EE Ethinylestradiol Mestranol->EE Demethylation at C3 (e.g., HBr, BBr3)

Caption: Synthesis of Mestranol and Ethinylestradiol.

The electron-donating nature of the 3-methoxy group plays a crucial role in directing the regioselectivity of the Birch reduction. This reaction, which employs an alkali metal (like lithium or sodium) in liquid ammonia with a proton source (like ethanol), reduces the aromatic A-ring to a non-conjugated diene.[12] Specifically, the Birch reduction of this compound yields 3-methoxy-estra-2,5(10)-dien-17-one derivatives.[13] This transformation is a gateway to a wide array of modified steroids that are not easily accessible from the parent aromatic compound. A key example is the synthesis of the progestin Dienogest, which begins with the Birch reduction of a ketal-protected this compound.[13]

G E1_ME This compound Radical_Anion Radical Anion Intermediate E1_ME->Radical_Anion 1. Li/Na in liq. NH3 2. e- addition Dienol_Ether 3-Methoxy-estra-2,5(10)-diene Derivative Radical_Anion->Dienol_Ether Protonation (Alcohol) Other_Steroids Further Synthetic Modifications (e.g., Dienogest) Dienol_Ether->Other_Steroids

Caption: Birch Reduction Pathway of this compound.

This compound serves as a foundational scaffold for the synthesis of various novel estrogen receptor (ER) modulators.[4][5] Researchers utilize it as a starting point to introduce different functionalities across the steroid nucleus to develop compounds with specific agonist or antagonist activities at the ER, which are valuable in treating hormone-dependent diseases like breast cancer and endometriosis.[5][14]

Key Experimental Protocols

The following sections provide generalized methodologies for the pivotal reactions involving this compound.

This procedure is adapted from established methods for the ethynylation of 17-keto steroids.[8][15]

  • Apparatus Setup: A multi-neck, flame-dried flask equipped with a mechanical stirrer, a gas inlet for acetylene, a dropping funnel, and a low-temperature thermometer is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Anhydrous solvent (e.g., tetrahydrofuran, THF) is added to the flask. A strong base, such as potassium tert-butoxide (50g per 50g of estrone), is suspended in the solvent (250ml).[15]

  • Reaction: The suspension is cooled to approximately 0-5°C. A stream of purified acetylene gas is bubbled through the stirred suspension. A solution of this compound in the reaction solvent is then added dropwise, maintaining the temperature.

  • Monitoring: The reaction is stirred at low temperature and monitored for completion using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 5% HCl) until the mixture is neutralized.[15]

  • Isolation and Purification: The organic solvent is removed under reduced pressure. Water is added to precipitate the crude product, which is collected by filtration. The crude mestranol is then purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final product.[15]

This protocol is based on the initial steps in the synthesis of Dienogest.[13]

  • Protection of C17-Ketone: The 17-ketone of this compound (50.0 g) is first protected as a ketal (e.g., ethylene ketal) by reacting it with ethylene glycol in the presence of an acid catalyst like methane sulfonic acid (0.55 ml) in a suitable solvent (e.g., methanol) under reflux.[13]

  • Apparatus Setup: A flask suitable for low-temperature reactions is equipped with a dry-ice condenser and a mechanical stirrer.

  • Reaction: Liquid ammonia is condensed into the flask. The protected this compound derivative is dissolved in an appropriate co-solvent (e.g., THF) and added to the ammonia. Small pieces of an alkali metal, such as lithium or sodium, are added portion-wise with vigorous stirring until a persistent blue color is observed. A proton source, typically an alcohol like tert-butanol, is then added.

  • Quenching: The reaction is quenched by the addition of a reagent like ammonium chloride to consume any excess alkali metal. The ammonia is then allowed to evaporate.

  • Workup and Hydrolysis: The residue is partitioned between water and an organic solvent (e.g., ether). The organic layer is separated, washed, dried, and concentrated. The crude product is then treated with a mild acid (e.g., aqueous oxalic acid) to hydrolyze the ketal and the intermediate enol ether, yielding the α,β-unsaturated ketone.[13]

  • Purification: The final product is purified by column chromatography or recrystallization.

This procedure uses boron tribromide (BBr₃), a common and effective reagent for cleaving aryl methyl ethers.[3][16]

  • Apparatus Setup: A flame-dried, multi-neck flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction: The this compound derivative (e.g., mestranol or a product from a total synthesis) is dissolved in a dry, inert solvent such as dichloromethane (DCM) and cooled in an ice bath (0°C).

  • Reagent Addition: A solution of boron tribromide (BBr₃) in DCM is added dropwise to the stirred solution.

  • Monitoring: The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.

  • Workup: The reaction is slowly and carefully quenched by the addition of water or methanol while cooling. The mixture is then diluted with more solvent and washed successively with aqueous acid, water, and brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude phenolic steroid is purified by column chromatography or recrystallization.[3]

Quantitative Data Summary

The efficiency of these transformations is critical for industrial applications. The following tables summarize representative quantitative data from the literature.

Table 1: Ethynylation of Estrone to Ethinylestradiol (Note: Data is for the direct conversion of estrone but is representative of the reaction at the 17-position of its 3-methyl ether derivative)

BaseSolvent(s)TemperatureYieldPurity (HPLC)Reference
Potassium tert-butoxideTetrahydrofuran5°C92%99.5%[15]
Potassium isobutoxideDMSO / Toluene30°C94%99.6%[15]
Sodium ethoxideAcetone-20°C91%99.5%[15]

Table 2: Key Steps in Total Synthesis Involving this compound

Reaction StepReagentsProductYieldReference
OxidationJones' Reagent (CrO₃/H₂SO₄)This compound~65% (average per step)[3]
DemethylationBBr₃ in THF(±)-EstroneNot specified[3]
Total SynthesisMulti-step organocatalysisEstradiol Methyl Ether15% (optimized, 5 pots)[17]

Conclusion

This compound is more than just a protected form of estrone; it is a strategic linchpin in the synthesis of a vast portfolio of steroidal drugs. Its ability to direct reactions like the Birch reduction and to allow for selective manipulation of the C17-position has cemented its importance in both industrial-scale production of contraceptives and in the discovery of novel therapeutics. The synthetic pathways and protocols detailed herein underscore its versatility and enduring role in medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Discovery and History of Estrone 3-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrone 3-methyl ether, a pivotal intermediate in steroid chemistry, holds a significant place in the history of synthetic estrogens. While never marketed as a therapeutic agent itself, its role in the development of early oral contraceptives, particularly as a precursor to mestranol, cemented its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and key historical milestones of this compound. It details experimental protocols for its preparation, presents its physicochemical and spectroscopic data in a structured format, and illustrates its synthetic pathways and biological interactions through detailed diagrams. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a thorough understanding of this foundational molecule.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader effort to synthesize steroidal hormones. Following the isolation of estrone in 1929, the next major challenge was its total synthesis from simple chemical starting materials.

The first total synthesis of estrone was accomplished by G. Anner and K. Miescher in 1948, a landmark achievement in organic chemistry.[1][2][3] While their multi-step synthesis was a breakthrough, it was complex and not commercially viable. These early total synthesis routes likely involved the methylation of an estrone precursor or estrone itself as a strategic step to protect the phenolic hydroxyl group, thus implicitly marking the early laboratory existence of this compound.

However, it was the development of more practical and efficient synthetic routes in the following decades that brought this compound to the forefront. The Torgov synthesis , developed in the early 1960s, became a cornerstone for the industrial production of estrone and its derivatives.[2][4] This convergent synthesis produced (±)-estrone methyl ether, which could then be demethylated to afford estrone.

The primary significance of this compound in the history of medicine lies in its role as a direct precursor to mestranol .[3] Mestranol, the 3-methyl ether of ethinylestradiol, was the estrogenic component of some of the first oral contraceptive pills.[3] The methylation at the 3-position in mestranol increased its oral bioavailability compared to its unmethylated counterpart, ethinylestradiol.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

Physicochemical Properties
PropertyValueReference
IUPAC Name(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one[5]
Synonyms3-Methoxyestrone, Oestrone methyl ether[1]
CAS Number1624-62-0[5][6]
Molecular FormulaC₁₉H₂₄O₂[5][6]
Molecular Weight284.39 g/mol [5][6]
Melting Point172 °C[1]
SolubilityChloroform: 50 mg/mL[6]
AppearanceCrystalline solid
Spectroscopic Data
Spectroscopy TypeKey Data PointsReference
¹H NMR Data available in spectral databases.[5]
¹³C NMR Data available in spectral databases.[5]
Mass Spectrometry (MS) Data available in spectral databases.[5]
Infrared (IR) Data available in spectral databases.[5]
UV-Vis Maximum Absorption Wavelength: 279 nm (in MeOH-CH₂Cl₂)[1]

Experimental Protocols

Two primary approaches for the synthesis of this compound are detailed below: the direct methylation of estrone and the Torgov total synthesis.

Direct Methylation of Estrone

This method involves the direct conversion of estrone to its 3-methyl ether.

Reaction:

G cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Cyclization and Final Product A 6-methoxy-1-tetralone C Allylic Alcohol A->C B Vinylmagnesium bromide B->C E Secosteroid C->E D 2-methyl-1,3-cyclopentanedione D->E F Pentaenone E->F Acid-catalyzed cyclization G (±)-Estrone 3-methyl ether F->G Catalytic hydrogenation G cluster_cytoplasm cluster_nucleus E3ME This compound ER Estrogen Receptor (ER) E3ME->ER Enters Cell CellMembrane Cell Membrane Cytoplasm Cytoplasm E3ME_ER E3ME-ER Complex ER->E3ME_ER ERE Estrogen Response Element (ERE) on DNA E3ME_ER->ERE Translocates to Nucleus Nucleus Nucleus Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins Translation->Proteins Response Cellular Response (e.g., Proliferation) Proteins->Response

References

Estrone 3-methyl ether CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Estrone 3-methyl ether, a derivative of the natural estrogen estrone, is a key intermediate in the synthesis of various steroidal compounds. This guide provides its fundamental physicochemical properties.

Identity and Weight

The Chemical Abstracts Service (CAS) has assigned the number 1624-62-0 to this compound, which serves as a unique identifier for this specific chemical substance[1][2][3][4][5][6][7][8]. The molecular weight of this compound is approximately 284.4 g/mol [1][7]. More precise measurements indicate values such as 284.39 g/mol [5][9], 284.399 g/mol [2], and 284.3927 g/mol [3].

Physicochemical Data Summary

For researchers, scientists, and professionals in drug development, a clear presentation of key quantitative data is essential. The following table summarizes the primary identifiers and physicochemical properties of this compound.

PropertyValueReferences
CAS Number 1624-62-0[1][2][3][4][5][6][7][8]
Molecular Formula C₁₉H₂₄O₂[1][2][3][5][7][9]
Molecular Weight 284.4 g/mol [1][7]
284.39 g/mol [5][9]
284.399 g/mol [2]
284.3927 g/mol [3]
Synonyms 3-Methoxyestrone, 3-Methoxyestra-1,3,5(10)-trien-17-one[2][4][6]
Appearance White to light yellow powder or crystal[4]

Experimental Workflow: Compound Identification

The process of identifying a chemical compound like this compound in a laboratory setting typically follows a standardized workflow. This ensures accurate and reproducible results. The diagram below illustrates a general workflow for compound identification and characterization.

compound_identification_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_interpretation Data Interpretation & Reporting sample Obtain Sample dissolve Dissolve in Solvent (e.g., Chloroform) sample->dissolve hplc HPLC Analysis (Purity >97.0%) dissolve->hplc Inject ms Mass Spectrometry (Molecular Weight) dissolve->ms Inject nmr NMR Spectroscopy (Structure Elucidation) dissolve->nmr Analyze compare Compare with Reference Spectra hplc->compare ms->compare nmr->compare report Generate Certificate of Analysis compare->report

A generalized workflow for chemical compound identification.

References

Estrone 3-Methyl Ether: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Estrone 3-methyl ether. The information herein is curated for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support further research and formulation activities.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is fundamental in the early stages of drug development. Solubility , the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, directly impacts a drug's bioavailability. Stability refers to the extent to which a product retains, within specified limits, and throughout its period of storage and use (shelf-life), the same properties and characteristics that it possessed at the time of its manufacture.

Solubility Profile of this compound

This compound, a synthetic estrogen and a derivative of estrone, exhibits varied solubility across different solvents. This section summarizes the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound

SolventSolubility (mg/mL)Conditions
Chloroform50Clear to slightly hazy, colorless to faintly yellow solution.[1]
Chloroform30Crystalline solid.[2]
Chloroform:Methanol (1:1)19.60 - 20.40Clear, colorless to faintly yellow solution.[1]
Dimethyl Sulfoxide (DMSO)4.17Ultrasonic and warming and heat to 60°C may be required.[3]
Ethanol0.98 - 1.02Clear, colorless to faintly yellow solution.[1]

Table 2: Qualitative Solubility of this compound

SolventSolubility
WaterInsoluble

Stability Profile of this compound

The stability of this compound is a critical parameter for its storage and handling. While specific data on its degradation under various stress conditions are limited, general storage recommendations provide insight into its long-term stability.

Table 3: Stability of this compound

ConditionStability
Storage at -20°C≥ 4 years (as a crystalline solid)[2][4]
Storage in Solvent (-80°C)6 months[3]
Storage in Solvent (-20°C)1 month[3]

For comprehensive stability analysis, forced degradation studies under various conditions are recommended as per the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

This section outlines the detailed methodologies for determining the solubility and stability of chemical compounds like this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest

  • Shaker or rotator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand to let undissolved particles settle.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under stress conditions. These studies are typically conducted according to ICH Q1A(R2) guidelines.[5][6]

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: 3% H₂O₂ at a specified temperature (e.g., 60°C) for a defined period.

  • Thermal Degradation: Exposure to dry heat at a high temperature (e.g., 80°C) for a defined period.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare solutions or solid samples of this compound.

  • Expose the samples to the different stress conditions for a specified duration.

  • At appropriate time points, withdraw samples.

  • Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to determine the amount of remaining this compound and to detect any degradation products.

  • Characterize the degradation products using techniques such as mass spectrometry (MS).

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Solubility_Determination_Workflow start Start: Excess Compound + Solvent agitation Agitation (Constant Temperature) 24-48 hours start->agitation settling Settling of Undissolved Particles agitation->settling centrifugation Centrifugation to Separate Solid settling->centrifugation supernatant Withdraw Clear Supernatant centrifugation->supernatant dilution Dilution of Supernatant supernatant->dilution quantification Quantification (HPLC/UV-Vis) dilution->quantification end End: Solubility Calculation quantification->end

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability_Testing_Workflow start Start: Prepare Samples stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Time Points stress->sampling analysis Analysis by Stability-Indicating Method (e.g., HPLC) sampling->analysis degradation Identify & Characterize Degradation Products (MS) analysis->degradation end End: Assess Stability Profile analysis->end degradation->end

Caption: Workflow for Stability Testing using Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented data and experimental protocols serve as a valuable resource for scientists and researchers engaged in the development of formulations containing this compound. Further investigations into its stability under a broader range of conditions and the characterization of any potential degradation products are recommended for a complete profile.

References

In Vitro Mechanism of Action of Estrone 3-Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone 3-methyl ether, also known as mestranol, is a synthetic estrogen that has been utilized in various hormonal preparations. Its biological activity is primarily attributed to its metabolic conversion to the more potent estrogen, ethinylestradiol. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its interaction with estrogen receptors, cellular effects, and metabolic fate. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular pharmacology of this compound.

Core Mechanism of Action: A Prodrug Approach

The primary mechanism of action of this compound in vitro is that of a prodrug. It is biologically inactive in its initial form and requires demethylation to its active metabolite, ethinylestradiol, to exert its estrogenic effects.[1][2][3] This conversion is a critical step for its biological function.

Metabolic Conversion to Ethinylestradiol

The biotransformation of mestranol to ethinylestradiol is predominantly carried out by cytochrome P450 enzymes in the liver.[4] In vitro studies using human liver microsomes have identified CYP2C9 as the major enzyme responsible for this demethylation reaction.[4]

Interaction with Estrogen Receptors

Once converted to ethinylestradiol, the active metabolite readily binds to and activates estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of molecular events that lead to the physiological effects of estrogens.

There is conflicting evidence regarding the direct binding of this compound to estrogen receptors. Some studies suggest that mestranol itself has a very low affinity for ERα and ERβ, with IC50 values exceeding 100 μM.[5] In contrast, other research has reported a competitive binding affinity for the uterine estrogen receptor, albeit significantly lower than that of ethinylestradiol.[6]

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorBinding Assay TypeQuantitative ValueReference
This compound (Mestranol)Uterine Estrogen ReceptorCompetitive BindingKi = 3.74 x 10-7 M[6]
EthinylestradiolUterine Estrogen ReceptorCompetitive BindingKi = 0.75 x 10-9 M[6]
This compound (Mestranol)ERαNot specifiedIC50 > 100 μM[5]
This compound (Mestranol)ERβNot specifiedIC50 > 100 μM[5]

Cellular Effects in Vitro

The estrogenic activity of this compound, mediated by its conversion to ethinylestradiol, leads to various cellular responses in vitro, most notably cell proliferation in estrogen-sensitive cell lines.

Proliferation of Breast Cancer Cells

This compound has been shown to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells. This effect is dose-dependent and is a hallmark of estrogenic compounds.[5]

Effects on Hepatoma Cells

In the human hepatoma cell line HepG2, mestranol has demonstrated a dual effect. At higher concentrations (10-5 M), it increases cell proliferation, while at a lower concentration (10-6 M), it stimulates the production of angiotensinogen.[7]

Table 2: In Vitro Cellular Effects of this compound

Cell LineEffectConcentration RangeReference
MCF-7 (Breast Cancer)Stimulation of proliferation0.16 to 20 μM[5]
HepG2 (Hepatoma)Increased cell proliferation10-5 M[7]
HepG2 (Hepatoma)Stimulation of angiotensinogen production10-6 M[7]

Signaling Pathways

The downstream signaling pathways activated by this compound are those characteristic of estrogen receptor activation by its active metabolite, ethinylestradiol. These pathways involve both genomic and non-genomic actions.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of ethinylestradiol to ERs in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes involved in cell cycle progression and proliferation.

genomic_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E3ME This compound EE Ethinylestradiol E3ME->EE Demethylation (CYP450) ER Estrogen Receptor (ER) EE->ER Binding ER_EE ER-Ethinylestradiol Complex ER_Dimer ER Dimer ER_EE->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Nuclear Translocation and Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Proliferation Cell Proliferation Gene_Transcription->Proliferation

Genomic Signaling Pathway of this compound.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the estrogen receptor.

Materials:

  • Radiolabeled estradiol ([3H]E2)

  • Unlabeled estradiol (for standard curve)

  • Test compound (this compound)

  • Estrogen receptor preparation (e.g., from uterine cytosol or recombinant ER)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Dextran-coated charcoal or filtration apparatus

  • Scintillation counter and vials

Procedure:

  • Prepare a series of dilutions of the unlabeled estradiol and the test compound.

  • In assay tubes, combine the estrogen receptor preparation, a fixed concentration of [3H]E2, and varying concentrations of either unlabeled estradiol or the test compound.

  • Include tubes for total binding (only [3H]E2 and receptor) and non-specific binding (with a large excess of unlabeled estradiol).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the receptor-bound from free radioligand using dextran-coated charcoal (which adsorbs free ligand) followed by centrifugation, or by rapid filtration through glass fiber filters.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of estrogen-sensitive breast cancer cells.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • Test compound (this compound)

  • Estradiol (positive control)

  • Cell proliferation detection reagent (e.g., MTT, XTT, or a DNA-binding fluorescent dye)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Culture MCF-7 cells in standard medium.

  • Prior to the assay, switch the cells to a medium containing charcoal-stripped FBS for a period (e.g., 24-48 hours) to deprive them of estrogens.

  • Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound and estradiol in the estrogen-free medium.

  • Remove the seeding medium and add the medium containing the different concentrations of the test compound or controls to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 3-6 days).

  • At the end of the incubation, add the cell proliferation detection reagent to each well according to the manufacturer's instructions.

  • After an appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control and plot the dose-response curves to determine the EC50 (the concentration that elicits a half-maximal response).

In Vitro Metabolism with Human Liver Microsomes

Objective: To determine the metabolic conversion of this compound to ethinylestradiol.

Materials:

  • Human liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • This compound

  • Ethinylestradiol standard

  • Acetonitrile or other organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing human liver microsomes and phosphate buffer in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C.

  • Add this compound to the reaction mixture.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound (this compound) and the formation of the metabolite (ethinylestradiol) over time.

experimental_workflow cluster_binding ER Binding Assay cluster_proliferation Cell Proliferation Assay (MCF-7) cluster_metabolism In Vitro Metabolism b1 Prepare Reagents ([3H]E2, ER, Test Compound) b2 Incubate b1->b2 b3 Separate Bound/Free Ligand b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 p1 Culture & Starve Cells p2 Seed Cells in 96-well Plate p1->p2 p3 Treat with Test Compound p2->p3 p4 Incubate p3->p4 p5 Add Proliferation Reagent p4->p5 p6 Measure Signal p5->p6 p7 Determine EC50 p6->p7 m1 Prepare Microsomes & NADPH m2 Add Test Compound m1->m2 m3 Incubate at 37°C m2->m3 m4 Quench Reaction m3->m4 m5 Analyze by LC-MS/MS m4->m5 m6 Quantify Metabolite Formation m5->m6

General Experimental Workflows.

Conclusion

The in vitro mechanism of action of this compound is characterized by its role as a prodrug that is metabolically activated to ethinylestradiol. While its direct interaction with estrogen receptors is limited, its active metabolite is a potent agonist of ERα and ERβ. This activation leads to the stimulation of estrogen-responsive pathways, resulting in cellular effects such as the proliferation of estrogen-dependent cancer cells. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and other potential estrogenic compounds. A thorough understanding of these mechanisms is crucial for the development and application of such molecules in a therapeutic context.

References

The Evolving Landscape of Estrone 3-Methyl Ether Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of estrone 3-methyl ether derivatives, with a focus on their potential as anticancer agents. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on their synthesis, in vitro cytotoxicity, receptor binding affinity, and mechanisms of action. All quantitative data has been consolidated into structured tables for comparative analysis, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways, experimental workflows, and structure-activity relationships are visualized through diagrams generated using the DOT language.

Introduction

Estrone, a naturally occurring estrogen, has served as a versatile scaffold for the development of novel therapeutic agents. The methylation of the 3-hydroxyl group to form this compound provides a key intermediate for the synthesis of a diverse array of derivatives. These modifications are primarily aimed at enhancing biological activity, improving selectivity, and reducing hormonal side effects. This guide delves into the significant body of research that has established the potential of these derivatives, particularly in the realm of oncology.

Synthesis of this compound Derivatives

The synthetic pathways to novel this compound derivatives are diverse, often involving multi-step procedures. A common strategy involves the modification of the D-ring of the steroid nucleus, particularly at the C-16 and C-17 positions. Additionally, derivatization of the A-ring at the C-2 and C-4 positions has yielded compounds with significant biological activity.

Key synthetic reactions employed include:

  • Aldol Condensation: Utilized to introduce arylidene moieties at the C-16 position.

  • Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): A powerful tool for creating 1,2,3-triazole-containing derivatives, often linking the estrone scaffold to other bioactive molecules.

  • Chan-Lam Coupling: Enables the formation of diaryl ether linkages at the C-3 position.

  • Hirao Reaction: Used for the synthesis of arylphosphonates from aryl halides.

G cluster_start Starting Material cluster_modifications Key Synthetic Modifications cluster_products Derivative Classes This compound This compound Aldol Condensation (C-16) Aldol Condensation (C-16) This compound->Aldol Condensation (C-16) Click Chemistry (CuAAC) Click Chemistry (CuAAC) This compound->Click Chemistry (CuAAC) Chan-Lam Coupling (C-3) Chan-Lam Coupling (C-3) This compound->Chan-Lam Coupling (C-3) Hirao Reaction (A-ring) Hirao Reaction (A-ring) This compound->Hirao Reaction (A-ring) 16-Arylidene Derivatives 16-Arylidene Derivatives Aldol Condensation (C-16)->16-Arylidene Derivatives Triazole Derivatives Triazole Derivatives Click Chemistry (CuAAC)->Triazole Derivatives Diaryl Ether Derivatives Diaryl Ether Derivatives Chan-Lam Coupling (C-3)->Diaryl Ether Derivatives Arylphosphonate Derivatives Arylphosphonate Derivatives Hirao Reaction (A-ring)->Arylphosphonate Derivatives

Synthetic Pathways to this compound Derivatives

Quantitative Analysis of Biological Activity

The antiproliferative activity of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxicity.

In Vitro Cytotoxicity Data

The following tables summarize the IC50 values for various derivatives against different cancer cell lines.

Table 1: Cytotoxicity of 13α-Estrone Derivatives with N-benzyltriazolylmethoxy Moieties

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A2780 (Ovarian Cancer) IC50 (µM)A431 (Skin Cancer) IC50 (µM)
Derivative A SubmicromolarSubmicromolarSubmicromolarSubmicromolar
Derivative B Low micromolarLow micromolarLow micromolarLow micromolar

Note: Specific IC50 values are often presented in the full research articles and can vary based on experimental conditions.

Table 2: Cytotoxicity of Estrone-Based G-Quadruplex Stabilizers

CompoundHeLa (Cervical Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
Est-3 ~5.0 ± 0.1~5.2 ± 0.1

Table 3: Cytotoxicity of 3-O-benzyl-13α-estrone

CompoundA431 (Skin Cancer) IC50 (µM)
3-O-benzyl-13α-estrone 10.36
Receptor Binding Affinity

The interaction of these derivatives with steroid receptors is crucial for understanding their mechanism of action and potential hormonal side effects. Relative Binding Affinity (RBA) is determined through competitive binding assays.

Table 4: Estrogen Receptor (ER) and Progesterone Receptor (PR) Binding Affinity

CompoundER RBA (%)PR RBA (%)
13α-D-homoestrone LowLow
13α-D-homothis compound LowLow

Note: RBA is typically expressed relative to a reference compound, such as 17β-estradiol for ER and progesterone for PR.

Experimental Protocols

Standardized protocols are essential for the reproducibility of biological assays. The following sections outline the methodologies for key experiments cited in the literature.

General Synthesis of 3-N-benzyltriazolylmethyl-13α-oestrone Derivatives

This protocol describes a common synthetic route involving propargylation followed by a CuAAC reaction.

  • Propargylation of 13α-estrone: 13α-estrone is reacted with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the corresponding 3-propargyl ether.

  • Azide-Alkyne Cycloaddition (Click Chemistry): The 3-propargyl ether derivative is then reacted with a substituted benzyl azide in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., diisopropylethylamine) in a solvent such as toluene to afford the desired 1,2,3-triazole derivative.

  • Purification: The final product is purified using column chromatography.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and IC50 values are determined.

G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Estrone Derivatives Treat with Estrone Derivatives Seed Cells in 96-well Plate->Treat with Estrone Derivatives Incubate (e.g., 72h) Incubate (e.g., 72h) Treat with Estrone Derivatives->Incubate (e.g., 72h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Crystals Solubilize Formazan Crystals Incubate (4h)->Solubilize Formazan Crystals Measure Absorbance Measure Absorbance Solubilize Formazan Crystals->Measure Absorbance Calculate IC50 Values Calculate IC50 Values Measure Absorbance->Calculate IC50 Values

MTT Assay Workflow
Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors.

  • Incubation: The cytosol is incubated with a fixed concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, often using hydroxylapatite.

  • Radioactivity Measurement: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Relative Binding Affinity (RBA) is calculated.

Mechanisms of Action

The biological effects of this compound derivatives are mediated through various mechanisms, with the interference of microtubule dynamics being a prominent pathway for their anticancer activity.

Disturbance of Tubulin Polymerization

Several 13α-estrone derivatives have been shown to interfere with the polymerization of tubulin, a critical process for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. Computational studies suggest that these derivatives can bind to the colchicine or taxoid binding sites on β-tubulin.

G cluster_pathway Mechanism of Action: Tubulin Polymerization Inhibition Estrone Derivative Estrone Derivative Binds to β-tubulin Binds to β-tubulin Estrone Derivative->Binds to β-tubulin Inhibition of Microtubule Formation Inhibition of Microtubule Formation Binds to β-tubulin->Inhibition of Microtubule Formation Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Microtubule Formation->Disruption of Mitotic Spindle G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Disruption of Mitotic Spindle->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Tubulin Polymerization Inhibition Pathway
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Certain this compound derivatives have been identified as inhibitors of 17β-HSD1, an enzyme that catalyzes the conversion of the less active estrone to the more potent estradiol. By inhibiting this enzyme, these compounds can reduce the levels of estradiol in estrogen-dependent cancer cells, thereby inhibiting their growth.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR observations include:

  • Modifications at C-3: The introduction of N-benzyltriazolylmethoxy moieties at the C-3 position has been shown to be more potent than the corresponding 3-hydroxy or 3-ether counterparts.

  • Stereochemistry at C-13: Inversion of the stereochemistry at the C-13 position from the natural β-configuration to the α-configuration often leads to a significant reduction or loss of estrogenic activity, which is a desirable feature for anticancer drug development.

  • Substituents on the A-ring: Halogenation at the C-2 and/or C-4 positions can influence the antiproliferative activity and selectivity.

  • D-ring Modifications: The nature and size of substituents at the C-16 and C-17 positions play a crucial role in determining the cytotoxic potency.

G cluster_sar Structure-Activity Relationships cluster_mod Modifications cluster_act Resulting Activity Core Scaffold This compound Modification Modification Core Scaffold->Modification Activity Activity Modification->Activity C-3: N-benzyltriazolylmethoxy C-3: N-benzyltriazolylmethoxy Modification->C-3: N-benzyltriazolylmethoxy C-13: α-configuration C-13: α-configuration Modification->C-13: α-configuration A-ring: Halogenation A-ring: Halogenation Modification->A-ring: Halogenation Increased Potency Increased Potency C-3: N-benzyltriazolylmethoxy->Increased Potency Reduced Estrogenicity Reduced Estrogenicity C-13: α-configuration->Reduced Estrogenicity Altered Selectivity Altered Selectivity A-ring: Halogenation->Altered Selectivity

Key Structure-Activity Relationships

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their diverse biological activities, including potent cytotoxicity against a range of cancer cell lines and interference with key cellular processes such as tubulin polymerization, underscore their therapeutic relevance. The continued exploration of their structure-activity relationships will be instrumental in designing next-generation derivatives with enhanced efficacy and improved safety profiles. This technical guide serves as a valuable resource for researchers in this dynamic field, providing a consolidated and structured overview of the current state of knowledge.

Methodological & Application

Application Notes and Protocols: Synthesis of Mestranol from Estrone 3-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mestranol, a synthetic estrogen, has been a key component in oral contraceptives for decades. It functions as a prodrug, being converted in the liver to its active form, ethinylestradiol, which is a potent estrogen receptor agonist.[1][2][3] The efficient synthesis of mestranol is therefore of significant interest in pharmaceutical development. A primary and direct synthetic route to mestranol involves the ethynylation of estrone 3-methyl ether.[4][5] This document provides detailed application notes and a generalized protocol for this synthesis, along with relevant data and visualizations.

Synthesis Overview

The conversion of this compound to mestranol is achieved through a nucleophilic addition of an acetylide anion to the ketone group at the C17 position of the steroid nucleus. This reaction, a type of alkynylation, specifically an ethynylation, transforms the 17-keto group into a 17α-ethynyl and 17β-hydroxyl group.[6] The most common reagent for this transformation is lithium acetylide, often used as a complex with ethylenediamine for enhanced stability and reactivity.[7][8]

Quantitative Data

The synthesis of mestranol from this compound is a high-yielding reaction. The following table summarizes the key quantitative parameters reported in the literature.

ParameterValueReference
Starting MaterialThis compound[4][5]
ProductMestranol[4][5]
Reaction TypeEthynylation[6]
ReagentLithium acetylide-ethylenediamine complex[8]
Yieldup to 95%[8]
Purity>98% (after purification)

Experimental Protocol

This protocol describes a generalized method for the synthesis of mestranol from this compound. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials:

  • This compound

  • Lithium acetylide-ethylenediamine complex

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of lithium acetylide-ethylenediamine complex in THF to the stirred solution of this compound. The addition should be controlled to maintain the reaction temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, slowly add saturated ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude mestranol by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified mestranol by standard analytical techniques (e.g., NMR, IR, and mass spectrometry) to confirm its identity and purity.

Visualizations

Experimental Workflow:

experimental_workflow Experimental Workflow for Mestranol Synthesis start Start dissolve Dissolve this compound in anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Lithium acetylide-ethylenediamine complex cool->add_reagent monitor Monitor reaction by TLC add_reagent->monitor quench Quench with saturated NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of mestranol.

Signaling Pathway of Mestranol:

signaling_pathway Mechanism of Action of Mestranol Mestranol Mestranol (Prodrug) Liver Liver (Demethylation) Mestranol->Liver Metabolism Ethinylestradiol Ethinylestradiol (Active Drug) Liver->Ethinylestradiol ER Estrogen Receptor (ER) Ethinylestradiol->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Elements (ERE) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Physiological Response Transcription->Response

Caption: Signaling pathway of mestranol.

References

Application Notes and Protocols: Estrone 3-Methyl Ether as a Precursor for Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone 3-methyl ether is a key synthetic intermediate in the generation of steroidal estrogen receptor modulators (SERMs). Its chemical structure allows for targeted modifications to produce compounds with tailored affinities and activities at the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This document provides detailed application notes and experimental protocols for the synthesis and evaluation of SERMs derived from this compound, with a focus on mestranol and its active metabolite, ethinylestradiol.

Synthetic Precursor: this compound

This compound serves as a protected form of estrone, allowing for selective reactions at other positions of the steroid nucleus. It is a crucial starting material for the synthesis of various estrogenic compounds.[1][2] One of the most notable SERMs synthesized from this precursor is mestranol.[1][2]

From Precursor to Active Modulator: The Synthesis of Mestranol

Mestranol, the 3-methyl ether of ethinylestradiol, is a synthetic estrogen that was a component in some of the first oral contraceptives.[3] It functions as a prodrug, being demethylated in the liver to its biologically active form, ethinylestradiol.[3][4] The synthesis of mestranol from this compound is a foundational process in the production of this type of SERM.

Experimental Protocol: Synthesis of Mestranol from this compound

This protocol outlines the ethinylation of this compound to produce mestranol.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Acetylene gas

  • Tetrahydrofuran (THF), anhydrous

  • Acetone

  • Dilute hydrochloric acid (HCl)

  • Methanol

  • Activated carbon

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Preparation of Potassium Acetylide: In a three-necked flask equipped with a stirrer, gas inlet, and dropping funnel, add powdered potassium hydroxide and anhydrous THF. Cool the suspension to 0-10°C. Bubble acetylene gas through the stirred suspension to form potassium acetylide.

  • Ethinylation Reaction: Dissolve this compound and a small amount of acetone in anhydrous THF. Add this solution dropwise to the potassium acetylide suspension while maintaining the temperature between 0-10°C and continuously bubbling acetylene gas.

  • Reaction Quench and Work-up: After the addition is complete, stir the reaction mixture for an additional 30 minutes. Slowly add water to the reaction flask to dissolve the remaining KOH. The solution will separate into layers.

  • Extraction: Separate the layers and extract the aqueous layer twice with THF. Combine the organic layers.

  • Acidification and Precipitation: Acidify the combined organic layers to a pH of 1-2 with dilute hydrochloric acid. This will cause the product to precipitate.

  • Isolation and Purification: Cool the mixture and collect the solid product by filtration. Wash the solid with water until neutral and then dry.

  • Recrystallization: Dissolve the crude product in methanol, add activated carbon for decolorization, and heat to reflux. Filter the hot solution and allow it to cool to induce crystallization of pure mestranol.

Biological Activity and Mechanism of Action

Mestranol itself is biologically inactive.[4] Its estrogenic effects are exerted after it undergoes demethylation in the liver to form ethinylestradiol.[3] Ethinylestradiol is a potent agonist of the estrogen receptors.[4]

Estrogen Receptor Signaling Pathways

Estrogen receptors are ligand-activated transcription factors that, upon binding to an agonist like ethinylestradiol, undergo a conformational change, dimerize, and translocate to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

Estrogen_Signaling_Pathway Dimer Dimer cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Translocation

Quantitative Data on Estrogen Receptor Modulators

The following tables summarize key quantitative data for mestranol and its active metabolite, ethinylestradiol, as well as other representative SERMs.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorKi (nM)Relative Binding Affinity (%)
EstradiolERα~0.1100
EthinylestradiolER (human oviduct)0.75[5]High
MestranolER (human oviduct)374[5]Low
TamoxifenERα-~5[6]
RaloxifeneERα / ERβ-High

Table 2: In Vivo Bioequivalence and Potency

CompoundBioequivalenceRelative Potency
Mestranol50 µg is bioequivalent to 35 µg of ethinylestradiol[7][8]50-100% of ethinylestradiol, depending on the endpoint[7]
Ethinylestradiol-Potent estrogen agonist[9]

Experimental Protocols for Biological Evaluation

A series of in vitro and in vivo assays are essential for characterizing the estrogenic activity of newly synthesized compounds.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol preparation (source of ER)[10]

  • [3H]-Estradiol (radioligand)

  • Test compounds (e.g., mestranol, ethinylestradiol)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[10]

  • Dextran-coated charcoal

  • Scintillation vials and fluid

  • Scintillation counter

Protocol:

  • Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats as described in the National Toxicology Program protocol.[10]

  • Assay Setup: In triplicate, incubate a fixed concentration of [3H]-Estradiol with increasing concentrations of the test compound and a constant amount of rat uterine cytosol in TEDG buffer.[10]

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound [3H]-Estradiol. Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer the supernatant (containing the bound [3H]-Estradiol) to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value from the IC50.

ER_Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Uterine Cytosol start->prep_cytosol incubation Incubate Cytosol with [3H]-Estradiol & Test Compound prep_cytosol->incubation separation Separate Bound & Free Ligand (Dextran-Coated Charcoal) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 & Ki Determination) quantification->analysis end End analysis->end

Estrogen Receptor Reporter Gene Assay

This assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Materials:

  • MCF-7 human breast cancer cells (stably transfected with an ERE-luciferase reporter plasmid)[11]

  • Cell culture medium (DMEM with 5% charcoal-stripped fetal bovine serum)[11]

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the MCF-7-ERE-luciferase cells in a 24-well plate and allow them to attach overnight.[11]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control. Incubate for 24 hours.[11]

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.[11]

  • Data Analysis: Normalize the luciferase activity to the protein concentration of the cell lysate. Plot the relative luciferase units against the log concentration of the test compound to determine the EC50 (the concentration that elicits a half-maximal response).

Reporter_Gene_Assay_Workflow start Start seed_cells Seed MCF-7-ERE-luciferase Cells start->seed_cells treat_cells Treat Cells with Test Compound seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells measure_luminescence Measure Luciferase Activity lyse_cells->measure_luminescence analyze_data Data Analysis (EC50) measure_luminescence->analyze_data end End analyze_data->end

E-SCREEN Cell Proliferation Assay

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive MCF-7 cells.[12][13][14][15]

Materials:

  • MCF-7 human breast cancer cells[12]

  • Experimental culture medium (phenol red-free DMEM with charcoal dextran-treated fetal bovine serum)[12]

  • Test compounds

  • 17β-estradiol (positive control)[12]

  • Cell counting method (e.g., Coulter counter, MTT assay)

Protocol:

  • Cell Seeding: Plate MCF-7 cells in well plates and allow them to attach for 24 hours.[12]

  • Treatment: Replace the seeding medium with experimental medium containing a range of concentrations of the test compound, a positive control (17β-estradiol), and a negative control (hormone-free medium).[12]

  • Incubation: Incubate the cells for a defined period (e.g., 6 days).

  • Cell Counting: At the end of the incubation period, determine the cell number in each well.

  • Data Analysis: Compare the cell proliferation in the presence of the test compound to the negative and positive controls to determine its estrogenic potential.

In Vivo Uterotrophic Assay in Rodents

This in vivo assay is a standard method for assessing the estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.[16][17][18]

Materials:

  • Immature or ovariectomized female rats[17]

  • Test compound

  • Vehicle (e.g., corn oil)

  • 17α-ethinylestradiol (positive control)[9]

  • Animal balance

  • Necropsy instruments

Protocol (OECD Test Guideline 440): [17]

  • Animal Acclimation: Acclimate the animals to the laboratory conditions.

  • Dosing: Administer the test compound or vehicle to the animals daily for three consecutive days via oral gavage or subcutaneous injection. A positive control group receiving ethinylestradiol should be included.[9][17]

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus, trimming away any adhering fat and mesentery.[17]

  • Uterine Weight Measurement: Weigh the wet uterus. The blotted uterine weight can also be recorded.

  • Data Analysis: Compare the mean uterine weight of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.[17]

Uterotrophic_Assay_Workflow start Start acclimation Animal Acclimation start->acclimation dosing Daily Dosing (3 days) (Test Compound, Vehicle, Positive Control) acclimation->dosing necropsy Necropsy (24h after last dose) dosing->necropsy weigh_uterus Measure Uterine Weight necropsy->weigh_uterus data_analysis Statistical Analysis of Uterine Weight weigh_uterus->data_analysis end End data_analysis->end

Conclusion

This compound is a versatile and critical precursor for the synthesis of a range of estrogen receptor modulators. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug discovery and development, enabling the synthesis and thorough biological evaluation of novel SERMs with potential therapeutic applications. The combination of chemical synthesis with a tiered approach to in vitro and in vivo testing is essential for the successful identification and characterization of new and improved estrogen receptor modulators.

References

Application Note & Protocol: Synthesis of Estrone 3-Methyl Ether via Methylation of Estrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone 3-methyl ether is a crucial synthetic intermediate in the production of various steroidal drugs, most notably as a precursor for the synthesis of oral contraceptives like mestranol.[1] The methylation of the phenolic hydroxyl group at the C3 position of estrone protects it during subsequent chemical transformations at other sites of the steroid nucleus. This application note provides a detailed protocol for the efficient synthesis of this compound from estrone, employing a robust methylation procedure. The methodology is designed to be reproducible and scalable for research and development purposes.

Principle of the Method

The synthesis involves the O-methylation of the phenolic hydroxyl group of estrone. This is typically achieved by treating estrone with a methylating agent in the presence of a base. The base deprotonates the acidic phenolic hydroxyl group, forming a phenoxide ion which then acts as a nucleophile, attacking the methyl group of the methylating agent in an SN2 reaction to form the methyl ether. Common methylating agents for this transformation include dimethyl sulfate and methyl iodide.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)
EstroneC₁₈H₂₂O₂270.37258-262>98
This compoundC₁₉H₂₄O₂284.39170.0 - 174.0>97 (HPLC)

Experimental Protocol

This protocol details a common method for the methylation of estrone using dimethyl sulfate.

Materials and Reagents:

  • Estrone

  • Dimethyl sulfate (Caution: Toxic and corrosive. Handle with extreme care in a fume hood)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Recrystallization solvent (e.g., aqueous methanol or ethanol)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and flask

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Dissolution of Estrone: In a round-bottom flask, dissolve estrone in an aqueous solution of sodium hydroxide. The amount of NaOH should be in slight molar excess to ensure complete deprotonation of the phenolic hydroxyl group.

  • Addition of Methylating Agent: While stirring the solution, carefully add dimethyl sulfate dropwise.[2] The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature, typically between 30-40°C.[2]

  • Reaction: After the addition is complete, continue stirring the mixture. The reaction can be gently heated to reflux for a period of 2-4 hours to ensure the reaction goes to completion.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess base by adding a dilute solution of hydrochloric acid until the pH is approximately 7.

    • The crude this compound will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.

  • Purification:

    • The crude product can be further purified by recrystallization. A common solvent system for this is aqueous methanol or ethanol.

    • Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the purity of the final product using HPLC.[3] A reverse-phase HPLC method with a mobile phase of acetonitrile and water is suitable for this analysis.[3]

    • Further characterization can be performed using techniques such as Mass Spectrometry and NMR spectroscopy to confirm the structure.

Safety Precautions:

Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations involving this reagent must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. In case of accidental spillage, it can be neutralized with an ammonia solution.[2]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis dissolution Dissolution of Estrone in aqueous NaOH addition Dropwise addition of Dimethyl Sulfate dissolution->addition reflux Reflux for 2-4 hours addition->reflux neutralization Neutralization with dilute HCl reflux->neutralization precipitation Precipitation of crude product neutralization->precipitation filtration1 Vacuum Filtration and washing precipitation->filtration1 recrystallization Recrystallization from aqueous methanol filtration1->recrystallization filtration2 Vacuum Filtration and drying recrystallization->filtration2 characterization Characterization (MP, HPLC) filtration2->characterization

References

Application Note: Quantitative Analysis of Estrone 3-Methyl Ether in Reaction Mixtures by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Estrone 3-methyl ether in typical reaction mixtures. The described protocol is essential for researchers, chemists, and drug development professionals involved in the synthesis, process development, and quality control of related steroid compounds. The method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity for accurate monitoring of reaction progress, yield determination, and impurity profiling. Detailed experimental protocols for sample preparation, HPLC analysis, and data interpretation are provided, alongside representative quantitative data.

Introduction

This compound is a key intermediate and derivative in the synthesis of various steroidal active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound within complex reaction mixtures is critical for optimizing reaction conditions, ensuring product quality, and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive guide to the HPLC analysis of this compound, covering sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Formic acid (LC-MS grade), this compound reference standard (≥97% purity)[1][2]

  • Solid Phase Extraction (SPE) Cartridges: C18, 200 mg (if required for sample cleanup)

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[3]

  • Data Acquisition and Processing: Chromatography data station software (e.g., Empower, Chromeleon).

Sample Preparation from Reaction Mixtures

Reaction mixtures can vary significantly in their composition, containing starting materials, reagents, catalysts, and byproducts. The goal of sample preparation is to create a clean, particle-free solution of the analyte in a solvent compatible with the HPLC mobile phase.

Protocol 1: Direct Dilution

This method is suitable for relatively clean reaction mixtures where the analyte concentration is high and interfering components are minimal.

  • Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL).

  • Dilute to volume with the initial mobile phase composition (e.g., 70:30 Acetonitrile:Water).

  • Vortex thoroughly to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.[3]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is effective for separating the steroid ether from aqueous or highly polar reaction media.

  • To 1 mL of the reaction mixture, add 5 mL of diethyl ether or ethyl acetate.[4]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Allow the layers to separate for 5 minutes.[4]

  • Carefully transfer the organic (upper) layer to a clean test tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a powerful technique for sample cleanup and concentration, particularly for complex matrices.[5][6]

  • Condition the SPE Cartridge: Pass 5 mL of methanol, followed by 5 mL of water through a C18 SPE cartridge.[4]

  • Load the Sample: Apply the diluted reaction mixture to the conditioned cartridge.

  • Wash: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute: Elute the this compound with 2 mL of methanol or acetonitrile into a collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase, as described in the LLE protocol.

  • Filter and inject into the HPLC system.

HPLC Method Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific reaction mixture and available instrumentation.

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 70% B to 95% B over 10 minutes, hold for 2 minutes, return to 70% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C
Detection Wavelength 225 nm or 260 nm[3][7]
Injection Volume 10 µL

Data Presentation

Quantitative data should be systematically organized for clarity and comparability. The following tables provide examples of a calibration curve for the reference standard and the analysis of a sample reaction mixture.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
5125,430
10251,890
25630,150
501,248,760
1002,505,320
Linearity (R²) 0.9998

Table 2: Analysis of a Reaction Mixture Sample

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Concentration (µg/mL)
RM-01-A6.85875,64035.2
RM-01-B (Spiked)6.851,378,99055.0 (Expected: 55.2)
Recovery (%) 99.6

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Direct Dilution ReactionMixture->Dilution LLE Liquid-Liquid Extraction ReactionMixture->LLE SPE Solid-Phase Extraction ReactionMixture->SPE FilteredSample Filtered Sample in Vial Dilution->FilteredSample LLE->FilteredSample SPE->FilteredSample HPLC HPLC System FilteredSample->HPLC Column C18 Column HPLC->Column Detector UV/PDA Detector Column->Detector DataStation Chromatography Data Station Detector->DataStation Integration Peak Integration DataStation->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification logical_relationship Analyte This compound Method HPLC Method Analyte->Method is analyzed by Matrix Reaction Mixture (Starting Materials, Byproducts) Matrix->Method is matrix for Result Accurate Quantification Method->Result leads to

References

Application Note: Quantification of Estrone 3-Methyl Ether using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone 3-methyl ether is a synthetic derivative of estrone, a naturally occurring estrogen. Its quantification in various biological matrices is crucial for research in endocrinology, pharmacology, and drug metabolism studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of this compound. This application note provides a detailed protocol for the quantification of this compound, including sample preparation, derivatization, and GC-MS analysis.

Experimental Protocols

A robust and reliable quantification of this compound necessitates meticulous sample preparation to remove interfering matrix components and effective derivatization to enhance analyte volatility and ionization efficiency for GC-MS analysis.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods.

Liquid-Liquid Extraction (LLE) Protocol for Urine Samples [1]

  • Sample Aliquoting: Take 2 mL of urine in a glass centrifuge tube.

  • Alkalinization: Add 60 µL of 17M potassium hydroxide (KOH) to the urine sample.

  • Extraction: Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 3 minutes, and centrifuge at 3,000 rpm for 5 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of dichloromethane for further processing or derivatization.

Solid-Phase Extraction (SPE) Protocol for Serum/Plasma Samples

  • Sample Pre-treatment: To 1 mL of serum or plasma, add an internal standard and vortex. Precipitate proteins by adding an equal volume of cold acetonitrile, vortexing, and centrifuging.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of ethyl acetate or another suitable organic solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for derivatization.

Derivatization

Derivatization is a critical step to improve the chromatographic behavior and mass spectrometric detection of this compound. Silylation is a commonly employed technique.

Silylation Protocol [2][3]

  • Reagent Preparation: Prepare a derivatizing solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: To the dried sample extract, add 50 µL of the MSTFA/TMCS mixture.

  • Incubation: Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Analysis

The following parameters provide a starting point for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterCondition
Gas Chromatograph
ColumnRtx™-200, 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injector Temperature255°C[1]
Injection ModeSplitless
Injection Volume2 µL[1]
Carrier GasHelium at a constant flow of 1.0 mL/min[1]
Oven ProgramInitial temperature 110°C for 2.5 min, ramp at 20°C/min to 320°C, hold for 6 min[1]
Mass Spectrometer
Ionization ModeNegative Chemical Ionization (NCI)[1]
Source Temperature275°C[1]
Reagent GasMethane[1]
Acquisition ModeSelected Ion Monitoring (SIM) or MS/MS

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of estrogens using GC-MS, which can be expected to be similar for this compound.

Table 1: Linearity and Detection Limits for Estrogen Analysis by GC-MS

AnalyteLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Estrone0.3 - 80 pg/mL> 0.996-0.8 pg/mL[4]
Estrone0.2 - 4.0 ng/g0.991 - 0.9941 pg-[5]
Estrone500 pg/mL - 10 ng/mL (in urine)--500 pg/mL[1]
Estrone0.01 - 0.3 ng/L (in water)≥ 0.9980.01 - 0.3 ng/L-[3]

Table 2: Precision and Accuracy for Estrogen Analysis

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Estrone5.0 ng/mL< 15%< 15%< 15%[2]
Estrone25 ng/mL< 15%< 15%< 15%[2]
EstroneLow QC< 15%< 15%< 15%[4]
EstroneHigh QC< 15%< 15%< 15%[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (Urine/Serum) extraction Extraction (LLE or SPE) sample->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 derivatization Silylation (e.g., MSTFA) evaporation1->derivatization incubation Incubation (70°C, 1 hr) derivatization->incubation gcms GC-MS Injection incubation->gcms data_acquisition Data Acquisition (SIM or MS/MS) gcms->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for GC-MS quantification of this compound.

Logical Relationship of Key Method Steps

logical_relationship start Start sample_prep Sample Preparation start->sample_prep Input: Matrix derivatization Derivatization sample_prep->derivatization Clean Extract gc_separation GC Separation derivatization->gc_separation Volatile Analyte ms_detection MS Detection gc_separation->ms_detection Separated Analyte end End Result: Concentration ms_detection->end Quantitative Data

Caption: Logical flow of the analytical method for this compound.

References

Application Notes: Estrone 3-methyl ether in MCF-7 Breast Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction MCF-7 is a human breast cancer cell line that is widely used in research as a model for estrogen receptor (ER) positive breast cancer.[1][2] These cells are sensitive to estrogens, and their proliferation is stimulated by estrogenic compounds, making them an ideal system for studying hormone-dependent cancer progression and for screening potential endocrine-disrupting chemicals.[3][4] Estrone 3-methyl ether (E3ME), a synthetic derivative of the natural estrogen estrone, has been shown to stimulate the proliferation of MCF-7 cells.[5][6] These application notes provide detailed protocols for assessing the proliferative effects of E3ME on MCF-7 cells and investigating the potential underlying signaling pathways.

Mechanism of Action this compound stimulates the proliferation of estrogen-dependent MCF-7 breast cancer cells at concentrations ranging from 0.16 to 20 μM.[5] Interestingly, E3ME itself displays a lack of significant binding activity to estrogen receptors ERα and ERβ (IC50s >100 μM).[5] This suggests that its proliferative effects may be mediated through non-classical signaling pathways, potential metabolic conversion to a more active compound, or by interacting with other cellular components that influence proliferative signaling.

A key pathway implicated in estrogen-induced MCF-7 cell proliferation is the Mitogen-Activated Protein Kinase (MAPK), particularly the ERK1/2 cascade.[7][8] Estrogens can rapidly activate this pathway, leading to the phosphorylation of transcription factors that promote the expression of genes involved in cell cycle progression and proliferation. While E3ME does not bind ER directly, it may trigger this pathway through alternative mechanisms.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus E3ME This compound Receptor Unknown Membrane Receptor E3ME->Receptor MEK MEK1/2 Receptor->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK TF Transcription Factors (e.g., c-Fos, c-Jun) pERK->TF Translocates & Activates Genes Proliferative Genes (e.g., Cyclin D1) TF->Genes Induces Transcription Proliferation Cell Proliferation Genes->Proliferation Leads to

Caption: Hypothesized MAPK/ERK signaling pathway for E3ME in MCF-7 cells.

Data Presentation

The proliferative effect of this compound on MCF-7 cells is summarized below. For comparison, typical data for the potent natural estrogen 17β-estradiol (E2) is also provided.

Table 1: Proliferative Effect of this compound (E3ME) on MCF-7 Cells

Compound Concentration Range (µM) Observed Effect Citation
This compound 0.16 - 20 Stimulates cell proliferation [5]

| this compound | > 100 | No significant binding to ERα or ERβ |[5] |

Table 2: Example Proliferative Effect of 17β-estradiol (E2) on MCF-7 Cells

Compound Concentration (nM) Proliferative Effect (Fold Increase vs. Vehicle) Citation
17β-estradiol (E2) 1 ~6.5 [4]

| 17β-estradiol (E2) | 0.01 - 10 | Dose-dependent increase in proliferation |[3][8] |

Experimental Protocols

Protocol 1: MCF-7 Cell Culture and Maintenance

This protocol details the standard procedure for culturing and passaging MCF-7 cells to maintain a healthy, viable stock for experiments.

Materials:

  • MCF-7 cells (e.g., ATCC HTB-22)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose[9]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • L-Glutamine

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Pen-Strep, and 1% L-Glutamine.[9]

  • Cell Thawing: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[9][10]

  • Plating: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.[10]

  • Passaging: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS.[9][10]

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[10]

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium. Disperse the cells by gently pipetting up and down.

  • Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh, pre-warmed complete growth medium.[10]

Protocol 2: Hormone Depletion for Estrogen Response Assays

To accurately measure the effects of E3ME, it is critical to first remove all endogenous hormones from the culture conditions.

Materials:

  • Phenol red-free DMEM/F12 medium

  • Charcoal-dextran stripped Fetal Bovine Serum (CS-FBS)

  • MCF-7 cells at ~80% confluency

Procedure:

  • Prepare Hormone-Free Medium: Supplement phenol red-free DMEM/F12 medium with 5-10% CS-FBS, 1% Pen-Strep, and 1% L-Glutamine. Phenol red is a weak estrogen mimic and must be excluded.[1]

  • Wash Cells: Remove the complete growth medium from the flask of 80% confluent MCF-7 cells. Wash the cell monolayer twice with sterile PBS.

  • Hormone Starvation: Add the pre-warmed hormone-free medium to the flask.

  • Incubation: Culture the cells in the hormone-free medium for a minimum of 72 hours before starting the proliferation assay. This step is crucial for maximizing the cells' responsiveness to estrogenic compounds.[4][10][11]

Protocol 3: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method for assessing cell viability, which is used here to measure proliferation. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

A 1. Seed Cells Plate hormone-depleted MCF-7 cells in a 96-well plate (400-5,000 cells/well). Incubate for 24h. B 2. Treat Cells Add serial dilutions of E3ME and controls (vehicle, E2 positive control). Incubate for 72-144h. A->B C 3. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4h at 37°C. B->C D 4. Solubilize Formazan Remove medium, add 100-150 µL of DMSO or detergent reagent to each well. Incubate for 2h in the dark with shaking. C->D E 5. Measure Absorbance Read absorbance at 570 nm using a microplate reader. D->E

Caption: General workflow for the MCF-7 cell proliferation MTT assay.

Materials:

  • Hormone-depleted MCF-7 cells

  • 96-well cell culture plates

  • This compound (E3ME), stock solution in DMSO or ethanol

  • 17β-estradiol (E2), as a positive control

  • Vehicle control (e.g., DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

Procedure:

  • Cell Seeding: Trypsinize and count the hormone-depleted MCF-7 cells. Seed the cells into a 96-well plate at a density of 400-5,000 cells per well in 100 µL of hormone-free medium.[1] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of E3ME in hormone-free medium. Remove the medium from the wells and add 100 µL of the E3ME dilutions. Include wells for a vehicle control and a positive control (e.g., 1 nM E2).[12]

  • Incubation: Incubate the plate for 72 to 144 hours at 37°C in a 5% CO2 incubator.[12][13]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, until a purple precipitate is visible in the cells.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Place the plate on a shaker for 5-15 minutes to ensure complete dissolution.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability/proliferation relative to the vehicle control. Plot the results as a dose-response curve to determine the EC50 value.

Protocol 4: Western Blot Analysis of MAPK/ERK Pathway

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK/ERK pathway, providing insight into the mechanism of E3ME action.

A 1. Cell Treatment & Lysis Treat MCF-7 cells with E3ME for desired times. Lyse cells in RIPA buffer with inhibitors. B 2. Protein Quantification Determine protein concentration of lysates using a BCA assay. A->B C 3. SDS-PAGE Separate 20-30 µg of protein per sample on a polyacrylamide gel. B->C D 4. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. C->D E 5. Immunoblotting Block membrane, then probe with primary antibodies (e.g., anti-p-ERK, anti-ERK) followed by HRP-conjugated secondary antibodies. D->E F 6. Detection & Analysis Apply ECL substrate and capture signal. Quantify band intensity and normalize to loading control (e.g., GAPDH). E->F

Caption: Experimental workflow for Western blot analysis.

Materials:

  • Treated MCF-7 cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-ERK1/2, rabbit anti-total ERK1/2, mouse anti-GAPDH)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescent (ECL) substrate

Procedure:

  • Cell Lysis: After treating MCF-7 cells with E3ME for various time points (e.g., 0, 5, 15, 30, 60 minutes), wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer. Scrape the cells and collect the lysate.[7]

  • Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[7]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[7]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[7]

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using a digital imaging system.[7]

  • Stripping and Reprobing: To analyze total ERK and a loading control (like GAPDH), the membrane can be stripped and reprobed with the respective primary antibodies.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control to determine the fold change in activation.[7]

References

Application Notes and Protocols for the Derivatization of Estrone 3-Methyl Ether for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estrone 3-methyl ether is a synthetic estrogen and an important intermediate in the synthesis of other steroidal compounds.[1] Accurate and sensitive quantification of this compound is crucial in pharmaceutical development, quality control, and metabolic studies. Due to its relatively low volatility and potential for thermal degradation, direct analysis by gas chromatography (GC) can be challenging. Derivatization is a key sample preparation step to improve the analytical properties of steroids for chromatographic analysis.[2][3]

Unlike many natural estrogens, this compound possesses a methoxy group at the C3 position instead of a phenolic hydroxyl group. This structural feature renders common derivatization techniques for estrogens, such as silylation or acylation of the A-ring, ineffective. Therefore, analytical methods for this compound must target the ketone group at the C17 position. Oximation, the reaction of a ketone with a hydroxylamine derivative, is a robust and widely used method for the derivatization of ketosteroids, enhancing their volatility and thermal stability for GC-MS analysis.[4][5] This application note provides detailed protocols for the derivatization of this compound using methoxyamine hydrochloride and pentafluorobenzylhydroxylamine hydrochloride for subsequent GC-MS analysis.

I. Methoxyamine Derivatization for GC-MS Analysis

Methoxyamine hydrochloride reacts with the C17-keto group of this compound to form a methoxime derivative. This derivative is more volatile and thermally stable than the parent compound, leading to improved chromatographic peak shape and sensitivity.

Experimental Protocol: Methoximation of this compound

Materials:

  • This compound standard

  • Methoxyamine hydrochloride (MOA)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Nitrogen gas, high purity

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate. For quantitative analysis, an appropriate internal standard should be added at this stage.

  • Solvent Evaporation: Transfer a known aliquot of the standard or sample solution to a reaction vial and evaporate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reagent Preparation: Prepare a 2% (w/v) solution of methoxyamine hydrochloride in anhydrous pyridine. This solution should be prepared fresh.

  • Derivatization Reaction: Add 50 µL of the methoxyamine hydrochloride solution to the dried residue in the reaction vial. Cap the vial tightly and vortex to ensure complete dissolution.

  • Incubation: Heat the reaction mixture at 60°C for 30 minutes in a heating block or oven.

  • Cooling and Reconstitution: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. Alternatively, the pyridine can be evaporated, and the residue reconstituted in a more GC-friendly solvent like ethyl acetate or hexane.

Logical Workflow for Methoximation

Methoximation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: this compound in solution evap Evaporate solvent under Nitrogen start->evap add_reagent Add Methoxyamine HCl in Pyridine evap->add_reagent vortex Vortex to dissolve add_reagent->vortex heat Incubate at 60°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject finish End: Analysis of Methoxime Derivative inject->finish

Caption: Workflow for the methoximation of this compound.

II. Pentafluorobenzyl Oxime (PFBO) Derivatization for Enhanced Sensitivity in GC-NCI-MS

For trace-level analysis, derivatization with pentafluorobenzylhydroxylamine (PFBHA) hydrochloride to form a pentafluorobenzyl oxime (PFBO) derivative is highly effective. The resulting PFBO derivative exhibits excellent electron-capturing properties, making it suitable for highly sensitive detection by GC with negative chemical ionization mass spectrometry (NCI-MS).[6][7][8]

Experimental Protocol: PFBO Derivatization of this compound

Materials:

  • This compound standard

  • Pentafluorobenzylhydroxylamine hydrochloride (PFBHA HCl)

  • Pyridine, anhydrous

  • Hexane, HPLC grade

  • Deionized water

  • Nitrogen gas, high purity

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-NCI-MS system

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Add an internal standard if required.

  • Solvent Evaporation: Transfer an aliquot to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a 1% (w/v) solution of PFBHA HCl in anhydrous pyridine. Prepare this solution fresh.

  • Derivatization Reaction: Add 100 µL of the PFBHA HCl solution to the dried residue. Cap the vial tightly and vortex thoroughly.

  • Incubation: Heat the reaction mixture at 80°C for 60 minutes.

  • Liquid-Liquid Extraction: After cooling to room temperature, add 1 mL of hexane to the reaction vial, followed by 1 mL of deionized water. Vortex vigorously for 1 minute to extract the PFBO derivative into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean vial.

  • Final Preparation: Evaporate the hexane to dryness under nitrogen and reconstitute the residue in a small, known volume of hexane (e.g., 100 µL) for GC-NCI-MS analysis.

Signaling Pathway of PFBO Derivatization and Analysis

PFBO_Derivatization_Pathway cluster_reaction Chemical Reaction cluster_process Analytical Process E3ME This compound (C17-Keto Group) PFBO PFBO-Estrone 3-Methyl Ether Derivative E3ME->PFBO Reaction at 80°C PFBHA PFBHA HCl in Pyridine PFBHA->PFBO GC_Injection Injection into GC PFBO->GC_Injection Separation Chromatographic Separation GC_Injection->Separation NCI_Ionization Negative Chemical Ionization Separation->NCI_Ionization MS_Detection Mass Spectrometric Detection NCI_Ionization->MS_Detection High Sensitivity

Caption: Reaction and analysis pathway for PFBO derivatization.

III. Girard Derivatization for LC-MS Analysis

For analysis by liquid chromatography-mass spectrometry (LC-MS), derivatization with Girard reagents (T or P) can significantly enhance the ionization efficiency of ketosteroids, particularly when using electrospray ionization (ESI).[9][10][11] The Girard reagent introduces a permanently charged quaternary ammonium group, improving the response in positive ion mode ESI.

Experimental Protocol: Girard P Derivatization of this compound

Materials:

  • This compound standard

  • Girard's Reagent P (GP)

  • Methanol, HPLC grade

  • Acetic acid, glacial

  • Nitrogen gas, high purity

  • Reaction vials

  • Heating block

  • LC-MS system with ESI source

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in methanol.

  • Solvent Evaporation: Transfer an aliquot to a reaction vial and evaporate to dryness under nitrogen.

  • Reagent Preparation: Prepare a solution of Girard's Reagent P at 1 mg/mL in methanol containing 5% acetic acid.

  • Derivatization Reaction: Add 100 µL of the Girard P reagent solution to the dried residue.

  • Incubation: Cap the vial and heat at 60°C for 10 minutes.[10]

  • Final Preparation: After cooling, the sample can be diluted with the initial mobile phase and is ready for LC-MS analysis.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the analysis of derivatized this compound. The values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Derivatization Methods for this compound Analysis

ParameterMethoxyamine DerivatizationPFBO DerivatizationGirard P Derivatization
Analytical Technique GC-MS (EI)GC-MS (NCI)LC-MS (ESI+)
Target Functional Group C17-KetoneC17-KetoneC17-Ketone
Primary Advantage Robust, good peak shapeHigh sensitivityEnhanced ionization for LC-MS
Typical LOD 0.1 - 1.0 ng/mL0.5 - 10 pg/mL10 - 50 pg/mL
Typical LOQ 0.5 - 5.0 ng/mL1.0 - 25 pg/mL25 - 100 pg/mL

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

ParameterMethoxime DerivativePFBO Derivative
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms)5% Phenyl-methylpolysiloxane (e.g., HP-5ms)
Injector Temperature 280°C280°C
Oven Program 150°C (1 min), ramp to 300°C at 10°C/min, hold 5 min150°C (1 min), ramp to 300°C at 10°C/min, hold 5 min
Ionization Mode Electron Impact (EI)Negative Chemical Ionization (NCI)
Monitored Ions (m/z) To be determined empirically (Molecular ion and fragments)To be determined empirically (e.g., [M-HF]⁻)

The derivatization of the C17-keto group is an essential step for the sensitive and robust analysis of this compound by chromatographic methods. Oximation, particularly with methoxyamine for routine GC-MS and pentafluorobenzylhydroxylamine for high-sensitivity GC-NCI-MS, provides excellent results. For LC-MS applications, Girard derivatization offers a powerful way to enhance ionization efficiency. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their analytical methods for this compound.

References

Application Note: Quantification of 17β-Estradiol in Wastewater Effluent Using Estrone 3-Methyl Ether as an Internal Standard by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 17β-estradiol in treated wastewater effluent using gas chromatography-tandem mass spectrometry (GC-MS/MS). To ensure accuracy and correct for instrumental drift, Estrone 3-methyl ether is employed as an internal standard. The methodology involves sample extraction, derivatization, and subsequent analysis by GC-MS/MS, providing a reliable approach for environmental monitoring of endocrine-disrupting compounds.

Introduction

Natural estrogens, such as 17β-estradiol, are potent endocrine-disrupting compounds that are frequently detected in municipal wastewater. Effective monitoring of these compounds in environmental samples is crucial to assess the efficiency of wastewater treatment processes and to understand their potential ecological impact. The low concentrations of these analytes in complex matrices necessitate a highly sensitive and specific analytical method. Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers the required selectivity and sensitivity. The use of an appropriate internal standard is critical for accurate quantification, compensating for variations during sample preparation and instrumental analysis. While isotopically labeled standards are common, structurally similar compounds with comparable chromatographic behavior can also be effective. This compound serves as a suitable internal standard for the analysis of estrogens as it is not naturally present in these samples and does not contain active hydrogen atoms that would interfere with the derivatization process.[1]

Experimental Protocol

Materials and Reagents
  • 17β-Estradiol standard

  • This compound (Internal Standard, IS) (>97% purity)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Solid-Phase Extraction (SPE) cartridges

Instrumentation
  • Gas Chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation and Extraction
  • Sample Collection: Collect wastewater effluent samples in clean glass bottles.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by deionized water.

    • Pass a known volume of the water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol or ethyl acetate).

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.

  • Internal Standard Spiking: Re-suspend the dried extract in 500µL of hexane containing a known concentration of this compound as the internal standard.[2]

  • Derivatization:

    • Add the derivatizing agent (e.g., BSTFA + 1% TMCS) to the sample.

    • Heat the mixture to ensure complete derivatization of the target analytes.[1]

GC-MS/MS Analysis
  • Injection: Inject an aliquot of the derivatized sample into the GC-MS/MS system.

  • Chromatographic Separation: Utilize a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analytes.

  • Mass Spectrometry: Operate the mass spectrometer in tandem MS (MS/MS) mode to enhance selectivity and reduce detection limits.[2] Monitor specific precursor-to-product ion transitions for both 17β-estradiol and the internal standard, this compound.

Data Presentation

The following tables summarize the quantitative data for the analysis of 17β-estradiol using this compound as an internal standard.

ParameterValue
Internal Standard This compound
Analyte 17β-Estradiol
Matrix Treated Wastewater Effluent
Instrumentation GC-MS/MS
Calibration Range ~0.75 - 60.0 ng/mL
Correlation Coefficient (R²) > 0.995
Calibration curve generated by plotting the peak area ratio of 17β-estradiol to this compound against the concentration of 17β-estradiol.[2]
AnalytePrecursor Ion (m/z)Product Ions (m/z) for QuantitationRetention Time (approx.)
This compound (IS)284.0184.0, 199.0, 284.0~19.7 minutes
17β-Estradiol416.0285.0, 298.0, 326.0~21.3 minutes
Mass spectrometric parameters for the detection of the internal standard and analyte.[2]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample_collection 1. Wastewater Sample Collection spe 2. Solid-Phase Extraction (SPE) sample_collection->spe drying 3. Drying under Nitrogen spe->drying is_spike 4. Spiking with this compound (IS) drying->is_spike derivatization 5. Derivatization is_spike->derivatization gc_msms 6. GC-MS/MS Analysis derivatization->gc_msms data_processing 7. Data Processing & Quantification gc_msms->data_processing result Concentration of 17β-Estradiol data_processing->result

Caption: Workflow for the quantification of 17β-estradiol using this compound as an internal standard.

Conclusion

This application note demonstrates a reliable GC-MS/MS method for the quantification of 17β-estradiol in wastewater effluent. The use of this compound as an internal standard provides accurate and precise results by correcting for instrumental variations. This protocol is suitable for routine environmental monitoring of estrogenic compounds.

References

Application Notes and Protocols for the Study of 17β-Hydroxysteroid Dehydrogenase using Estrone 3-Methyl Ether and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of estrone 3-methyl ether and its derivatives in the study of 17β-hydroxysteroid dehydrogenase (17β-HSD), particularly type 1 (17β-HSD1). Inhibition of 17β-HSD1 is a promising therapeutic strategy for estrogen-dependent diseases such as breast cancer and endometriosis, as this enzyme catalyzes the conversion of the less potent estrone (E1) to the highly potent estradiol (E2).[1][2][3][4][5] this compound serves as a valuable chemical scaffold for the synthesis of potent and selective 17β-HSD1 inhibitors.

Introduction to 17β-Hydroxysteroid Dehydrogenase Type 1

17β-HSD1 is a member of the hydroxysteroid dehydrogenase family of enzymes that plays a critical role in the final step of estradiol biosynthesis.[1][4] By converting estrone to estradiol, 17β-HSD1 increases the local concentration of the most potent endogenous estrogen, which can stimulate the growth of hormone-sensitive tissues and tumors.[3][5][6] Therefore, the development of small molecule inhibitors of 17β-HSD1 is an area of active research.

This compound as a Scaffold for 17β-HSD1 Inhibitors

Estrone and its derivatives are frequently used as starting points for the design of 17β-HSD1 inhibitors due to their inherent affinity for the enzyme's active site. The 3-methyl ether modification of estrone is a common strategy employed in medicinal chemistry to explore structure-activity relationships and to modulate the pharmacokinetic properties of the resulting compounds. While some studies have focused on derivatives with a free 3-hydroxyl group to mimic the natural substrate, others have explored modifications at this position, including methylation, to optimize inhibitory activity and reduce estrogenic effects.[7]

Quantitative Data Summary

The following tables summarize the inhibitory potency of various estrone derivatives, including those with modifications at the C3 position, against 17β-HSD1.

Table 1: Inhibitory Activity of Estrone Derivatives against 17β-HSD1 in T-47D Cells

CompoundModificationIC50 (µM)Reference
Estrone (E1)Unmodified0.21[4]
Compound 53-(m-carbamoylphenyloxy)0.31[4]
PBRM3-(2-bromoethyl)-16β-(m-carbamoylbenzyl)-17β-hydroxy0.068[6]
23b3-(2-bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide0.083[5]

Table 2: Inhibitory Activity of Estrone Derivatives against Purified 17β-HSD1

CompoundModificationIC50 (nM)Reference
Compound 21C15-substituted estrone derivative10
7f4-(3-hydroxyphenylthio)-...-thieno[2,3-d]pyrimidin-4(3H)-one<100 (94% inhibition at 0.1 µM)[2][3]

Experimental Protocols

Protocol 1: Cell-Based Assay for 17β-HSD1 Inhibition in T-47D Cells

This protocol describes a method to assess the inhibitory activity of compounds on the conversion of estrone to estradiol in the T-47D human breast cancer cell line, which endogenously expresses 17β-HSD1.[4][5][8]

Materials:

  • T-47D human breast cancer cells

  • Cell culture medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and insulin.

  • Dextran-coated charcoal-treated FBS (DCC-FBS)

  • [3H]-Estrone (radiolabeled substrate)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • 24-well cell culture plates

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed T-47D cells in 24-well plates at a density of approximately 24,000 cells per well in medium supplemented with 5% DCC-FBS and insulin.[8]

  • Cell Culture: Incubate the cells for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compound solutions to the respective wells. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).[8]

  • Substrate Addition: Add [3H]-Estrone to each well at a final concentration of 60 nM.[4]

  • Incubation: Incubate the plates for a defined period (e.g., 4 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Extraction: Stop the reaction and extract the steroids from the medium using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separation and Quantification: Separate the substrate ([3H]-Estrone) from the product ([3H]-Estradiol) using thin-layer chromatography (TLC). Quantify the radioactivity of the spots corresponding to estrone and estradiol using a scintillation counter.

  • Data Analysis: Calculate the percentage of conversion of estrone to estradiol for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzymatic activity by 50%.

Protocol 2: In Vitro Assay with Purified 17β-HSD1

This protocol outlines a method for determining the inhibitory activity of compounds on purified recombinant human 17β-HSD1.

Materials:

  • Purified recombinant human 17β-HSD1[7][9]

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Estrone (substrate)

  • NADPH (cofactor)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH (e.g., 200 µM), and the purified 17β-HSD1 enzyme.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a control with DMSO only.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding estrone (e.g., 1 µM).

  • Monitoring the Reaction: Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Estrogen_Biosynthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione Estrone Estrone (E1) Androstenedione->Estrone Aromatase Estradiol Estradiol (E2) Estrone->Estradiol 17β-HSD1 (NADPH) HSD17B1 17β-HSD1 Aromatase Aromatase

Caption: Estrogen biosynthesis pathway highlighting the role of 17β-HSD1.

Cell_Based_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed T-47D cells in 24-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_inhibitor Add test compound (e.g., this compound derivative) incubate_24h->add_inhibitor add_substrate Add [3H]-Estrone add_inhibitor->add_substrate incubate_4h Incubate for 4h add_substrate->incubate_4h extract Extract steroids incubate_4h->extract separate Separate E1 and E2 via TLC extract->separate quantify Quantify radioactivity separate->quantify calculate Calculate % inhibition and IC50 quantify->calculate

Caption: Workflow for the cell-based 17β-HSD1 inhibition assay.

Inhibition_Logic cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition Enzyme 17β-HSD1 Active Site Substrate Estrone (E1) Enzyme->Substrate Binding blocked Product Estradiol (E2) Enzyme->Product Binds and converts Substrate->Enzyme Inhibitor This compound Derivative Inhibitor->Enzyme Binds to active site

Caption: Logic of competitive inhibition of 17β-HSD1.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Estrone 3-Methyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Estrone 3-methyl ether. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue: Low or No Product Yield

Q1: My reaction has gone to completion, but the yield of this compound is very low. What are the potential causes?

A1: Several factors can contribute to low yields in the methylation of estrone. These include:

  • Incomplete Deprotonation: The phenolic hydroxyl group of estrone must be deprotonated to form a phenoxide ion, which is the active nucleophile in the reaction. If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a low concentration of the nucleophile and consequently a low yield.

  • Poor Quality Reagents: The purity of estrone, the methylating agent (e.g., dimethyl sulfate), and the solvent can significantly impact the reaction. Impurities can interfere with the reaction or lead to the formation of side products.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of the reaction. If the temperature is too low, the reaction may be too slow to go to completion within a reasonable timeframe. Conversely, excessively high temperatures can promote side reactions.

  • Hydrolysis of the Methylating Agent: Methylating agents like dimethyl sulfate are susceptible to hydrolysis, especially in the presence of water. If the solvent is not anhydrous, the methylating agent will be consumed by reaction with water, reducing the amount available for the desired reaction.

  • Side Reactions: Competing side reactions can consume the starting material or the product, leading to a lower yield of the desired ether.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

A2: The most common side products in the methylation of estrone are:

  • Unreacted Estrone: This will be a major component if the reaction has not gone to completion.

  • Over-methylation Products: While less common for the phenolic hydroxyl group, under certain conditions, other parts of the estrone molecule could potentially be methylated.

  • Hydrolysis Products: If the reaction mixture is not worked up carefully, the product can be hydrolyzed back to estrone.

  • Products from Solvent Participation: In some cases, the solvent can react with the starting materials or intermediates, leading to byproducts.

Issue: Product Purification Challenges

Q3: I am having difficulty purifying my this compound. What are the recommended purification methods?

A3: The two primary methods for purifying this compound are:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel is a reliable alternative.

Q4: What are the best solvent systems for the recrystallization of this compound?

A4: The choice of a suitable recrystallization solvent depends on the solubility of this compound. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for the recrystallization of steroids include:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl acetate

  • Hexane/Ethyl acetate mixtures

  • Methanol/Water mixtures

Experimentation with small amounts of the crude product is recommended to find the optimal solvent or solvent mixture.

Frequently Asked Questions (FAQs)

Reaction Conditions

Q5: What is the most common method for the synthesis of this compound from estrone?

A5: The most widely used method is the Williamson ether synthesis. This involves the reaction of the phenoxide ion of estrone (formed by deprotonation with a base) with a methylating agent.

Q6: Which methylating agent is most suitable for this synthesis?

A6: Dimethyl sulfate (DMS) is a common and effective methylating agent for this transformation.[1][2] Methyl iodide is another viable option.

Q7: What are the recommended bases for the deprotonation of estrone?

A7: A moderately strong base is required to deprotonate the phenolic hydroxyl group of estrone. Common choices include:

  • Potassium carbonate (K₂CO₃)

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Sodium hydride (NaH) - for use in anhydrous conditions.

Q8: What solvents are typically used for this reaction?

A8: The choice of solvent depends on the base and methylating agent used. Common solvents include:

  • Acetone

  • Ethanol

  • Methanol

  • Tetrahydrofuran (THF) - for use with strong bases like NaH.

  • Dimethylformamide (DMF)

Reaction Monitoring

Q9: How can I monitor the progress of the reaction?

A9: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (estrone) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product.

Q10: What is a suitable TLC solvent system for separating estrone and this compound?

A10: A mixture of a non-polar and a polar solvent is typically used. A common system is a mixture of hexane and ethyl acetate. The optimal ratio may need to be determined experimentally, but a starting point could be a 7:3 or 8:2 mixture of hexane to ethyl acetate. Estrone, being more polar due to the free hydroxyl group, will have a lower Rf value than the less polar this compound.

Product Characterization

Q11: How can I confirm the identity and purity of my synthesized this compound?

A11: The identity and purity of the product can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, including the presence of the methyl ether group.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show the absence of the broad O-H stretch of the phenolic hydroxyl group present in the starting material and the appearance of C-O stretching bands for the ether linkage.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Estrone Methylation

ParameterCondition ACondition BCondition C
Methylating Agent Dimethyl SulfateMethyl IodideDimethyl Sulfate
Base Potassium CarbonateSodium HydridePotassium Hydroxide
Solvent AcetoneAnhydrous THFEthanol
Temperature RefluxRoom TemperatureReflux
Typical Yield Good to ExcellentExcellentGood
Notes Cost-effective, requires heating.Requires anhydrous conditions.Simple setup.

Note: The yields are qualitative and can vary based on the specific experimental setup and purification methods.

Experimental Protocols

Protocol 1: Methylation of Estrone using Dimethyl Sulfate and Potassium Carbonate

  • Dissolution: Dissolve estrone (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • Addition of Methylating Agent: Add dimethyl sulfate (1.5-2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Estrone in Acetone add_base Add K2CO3 start->add_base add_dms Add Dimethyl Sulfate add_base->add_dms reflux Reflux (4-6h) add_dms->reflux cool Cool to RT reflux->cool filter Filter cool->filter evaporate Evaporate Solvent filter->evaporate dissolve Dissolve in EtOAc evaporate->dissolve wash Wash with H2O/Brine dissolve->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield incomplete_deprotonation Incomplete Deprotonation low_yield->incomplete_deprotonation poor_reagents Poor Reagent Quality low_yield->poor_reagents temp Suboptimal Temperature low_yield->temp hydrolysis Hydrolysis of DMS low_yield->hydrolysis check_base Use Stronger/More Base incomplete_deprotonation->check_base check_reagents Verify Reagent Purity poor_reagents->check_reagents optimize_temp Optimize Reaction Temp. temp->optimize_temp anhydrous Use Anhydrous Solvent hydrolysis->anhydrous

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Estrone 3-Methyl Ether by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Estrone 3-methyl ether via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of steroids like this compound.[1][2] Alumina can also be considered as an alternative stationary phase.[3]

Q2: Which solvent systems are suitable for the elution of this compound?

A2: A common and effective eluent system for steroids is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[4] The optimal ratio will depend on the specific impurities present in your crude sample. A good starting point for method development via Thin Layer Chromatography (TLC) is a Hexane:Ethyl Acetate ratio of 8:2.[4]

Q3: How can I determine the appropriate solvent ratio for my column?

A3: The ideal solvent system should provide a good separation of your target compound from its impurities on a TLC plate. Aim for an Rf value of approximately 0.2-0.4 for this compound to ensure good separation on the column. You can perform TLC with varying ratios of hexane and ethyl acetate to find the optimal system.

Q4: What are the potential impurities I might encounter when purifying this compound?

A4: Impurities can originate from the starting materials or from side reactions during the synthesis. Common impurities may include unreacted estrone, byproducts such as 8,9-dehydroestrone methyl ether, and other stereoisomers depending on the synthetic route.[5]

Q5: My compound is not dissolving in the eluent for loading onto the column. What should I do?

A5: If your crude this compound is not soluble in the chosen non-polar eluent, you can use a "dry loading" technique.[6][7] This involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column. Dissolve your crude product in a solvent in which it is soluble (e.g., chloroform), add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder.[6][8] This powder can then be carefully added to the top of your packed column.

Troubleshooting Guides

Below are common problems encountered during the column chromatography of this compound and their potential solutions.

Problem 1: Poor or No Separation of this compound from Impurities
Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute together, or too low, resulting in no movement.
- Optimize the solvent system using TLC. Test various ratios of hexane and ethyl acetate to achieve good separation.
- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity.
- As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for good separation.
Improper Column Packing Channels or cracks in the silica gel bed can lead to poor separation.
- Ensure the silica gel is packed uniformly. "Slurrying" the silica gel in the initial eluent and carefully pouring it into the column can help create a homogenous packing. Gently tapping the column can help settle the silica and remove air bubbles.
Sample Band is too Diffuse The initial band of the sample at the top of the column was too wide.
- Dissolve the sample in the minimum amount of solvent for loading.[6] For dry loading, ensure the layer of sample-adsorbed silica is narrow and even.
Problem 2: this compound is Not Eluting from the Column
Possible Cause Solution
Solvent System is too Non-Polar The eluent does not have sufficient polarity to move the compound down the column.
- Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Compound Degradation on Silica Steroids can sometimes be sensitive to the acidic nature of silica gel and may decompose on the column.[9]
- Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for an extended period before developing.
- If degradation is observed, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[3]
Problem 3: Tailing or Broadening of Peaks
Possible Cause Solution
Interactions with Acidic Sites on Silica The carbonyl group in this compound can interact with acidic silanol groups on the silica surface, causing tailing.
- Add a small amount of a modifying agent to your eluent system, such as a tiny fraction of triethylamine or methanol, to block the active sites on the silica gel.
Inconsistent Flow Rate Variations in the elution speed can cause bands to broaden.
- Maintain a constant pressure and flow rate throughout the separation.

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

A crucial first step is to determine the optimal solvent system using TLC.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in chloroform.

  • Eluent Systems to Test (Hexane:Ethyl Acetate):

    • 9:1

    • 8:2

    • 7:3

    • 1:1

  • Procedure:

    • Spot the dissolved crude mixture onto the baseline of the TLC plates.

    • Develop the plates in chambers containing the different eluent systems.

    • Visualize the separated spots under UV light (254 nm).

    • Calculate the Rf values for the product and impurities. The ideal system will show the this compound spot with an Rf value between 0.2 and 0.4, and good separation from other spots.

Component Expected Polarity Expected Rf in Hexane/EtOAc
Non-polar impuritiesLowHigh
This compound Medium Medium
Estrone (unreacted)HighLow
Column Chromatography Protocol

This is a general protocol that should be adapted based on the results of your TLC analysis.

  • Stationary Phase: Silica gel (particle size 40-63 µm).

  • Column Size: Choose a column diameter and length appropriate for the amount of crude product. A general guideline is a height-to-diameter ratio of about 10:1.

  • Eluent: The optimized solvent system determined by TLC.

  • Procedure:

    • Column Packing:

      • Place a small plug of cotton or glass wool at the bottom of the column.

      • Add a thin layer of sand.

      • Prepare a slurry of silica gel in the initial, least polar eluent.

      • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.

      • Add a layer of sand on top of the packed silica gel.

    • Sample Loading:

      • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like chloroform) and carefully apply it to the top of the column.[6]

      • Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.[6]

    • Elution:

      • Carefully add the eluent to the column.

      • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

      • Collect fractions in test tubes or flasks.

    • Fraction Analysis:

      • Monitor the elution of your compound by TLC analysis of the collected fractions.

      • Combine the fractions containing the pure this compound.

      • Evaporate the solvent to obtain the purified product.

Workflow and Troubleshooting Diagrams

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Optimize Solvent System) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Start Problem Occurs Poor_Sep Poor/No Separation Start->Poor_Sep No_Elution Compound Not Eluting Start->No_Elution Tailing Peak Tailing/Broadening Start->Tailing Solvent Incorrect Solvent System Poor_Sep->Solvent Overload Column Overloading Poor_Sep->Overload Packing Improper Packing Poor_Sep->Packing No_Elution->Solvent Degradation Compound Degradation No_Elution->Degradation Tailing->Packing Acidic_Sites Acidic Silica Sites Tailing->Acidic_Sites Optimize_TLC Optimize with TLC Solvent->Optimize_TLC Increase_Polarity Increase Eluent Polarity Solvent->Increase_Polarity Reduce_Load Reduce Sample Load Overload->Reduce_Load Repack Repack Column Carefully Packing->Repack Deactivate Use Deactivated Silica/Alumina Degradation->Deactivate Acidic_Sites->Deactivate Modify_Eluent Add Modifier to Eluent Acidic_Sites->Modify_Eluent

Caption: Troubleshooting guide for column chromatography of this compound.

References

troubleshooting low yield in Estrone 3-methyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Estrone 3-methyl ether. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of estrone by a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks a methylating agent.

Q2: Which methylating agents are suitable for this synthesis?

Commonly used methylating agents include dimethyl sulfate and methyl iodide.[1] Both are effective, but their reactivity and handling requirements differ. Methyl iodide is highly reactive but also volatile and light-sensitive.[1] Dimethyl sulfate is a strong alkylating agent, often used in industrial settings due to its lower cost and higher boiling point, making it easier to handle, though it is highly toxic.

Q3: What are the recommended bases for the deprotonation of estrone?

A variety of bases can be used, with the choice often depending on the desired reaction conditions and the reactivity of the methylating agent. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and for more challenging substrates, stronger bases like sodium hydride (NaH). The selection of the base is critical to ensure complete deprotonation of the phenolic hydroxyl group.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the estrone starting material, you can visualize the consumption of the reactant and the formation of the less polar this compound product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, will allow for clear separation of the spots.

Troubleshooting Low Yield

Low yield is a frequent challenge in the synthesis of this compound. The following sections provide a structured approach to identifying and resolving the root causes.

Problem 1: Incomplete Reaction

Symptom: TLC analysis shows a significant amount of unreacted estrone starting material, even after a prolonged reaction time.

Possible Causes & Solutions:

  • Insufficient Base: The base may not be strong enough to fully deprotonate the estrone.

    • Solution: Switch to a stronger base. If you are using a weaker base like potassium carbonate, consider using sodium hydroxide or sodium hydride.

  • Poor Solubility of Base: The base may not be sufficiently soluble in the reaction solvent.

    • Solution: Ensure vigorous stirring. For bases like potassium carbonate, grinding it into a fine powder can increase its surface area and reactivity.

  • Inadequate Reaction Time or Temperature: The reaction may require more energy or time to proceed to completion.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by TLC is crucial to determine the optimal endpoint.

  • Deactivated Methylating Agent: The methylating agent may have degraded due to improper storage or handling.

    • Solution: Use a fresh bottle of the methylating agent. Methyl iodide, in particular, should be stored in a dark bottle and may need to be washed with a solution of sodium thiosulfate to remove any iodine that has formed upon decomposition.

Problem 2: Formation of Side Products

Symptom: TLC analysis shows multiple product spots, or the final product is difficult to purify.

Possible Causes & Solutions:

  • C-Alkylation: Besides the desired O-methylation on the phenolic hydroxyl group, methylation can also occur on the aromatic ring (C-alkylation), leading to undesired isomers.

    • Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like dimethylformamide (DMF) or acetone generally favor O-alkylation.

  • Over-methylation: In the presence of other hydroxyl groups or under harsh conditions, methylation at other positions can occur.

    • Solution: Use a stoichiometric amount of the methylating agent and carefully control the reaction temperature.

  • Elimination Reaction: If using a secondary or tertiary alkyl halide as the methylating agent (not applicable for methyl ether synthesis but a general consideration in Williamson ether synthesis), an elimination reaction can compete with the desired substitution.

    • Solution: This is not a concern when using methyl iodide or dimethyl sulfate.

Problem 3: Product Loss During Workup and Purification

Symptom: The crude yield is high, but the final isolated yield is low.

Possible Causes & Solutions:

  • Incomplete Extraction: The product may not be fully extracted from the aqueous layer during the workup.

    • Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Emulsion Formation: An emulsion may form during the extraction process, trapping the product.

    • Solution: Adding brine (saturated NaCl solution) can help to break up emulsions.

  • Decomposition on Silica Gel: The product may be sensitive to the acidic nature of standard silica gel.

    • Solution: Use neutralized silica gel for column chromatography or consider alternative purification methods like preparative HPLC.[2][3]

Data Presentation: Optimizing Reaction Conditions

ParameterOption 1Option 2Option 3Expected Outcome & Remarks
Base K₂CO₃NaOHNaHYield generally increases with base strength. NaH requires strictly anhydrous conditions.
Methylating Agent Methyl IodideDimethyl Sulfate-Both are effective. Dimethyl sulfate is less volatile.
Solvent AcetoneDimethylformamide (DMF)AcetonitrilePolar aprotic solvents are preferred to enhance the nucleophilicity of the phenoxide.
Temperature Room Temperature50 °CRefluxHigher temperatures can increase the reaction rate but may also lead to more side products.
Reaction Time 4 hours12 hours24 hoursMonitor by TLC to determine the optimal reaction time.

Experimental Protocols

Key Experiment: Methylation of Estrone using Methyl Iodide and Potassium Carbonate

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • Estrone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve estrone in anhydrous acetone or DMF.

  • Addition of Base: Add an excess of finely ground anhydrous potassium carbonate to the solution (typically 3-5 equivalents).

  • Addition of Methylating Agent: Add a slight excess of methyl iodide (typically 1.5-2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification estrone Estrone reaction_mixture Reaction Mixture estrone->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture methylating_agent Methylating Agent (e.g., CH₃I) methylating_agent->reaction_mixture solvent Solvent (e.g., Acetone) solvent->reaction_mixture filtration Filtration reaction_mixture->filtration evaporation1 Solvent Evaporation filtration->evaporation1 extraction Extraction evaporation1->extraction drying Drying extraction->drying evaporation2 Final Evaporation drying->evaporation2 chromatography Column Chromatography evaporation2->chromatography pure_product Pure this compound chromatography->pure_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_analysis Initial Analysis cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation cluster_workup_loss Workup/Purification Loss start Low Yield of this compound tlc_analysis Analyze reaction mixture by TLC start->tlc_analysis check_base Check Base Strength/Solubility tlc_analysis->check_base Significant starting material remains check_solvent Check Solvent Choice tlc_analysis->check_solvent Multiple product spots observed optimize_extraction Optimize Extraction tlc_analysis->optimize_extraction Clean reaction, low isolated yield check_reagents Check Reagent Quality check_base->check_reagents Base is appropriate optimize_conditions Optimize Time/Temperature check_reagents->optimize_conditions Reagents are fresh check_stoichiometry Check Reagent Stoichiometry check_solvent->check_stoichiometry Solvent is appropriate check_purification Check Purification Method optimize_extraction->check_purification Extraction is efficient

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Minimizing Side-Product Formation in Estrone Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for estrone methylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective 3-O-methylation of estrone. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help you minimize side-product formation and maximize the yield of your target molecule, 3-methoxyestra-1,3,5(10)-trien-17-one (estrone 3-methyl ether).

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in the methylation of estrone's phenolic hydroxyl group?

The most common side-products arise from competitive C-alkylation at the ortho (C-2 and C-4) positions of the aromatic A-ring.[1] The phenoxide ion, formed by deprotonating the C-3 hydroxyl group, is an ambident nucleophile with electron density on both the oxygen and the aromatic ring. While O-alkylation is generally favored, reaction conditions can influence the extent of C-alkylation.

Q2: Which methylating agents are typically used for this reaction?

Commonly used methylating agents include methyl iodide (MeI) and dimethyl sulfate (DMS).[2][3] Both are effective but are toxic and should be handled with appropriate safety precautions.[2][3] Dimethyl carbonate (DMC) is a greener, less toxic alternative, though it may require higher temperatures to achieve similar reaction rates.[4][5]

Q3: How does the choice of base affect the reaction's selectivity?

The base is critical for deprotonating the phenolic hydroxyl group to form the reactive phenoxide. The choice of base can impact both yield and selectivity.

  • Strong Bases (e.g., NaH, NaOH, KOH): These ensure complete deprotonation of the phenol.[6][7] Sodium hydride (NaH) requires anhydrous conditions, as any water will quench it.[6]

  • Weaker Bases (e.g., K₂CO₃): Potassium carbonate is often used in polar aprotic solvents like DMF or acetone and is effective for phenols. It is less hazardous than NaH and can provide high selectivity for O-alkylation.[4]

Q4: Can secondary or tertiary alkyl halides be used for this type of ether synthesis?

It is strongly discouraged. The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[2]

  • Tertiary alkyl halides will almost exclusively undergo an E2 elimination reaction in the presence of a strong base like a phenoxide, forming an alkene instead of an ether.[2]

  • Secondary alkyl halides will yield a mixture of the desired ether (Sₙ2 product) and an alkene (E2 product), leading to low yields and difficult purification.[2] For optimal results, only methyl or primary alkyl halides should be used.[2][7]

Troubleshooting Guide

This guide addresses common issues encountered during the O-methylation of estrone.

Problem Potential Cause Recommended Solution
1. Low or No Conversion of Starting Material Incomplete Deprotonation: The base may be too weak or was deactivated by moisture (e.g., NaH in a wet solvent).[6]Switch to a stronger base: If using a weak base like NaHCO₃, consider switching to K₂CO₃ or NaOH.[6] • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure all glassware is oven-dried and use an anhydrous solvent.
Low Reaction Temperature/Short Reaction Time: The reaction may not have had sufficient energy or time to proceed to completion.Increase Temperature: Gently heat the reaction mixture. Typical temperatures range from room temperature to the boiling point of the solvent (e.g., 50-100°C).[6] • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the estrone spot has disappeared.
2. Multiple Products Observed on TLC/GC-MS C-Alkylation: The phenoxide has reacted at the C-2 or C-4 position of the aromatic ring in addition to the desired O-alkylation at C-3.[1]Change Solvent: Protic solvents (e.g., methanol, ethanol) can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic. Switch to a polar aprotic solvent like DMF, DMSO, or acetone to favor O-alkylation.[1][8]
Over-methylation: If using a di-functional methylating agent or if there are other reactive sites, multiple methyl groups may be added. (Note: This is less common for estrone itself but can occur with its hydroxylated metabolites).[9]Control Stoichiometry: Use a controlled excess (e.g., 1.1-1.5 equivalents) of the methylating agent.
3. Formation of an Alkene Byproduct Elimination (E2) Reaction: This is highly unlikely when using a methyl halide like MeI or DMS. This problem primarily occurs with secondary or tertiary alkyl halides.[2]Confirm Alkyl Halide: Ensure you are using a methyl halide and not a more sterically hindered alkyl halide.[2][7]
4. Difficulty Purifying the Product Similar Polarity of Products: C-alkylated side-products may have similar polarity to the desired O-alkylated product, making separation by column chromatography challenging.Optimize Chromatography: Use a high-performance silica gel and test various solvent systems (e.g., hexane/ethyl acetate gradients) to achieve better separation. HPLC can also be an effective purification method.[10]
Contamination with Phase-Transfer Catalyst: If using a phase-transfer catalyst (e.g., a quaternary ammonium salt), it may be carried through the workup.Thorough Washing: Ensure the organic layer is washed thoroughly with water and brine during the workup to remove the water-soluble catalyst.

Data Presentation

The selectivity of phenol methylation (O-alkylation vs. C-alkylation) is highly dependent on reaction conditions. The following tables summarize these effects.

Table 1: Effect of Solvent on O- vs. C-Alkylation of Estrone Derivatives

SubstrateAlkylating AgentBaseSolventProduct(s)Reference
Estrone(Ferrocenylmethyl)trimethylammonium iodideK₂CO₃Dimethylformamide (DMF)Exclusively 3-O-alkylated product[8]
Estrone(Ferrocenylmethyl)trimethylammonium iodideK₂CO₃MethanolMixture of 3-O- and C-alkylated products[8]

Table 2: General Influence of Reagents and Conditions on Phenol Methylation Yield & Selectivity

ParameterConditionEffect on O-MethylationCommon Side-ProductsReference
Methylating Agent Dimethyl Sulfate (DMS)High yield, very reactive, toxic.C-alkylation[3][4]
Methyl Iodide (MeI)High yield, volatile, toxic.C-alkylation[7]
Dimethyl Carbonate (DMC)High selectivity, less toxic, requires higher temp.Minimal[4][5]
Base NaOH / KOHStrong base, ensures full deprotonation.Can promote side reactions if not controlled.[6]
K₂CO₃Milder, often used with PTC, good selectivity.Incomplete reaction if not sufficiently basic.[4][5]
NaHVery strong, requires anhydrous conditions.Fire hazard if mishandled.[6][7]
Solvent Polar Aprotic (DMF, Acetone)Favors O-alkylation (Sₙ2).-[1]
Protic (Methanol, Water)Can promote C-alkylation by solvating the oxygen.C-alkylation[1]
Catalyst Phase-Transfer Catalyst (e.g., TBAB)Increases reaction rate in two-phase systems.-[7][11]

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Methylation of Estrone with Methyl Iodide

This protocol is adapted from the principles of Williamson ether synthesis using phase-transfer catalysis, which is effective for achieving high yields of the 3-O-methyl ether.[7][11]

Materials:

  • Estrone

  • Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Tetrabutylammonium Bromide (TBAB)

  • Acetone (anhydrous)

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add estrone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Begin vigorous stirring and add methyl iodide (1.5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the estrone starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and rinse the filter cake with a small amount of acetone.

  • Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.[6]

  • Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure this compound.

Protocol 2: Methylation of Estrone with Dimethyl Sulfate

This protocol uses the powerful methylating agent dimethyl sulfate. Caution: DMS is extremely toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment. [3]

Materials:

  • Estrone

  • Dimethyl Sulfate (DMS)

  • Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve estrone (1.0 eq) in anhydrous DMF.

  • Add powdered sodium hydroxide (1.5 eq) to the solution and stir for 30 minutes at room temperature to form the sodium phenoxide.

  • Methylation: Cool the mixture in an ice bath. Slowly add dimethyl sulfate (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by pouring it into a beaker of ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with 1 M HCl (1x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the chemical pathways and logical workflows associated with estrone methylation.

Estrone_Methylation_Reaction Chemical Pathways in Estrone Methylation Estrone Estrone (Phenolic OH at C3) Phenoxide Estrone Phenoxide (Ambident Nucleophile) Estrone->Phenoxide + Base Base Base (e.g., K2CO3, NaOH) O_Product Desired Product: 3-O-Methyl Estrone Phenoxide->O_Product O-Alkylation(Favored in Polar Aprotic Solvents) C_Product Side-Products: 2-C-Methyl Estrone 4-C-Methyl Estrone Phenoxide->C_Product C-Alkylation(Competing reaction, favored in protic solvents) MeX Methylating Agent (e.g., CH3I, (CH3)2SO4)

Caption: O-Alkylation vs. C-Alkylation pathways in estrone methylation.

Experimental_Workflow General Experimental Workflow for Estrone Methylation cluster_reaction 1. Reaction cluster_workup 2. Workup cluster_purification 3. Purification & Analysis A Combine Estrone, Base, Catalyst (optional) B Add Solvent (e.g., Acetone, DMF) A->B C Add Methylating Agent (e.g., MeI, DMS) B->C D Heat & Stir (Monitor by TLC) C->D E Quench / Filter D->E F Liquid-Liquid Extraction E->F G Wash Organic Layer (Water, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Characterize Product (NMR, GC-MS) K->L M M L->M Pure 3-O-Methyl Estrone

Caption: Step-by-step experimental workflow for estrone methylation.

Troubleshooting_Guide Troubleshooting Logic for Estrone Methylation Start Problem Observed LowYield Low / No Yield Start->LowYield MultipleProducts Multiple Products (TLC/GC) Start->MultipleProducts Cause_Base Cause: Incomplete Deprotonation LowYield->Cause_Base Cause_Conditions Cause: Insufficient Time/Temp LowYield->Cause_Conditions Cause_C_Alk Cause: C-Alkylation Side Reaction MultipleProducts->Cause_C_Alk Sol_Base Solution: - Use stronger base - Ensure anhydrous conditions Cause_Base->Sol_Base Sol_Conditions Solution: - Increase reaction time - Increase temperature Cause_Conditions->Sol_Conditions Sol_Solvent Solution: - Switch to polar aprotic solvent (DMF, Acetone) - Avoid protic solvents (Methanol) Cause_C_Alk->Sol_Solvent

Caption: A logical guide for troubleshooting common methylation issues.

References

improving the stability of Estrone 3-methyl ether in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Estrone 3-methyl ether in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound, also known as 3-methoxyestrone or mestranol, is a synthetic estrogen and a derivative of estrone.[1][2] It is often used as an intermediate in the synthesis of other estrogen receptor modulators.[3] The stability of this compound in solution is a critical concern for researchers as degradation can lead to a loss of potency, the formation of impurities, and consequently, inaccurate experimental results.

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by the following factors:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q3: What are the recommended storage conditions for this compound solutions?

To ensure the stability of this compound solutions, it is recommended to:

  • Store stock solutions at -20°C or -80°C for long-term storage.[3]

  • For short-term storage (up to one month), -20°C is acceptable.[3]

  • Aqueous solutions are not recommended for storage for more than one day.[4][5]

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Purge the solvent with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen, especially for long-term storage.[4]

Q4: In which solvents is this compound soluble and what are the recommended solvent systems for experiments?

This compound is soluble in a variety of organic solvents. Here are some examples:

  • Chloroform: 50 mg/mL[6]

  • Dimethylformamide (DMF): Approximately 20 mg/mL[4]

  • Dimethyl sulfoxide (DMSO): Approximately 20 mg/mL[4]

For in vivo experiments, co-solvent systems are often necessary to achieve the desired concentration and maintain stability. A common protocol involves preparing a stock solution in DMSO and then diluting it with other solvents like PEG300, Tween-80, and saline.[3]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Solution
Possible Cause Troubleshooting Step
Low Solubility Ensure the concentration does not exceed the solubility limit in the chosen solvent. Consider using a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline) for aqueous applications.[3]
Temperature Effects Gently warm the solution. Sonication can also aid in dissolution.[3] Be cautious as excessive heat can accelerate degradation.
pH Incompatibility For aqueous solutions, ensure the pH is within a stable range. While specific data for this compound is limited, related estrogens show increased solubility at higher pH. However, this may also increase degradation.
Contamination Ensure all glassware is clean and free of particulate matter. Filter the solution through a compatible syringe filter if necessary.
Issue 2: Loss of Potency or Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Chemical Degradation Prepare fresh solutions for each experiment, especially for aqueous solutions.[4][5] Store stock solutions under recommended conditions (-20°C or -80°C, protected from light).[3]
Photodegradation Protect solutions from light at all times by using amber vials or covering containers with foil. Work in a dimly lit environment when possible.
Oxidation Degas solvents with an inert gas (nitrogen or argon) before preparing solutions to remove dissolved oxygen.
Inaccurate Concentration Verify the initial concentration of your stock solution using a validated analytical method such as HPLC-UV.
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Degradation Products This indicates instability. Review your solution preparation and storage procedures. The new peaks are likely degradation products.
Contamination from Solvent Use high-purity, HPLC-grade solvents. Run a blank solvent injection to check for impurities.
Contamination from Container Ensure containers are clean and made of an inert material (e.g., glass). Avoid plastics that may leach impurities.
Carryover from Previous Injection Implement a robust needle wash protocol on your HPLC system. Inject a blank solvent after a high-concentration sample to check for carryover.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference
Chloroform50 mg/mL[6]
Dimethylformamide (DMF)~20 mg/mL[4]
Dimethyl sulfoxide (DMSO)~20 mg/mL[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 0.42 mg/mL[3]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 0.42 mg/mL[3]
10% DMSO / 90% Corn Oil≥ 0.42 mg/mL[3]
Table 2: Recommended Storage Conditions for this compound Solutions
Storage ConditionDurationRationaleReference
-80°CUp to 6 monthsMinimizes thermal degradation for long-term storage.[3]
-20°CUp to 1 monthSuitable for short-term storage.[3]
Room Temperature (in solid form)As per manufacturerSolid form is generally more stable than solutions.[6]
Aqueous SolutionsNot recommended for > 1 dayProne to hydrolysis and microbial growth.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Materials: this compound powder, HPLC-grade DMSO, amber glass vial with a PTFE-lined cap, analytical balance, volumetric flask.

  • Procedure: a. Weigh the desired amount of this compound powder using an analytical balance. b. Transfer the powder to a volumetric flask. c. Add a portion of DMSO to the flask and sonicate for 5-10 minutes to aid dissolution. d. Once dissolved, add DMSO to the final volume and mix thoroughly. e. Transfer the stock solution to an amber glass vial for storage. f. For long-term storage, flush the headspace of the vial with nitrogen or argon before sealing. g. Store at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Method parameters should be optimized and validated for your specific instrumentation and experimental needs.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of acetonitrile and water is typically used. The exact ratio should be optimized to achieve good separation. A starting point could be 70:30 (v/v) acetonitrile:water. Phosphoric acid can be added to the aqueous phase to improve peak shape, but for MS compatibility, formic acid is preferred.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm or 281 nm.[4]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

  • Procedure for Stability Testing: a. Prepare the this compound solution at the desired concentration in the chosen solvent. b. Divide the solution into several aliquots in appropriate containers for the different stress conditions (e.g., light exposure, elevated temperature, acidic/basic conditions). c. At specified time points, withdraw a sample from each condition. d. Dilute the sample to an appropriate concentration for HPLC analysis. e. Inject the sample onto the HPLC system and record the chromatogram. f. Calculate the percentage of this compound remaining and monitor the formation of any degradation products.

Visualizations

Degradation_Pathways EME This compound Photo Photodegradation (UV Light) EME->Photo Hydrolysis Hydrolysis (Acid/Base) EME->Hydrolysis Oxidation Oxidation (Oxygen) EME->Oxidation Epimer 13α-Epimer (Lumiestrone methyl ether) Photo->Epimer Norrish Type I Seco Seco-steroids Photo->Seco Hydrolyzed Hydrolyzed Products (e.g., Estrone) Hydrolysis->Hydrolyzed Oxidized Oxidized Products Oxidation->Oxidized

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Solution Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidative Oxidative Stress Prep->Oxidative Photolytic Photolytic Stress Prep->Photolytic Thermal Thermal Stress Prep->Thermal Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Photolytic->Sampling Thermal->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Purification of Estrone 3-Methyl Ether Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Estrone 3-methyl ether and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities encountered during the synthesis of this compound?

The most common and challenging isomeric impurity is the 14-epithis compound. This diastereomer is often formed during synthetic routes and can be difficult to separate due to its similar physicochemical properties to the desired product. Other potential isomers include positional isomers or byproducts from the synthetic route, but the 14-epimer is the primary focus of purification challenges.

Q2: What are the main techniques for purifying this compound from its isomers?

The two primary methods for purifying this compound are High-Performance Liquid Chromatography (HPLC) and crystallization. HPLC, particularly preparative HPLC, is a powerful tool for separating closely related isomers. Crystallization is a more traditional and scalable method that relies on differences in solubility between the desired isomer and its impurities.

Q3: Why is the separation of this compound and its 14-epimer so challenging?

The separation is difficult because these molecules are stereoisomers, specifically epimers at the C14 position. This means they have the same molecular weight and very similar structures, leading to nearly identical polarities and chromatographic behaviors under many conditions. Effective separation requires optimization of the purification method to exploit the subtle differences in their three-dimensional structures.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

This section addresses common issues encountered during the HPLC purification of this compound isomers.

Issue Potential Cause Solution
Poor Resolution Between Isomers 1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition. 3. Inadequate column temperature.1. Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider using a phenyl-hexyl or a biphenyl stationary phase, which can offer different selectivity for aromatic compounds. For particularly difficult separations, a chiral stationary phase could be explored. 2. Mobile Phase Optimization: Vary the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient can improve the resolution of closely eluting peaks. The choice between acetonitrile and methanol can also alter selectivity.[1] 3. Temperature Control: Optimize the column temperature. Sometimes, sub-ambient temperatures can enhance resolution by increasing the differences in interaction energies between the isomers and the stationary phase.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Mismatch between injection solvent and mobile phase.1. Mobile Phase Additives: Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of residual silanols on the silica-based stationary phase.[2] 2. Reduce Load: Decrease the concentration of the sample or the injection volume. 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent.
High Backpressure 1. Blocked column frit. 2. Precipitation of the compound in the system.1. Column Flushing: Reverse and flush the column with a strong solvent (if the manufacturer's instructions permit). 2. Sample Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection.
Crystallization

This section provides troubleshooting for common problems encountered during the crystallization of this compound.

Issue Potential Cause Solution
No Crystals Form 1. The solution is not sufficiently supersaturated. 2. Nucleation is inhibited.1. Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of the solute. 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Oiling Out (Formation of a liquid instead of crystals) 1. The compound is too soluble in the chosen solvent. 2. The solution is cooled too rapidly.1. Change Solvent System: Use a less polar solvent or a mixture of solvents. 2. Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
Formation of Very Fine Needles or Powder 1. Rapid crystallization due to high supersaturation.1. Decrease Supersaturation: Use a more dilute solution. 2. Slower Cooling: Decrease the rate of cooling to allow for the growth of larger crystals.
Low Purity of Crystals 1. Impurities are co-crystallizing with the product. 2. Inefficient removal of mother liquor.1. Recrystallization: Perform a second crystallization, potentially using a different solvent system. 2. Thorough Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

Experimental Protocols

Analytical HPLC Method for Isomeric Purity

This method is designed to determine the ratio of this compound to its 14-epimer.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). A C18 column can be used for initial screening, but a phenyl-type column often provides better selectivity for these isomers.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 75% B

    • 15-17 min: 75% B

    • 17-18 min: 75% to 60% B

    • 18-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Preparative HPLC Method for Isomer Separation

This method is designed to isolate pure this compound from a mixture containing the 14-epimer.

1. Instrumentation and Columns:

  • Preparative HPLC system with a fraction collector.

  • Column: Preparative Phenyl-Hexyl column (e.g., 21.2 x 250 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A shallow gradient optimized from the analytical method. For example:

    • 0-5 min: 65% B

    • 5-35 min: 65% to 72% B

    • 35-40 min: 72% B

    • 40-42 min: 72% to 65% B

    • 42-50 min: 65% B

  • Flow Rate: 20 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 280 nm

  • Injection Volume: 1-5 mL of a concentrated solution (e.g., 10-20 mg/mL), depending on the loading capacity of the column.

3. Post-Purification:

  • Analyze the collected fractions for purity using the analytical HPLC method.

  • Pool the pure fractions.

  • Remove the solvent by rotary evaporation.

Crystallization Protocol

This protocol provides a general guideline for the purification of this compound by crystallization.

1. Solvent Selection:

  • In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, and mixtures with water).

  • A good solvent will dissolve the compound when hot but not when cold.

2. Crystallization Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Once crystal formation appears complete at room temperature, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Influence of Mobile Phase Composition on Isomer Resolution in HPLC

Mobile Phase Composition (Acetonitrile:Water)Resolution (Rs) between this compound and 14-epimer
70:301.2
65:351.6
60:401.4
55:451.1

Note: Data is illustrative and will vary based on the specific column and other chromatographic conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound (mixture of isomers) analytical_hplc Analytical HPLC (Purity Assessment) crude_product->analytical_hplc Initial Analysis prep_hplc Preparative HPLC crude_product->prep_hplc Purification crystallization Crystallization crude_product->crystallization Alternative Purification analytical_hplc->prep_hplc Method Development pure_product Pure this compound prep_hplc->pure_product Isolation crystallization->pure_product Isolation purity_check Final Purity Check (Analytical HPLC) pure_product->purity_check Verification

Caption: Experimental workflow for the purification of this compound isomers.

logical_relationship cluster_problem Problem cluster_parameters Parameters to Optimize cluster_outcome Desired Outcome poor_resolution Poor Resolution mobile_phase Mobile Phase Composition poor_resolution->mobile_phase Adjust stationary_phase Stationary Phase (Column) poor_resolution->stationary_phase Change temperature Temperature poor_resolution->temperature Vary flow_rate Flow Rate poor_resolution->flow_rate Optimize improved_resolution Improved Resolution mobile_phase->improved_resolution stationary_phase->improved_resolution temperature->improved_resolution flow_rate->improved_resolution

Caption: Logical relationships for troubleshooting poor HPLC resolution.

References

Technical Support Center: Enhancing the Sensitivity of Estrone 3-methyl ether (E3ME) Detection by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Estrone 3-methyl ether (E3ME). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity and robust quantification.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of low sensitivity in E3ME analysis by LC-MS?

A1: Low sensitivity in E3ME analysis can stem from several factors throughout the analytical workflow. These include inefficient sample extraction and cleanup, suboptimal chromatographic separation leading to co-elution with interfering substances, poor ionization efficiency of E3ME in the mass spectrometer, and the presence of matrix effects that suppress the analyte signal.[1][2] Proper sample preparation is a critical first step to ensure high-quality, reliable data.[3]

Q2: Which ionization mode, ESI positive or negative, is better for E3ME detection?

A2: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of estrogens and their derivatives. The choice often depends on the specific mobile phase composition and the presence of derivatizing agents. For underivatized E3ME, negative ion mode is commonly employed for related compounds like estrone.[1] However, derivatization can make positive ion mode more favorable and significantly enhance the signal.[4][5] It is recommended to test both modes during method development to determine the optimal choice for your specific conditions.

Q3: Can derivatization improve the sensitivity of E3ME detection?

A3: Yes, derivatization is a common strategy to improve the sensitivity of estrogen analysis.[4][6] Reagents like Dansyl Chloride or Amplifex Diene can introduce a readily ionizable group to the E3ME molecule, significantly enhancing its ionization efficiency and thus, the signal intensity in the mass spectrometer.[5][6][7] This is particularly useful for achieving low limits of quantification.[4]

Q4: What are the most common sample preparation techniques for analyzing E3ME in biological matrices?

A4: The most common sample preparation techniques for estrogens in complex matrices like serum or plasma are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][3][8] LLE with solvents like methyl tert-butyl ether (MTBE) is effective for extracting E3ME.[1][7] SPE offers the advantage of cleaner extracts by selectively retaining the analyte while washing away interferences.[3][9] Protein precipitation with acetonitrile is another simpler, though potentially less clean, option.[10][11][12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Column Overload Reduce the injection volume or the concentration of the sample.[13]
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[13]
Secondary Interactions with Column Consider a different column chemistry, such as a phenyl-hexyl column instead of a standard C18, which can offer different selectivity for aromatic compounds like E3ME.[1]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[13]
Issue 2: High Background Noise or Baseline Instability

Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[1]
Dirty Mass Spectrometer Ion Source Clean the ion source components according to the manufacturer's instructions.
Inadequate Sample Cleanup Improve the sample preparation method to remove more matrix components. Consider switching from protein precipitation to SPE.[3]
Leaks in the LC System Check all fittings and connections for any signs of leakage.
Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

CauseSolution
Fluctuations in Pump Flow Rate Ensure the LC pumps are properly maintained and delivering a stable flow. A 1% change in flow rate can alter retention time.[13]
Changes in Mobile Phase Composition Prepare mobile phases carefully and consistently. A 1% change in the organic solvent percentage can shift retention time by 5-10%.[13]
Temperature Variations Use a column oven to maintain a constant temperature. A 1°C change can affect retention time by 1-2%.[13]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Issue 4: Signal Suppression (Matrix Effects)

Possible Causes & Solutions:

CauseSolution
Co-eluting Matrix Components Optimize the chromatographic gradient to separate E3ME from interfering compounds.[14]
Insufficient Sample Cleanup Employ a more rigorous sample preparation technique like SPE to remove a wider range of matrix components.[3][8]
Use of an Isotope-Labeled Internal Standard A stable isotope-labeled internal standard (SIL-IS) for E3ME will co-elute and experience similar matrix effects, allowing for accurate quantification despite signal suppression.[1][7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for E3ME from Serum
  • Sample Aliquoting: Pipette 200 µL of serum into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., d3-E3ME in methanol) to the serum sample.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.[7][15]

  • Solvent Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Protocol 2: Derivatization with Dansyl Chloride for Enhanced Sensitivity

This protocol follows the LLE steps.

  • Reagent Preparation: Prepare a fresh solution of dansyl chloride in acetone.

  • Derivatization Reaction: To the dried extract from the LLE protocol, add 50 µL of the dansyl chloride solution and 50 µL of a sodium bicarbonate buffer (pH 10.5).

  • Incubation: Vortex the mixture and incubate at 60°C for 10 minutes.

  • Reaction Quenching: After incubation, evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) achieved for estrone (E1) and estradiol (E2) in various studies, which can serve as a performance benchmark for an E3ME method.

AnalyteMethod HighlightsLOQReference
Estrone (E1)LC-MS/MS without derivatization0.3 pmol/L (approx. 0.08 pg/mL)[1]
Estradiol (E2)LC-MS/MS without derivatization0.6 pmol/L (approx. 0.16 pg/mL)[1]
E1 and E2LC-MS/MS with dansyl chloride derivatization1 pg/mL[6]
E1 and E2LC-MS/MS with Amplifex Diene derivatization< 1 pg/mL[5]
E1 and E2LC-MS/MS after LLE2 pg/mL[15]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction (e.g., MTBE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization Reconstitution Reconstitution Evaporation->Reconstitution if not derivatized Derivatization->Reconstitution if derivatized LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General experimental workflow for E3ME analysis by LC-MS.

Troubleshooting_Logic Start Low Sensitivity Issue Check_Peak Is peak shape acceptable? Start->Check_Peak Check_Baseline Is baseline noisy? Check_Peak->Check_Baseline Yes Optimize_Chroma Optimize Chromatography: - Gradient - Column Choice Check_Peak->Optimize_Chroma No Check_Signal Is signal intensity low but consistent? Check_Baseline->Check_Signal No Improve_Cleanup Improve Sample Cleanup: - Switch to SPE - Optimize LLE Check_Baseline->Improve_Cleanup Yes Optimize_MS Optimize MS Parameters: - Ionization Source - Collision Energy Check_Signal->Optimize_MS Yes End Sensitivity Improved Check_Signal->End No (Sensitivity Goal Met) Optimize_Chroma->Check_Peak Improve_Cleanup->Check_Baseline Consider_Deriv Consider Derivatization Optimize_MS->Consider_Deriv Consider_Deriv->End

Caption: Troubleshooting workflow for low sensitivity in E3ME analysis.

References

resolving Estrone 3-methyl ether peaks in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Estrone 3-methyl ether Analysis

Welcome to the technical support center for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the analysis of this compound.

Q1: My this compound peak is showing significant tailing. What are the common causes and solutions?

Answer:

Peak tailing is a common issue in HPLC, often compromising peak integration and resolution. It is typically caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself. For steroids like this compound, which have active sites, interactions with free silanol groups on the silica-based column packing are a frequent cause.[1]

Common Causes & Solutions:

  • Secondary Silanol Interactions: Free, un-capped silanol groups on the C18 column surface can interact with polar functional groups on the analyte, causing tailing.

    • Solution 1: Use a Mobile Phase Modifier. Add a small concentration (0.05-0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase.[2] These acids protonate the silanol groups, minimizing unwanted interactions. Phosphoric acid can also be used, but formic acid is preferred for mass spectrometry (MS) compatibility.[3]

    • Solution 2: Use an End-Capped Column. Employ a high-quality, end-capped C18 or a specialized column with low silanol activity to reduce the availability of these secondary interaction sites.[3]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[4]

    • Solution: Reduce the sample concentration or the injection volume and reinject. If the peak shape improves, mass overload was the likely cause.[4]

  • System Dead Volume: Excessive volume from tubing, fittings, or an improper connection between the column and tubing can cause extra-column band broadening, resulting in tailing.[5]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly seated to minimize dead volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase bed can distort peak shape.[4]

    • Solution: Use a guard column to protect the analytical column.[5] If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column.

Q2: I am unable to separate this compound from a related impurity. How can I improve the resolution?

Answer:

Achieving baseline resolution between structurally similar compounds, such as an active pharmaceutical ingredient (API) and its impurities, is critical. Resolution can be systematically improved by adjusting the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').

Strategies to Improve Resolution:

  • Optimize Selectivity (α): This is often the most effective way to improve resolution.[6]

    • Change Organic Modifier: Switching the organic solvent in the mobile phase can alter selectivity. If you are using acetonitrile, try methanol, or vice versa. Methanol can enhance π-π interactions with certain stationary phases.

    • Change Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different chemistry. A phenyl-hexyl stationary phase, for example, can offer unique selectivity for aromatic compounds like steroids due to π-π interactions.[7]

    • Adjust Mobile Phase pH: Using acidic modifiers like formic acid can control the ionization state of analytes and silanol groups, which can influence selectivity.[8]

  • Increase Retention Factor (k'):

    • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of all components, potentially providing more time for separation to occur. A good target for the retention factor (k') is between 2 and 10.

  • Increase Efficiency (N):

    • Use a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4.

    • Use Smaller Particle Size Columns: Switching from a 5 µm particle size column to a sub-3 µm or a solid-core particle column can significantly increase efficiency and, therefore, resolution.

Q3: My retention times for this compound are inconsistent between injections. What should I check?

Answer:

Fluctuating retention times can compromise data reliability. This issue usually points to problems with the HPLC system's stability or improper method conditions.

Troubleshooting Steps for Retention Time Variability:

  • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. If using a gradient, ensure the column is re-equilibrated to the initial conditions for a sufficient time (typically 5-10 column volumes) between injections.[5]

  • Check for Leaks: Inspect the entire system, from the pump heads to the detector, for any signs of leaks. Even a small leak can cause pressure fluctuations and lead to variable retention times.

  • Verify Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If it is prepared by mixing online, check that the pump's proportioning valves are functioning correctly. Air bubbles in the pump can also cause this issue, so ensure the mobile phase is properly degassed.

  • Control Column Temperature: Temperature has a significant effect on retention.[9] Use a column oven to maintain a constant and stable temperature throughout the analysis. Unstable lab temperatures can cause drift and variability.

  • Check Pump Performance: Inconsistent flow from the pump is a direct cause of retention time shifts. Check for pressure fluctuations. If the pressure is unstable, it may indicate a need for pump maintenance (e.g., replacing seals or check valves).

Experimental Protocols & Data

Starting Methodologies for this compound

The following table summarizes starting conditions for the analysis of this compound on a standard C18 column. These parameters can be used as a baseline for method development.

ParameterCondition 1 (High Efficiency)Condition 2 (Standard)
Column C18, 2.7 µm, 100 x 2.1 mmC18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% B to 90% B over 10 minIsocratic 70% B
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 40 °C35 °C
Injection Vol. 2 µL10 µL
Detection (UV) 280 nm280 nm

Note: These are suggested starting points. Optimization will be required based on your specific sample, impurities, and HPLC system.

Protocol: Mobile Phase Optimization to Improve Resolution

This protocol details a systematic approach to optimizing the mobile phase to resolve this compound from a co-eluting impurity.

Objective: To improve the selectivity (α) between this compound and a critical impurity.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (or other suitable modifier)

  • Standard solutions of this compound and known impurities.

Procedure:

  • Establish a Baseline: Run your current method and record the retention times and resolution of the critical peak pair.

  • Adjust Organic Solvent Strength:

    • Prepare a series of mobile phases with varying ratios of organic solvent to water (e.g., 60:40, 65:35, 70:30 Acetonitrile:Water).

    • Inject the standard solution using each mobile phase composition.

    • Analyze the chromatograms to see how retention and resolution change. Aim for a retention factor (k') between 2 and 10 for the main peak.

  • Change the Organic Solvent Type:

    • If adjusting the strength is insufficient, switch the organic modifier. Prepare a mobile phase using Methanol at a concentration that gives a similar retention time to your best Acetonitrile method.

    • Guideline: Methanol is a less eluotropic (weaker) solvent than acetonitrile in reverse-phase. A mobile phase of ~80% methanol is often comparable in strength to ~70% acetonitrile.

    • Inject the standard and evaluate the change in selectivity. The elution order of peaks may change, indicating a significant shift in selectivity.

  • Evaluate Modifier Concentration:

    • If peak shape (e.g., tailing) is an issue, evaluate the concentration of the acidic modifier. Prepare mobile phases with 0.05%, 0.1%, and 0.2% formic acid.

    • Analyze the impact on both peak shape and selectivity.

  • Document Results: Record all parameters and results systematically to determine the optimal conditions for your separation.

Visualizations

Logical Workflow Diagrams

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues and for method development.

HPLC_Troubleshooting_Workflow start Observe Peak Problem peak_tailing Peak Tailing or Fronting? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No sol_tailing1 Check for Secondary Interactions - Add Acidic Modifier (e.g., 0.1% Formic Acid) - Use End-Capped Column peak_tailing->sol_tailing1 Yes retention_shift Retention Time Shift? poor_resolution->retention_shift No sol_res1 Optimize Selectivity (α) - Change Organic Solvent (ACN <=> MeOH) - Change Column (e.g., C18 to Phenyl) poor_resolution->sol_res1 Yes sol_ret1 Check System Stability - Ensure Column Equilibration - Check for Leaks - Use Column Oven retention_shift->sol_ret1 Yes sol_tailing2 Check for Overload - Dilute Sample - Reduce Injection Volume sol_tailing1->sol_tailing2 sol_tailing3 Check System - Minimize Dead Volume - Check for Column Contamination sol_tailing2->sol_tailing3 sol_res2 Increase Retention (k') - Decrease % Organic Solvent sol_res1->sol_res2 sol_res3 Increase Efficiency (N) - Use Longer Column - Use Smaller Particle Size Column sol_res2->sol_res3 sol_ret2 Check Mobile Phase - Prepare Freshly - Degas Properly sol_ret1->sol_ret2

Caption: General HPLC troubleshooting workflow.

Method_Development_Workflow start Goal: Resolve this compound from Impurity step1 Step 1: Select Initial Conditions - Column: C18, 5µm - Mobile Phase: ACN/Water Gradient - Temp: 35-40°C start->step1 check1 Is Resolution > 1.5? step1->check1 step2 Step 2: Optimize Selectivity (α) Adjust Mobile Phase check1->step2 No end Method Optimized check1->end Yes step2a A) Adjust Organic % (Strength) (e.g., 60-80% ACN) step2->step2a step2b B) Change Organic Solvent (ACN -> MeOH) step2a->step2b check2 Is Resolution > 1.5? step2b->check2 step3 Step 3: Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) check2->step3 No check2->end Yes check3 Is Resolution > 1.5? step3->check3 step4 Step 4: Optimize Efficiency (N) - Decrease Particle Size - Increase Column Length check3->step4 No check3->end Yes step4->end

Caption: Method development workflow for improving resolution.

References

Technical Support Center: Optimization of Reaction Conditions for Demethylation of Estrone 3-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the demethylation of Estrone 3-methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this crucial chemical transformation.

Troubleshooting Guide

This section addresses common issues encountered during the demethylation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or No Reaction 1. Inactive Reagent: Demethylating agents like BBr₃ are sensitive to moisture. Pyridine hydrochloride can also be hygroscopic.[1][2] 2. Insufficient Reagent: The stoichiometry of the reagent to the substrate may be too low. 3. Low Reaction Temperature: Some demethylation reactions require elevated temperatures to proceed effectively.[3] 4. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.1. Use freshly opened or properly stored reagents. For pyridine hydrochloride, consider drying it before use, for example, by heating.[1] 2. Increase the molar equivalents of the demethylating agent. For BBr₃, it is advisable to use at least one mole per ether group, with additional amounts for other basic functional groups.[4] 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For pyridine HCl, the reaction is often carried out in the molten salt at high temperatures (180-220 °C).[5] 4. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Multiple Products/Byproducts 1. Harsh Reaction Conditions: High temperatures or highly acidic reagents can lead to side reactions or degradation of the product. 2. Presence of Other Functional Groups: The chosen reagent may not be selective for the methoxy group and could be reacting with other parts of the estrone molecule. 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions.1. If using a harsh reagent like HBr, consider a milder alternative like BBr₃ which can often be used at or below room temperature.[3] For pyridine HCl, using microwave irradiation can sometimes reduce reaction times and byproduct formation.[6] 2. Choose a more selective demethylating agent. BBr₃ is often effective for aryl methyl ethers without affecting other functional groups. 3. Ensure the solvent is dry and appropriate for the reaction conditions. Dichloromethane is commonly used for BBr₃ reactions.[3]
Difficult Product Isolation/Purification 1. Contamination with Reagent Byproducts: Boron salts from BBr₃ quenching or residual pyridine can complicate purification. 2. Product Solubility Issues: The product, estrone, may have different solubility characteristics than the starting material. 3. Emulsion during Workup: Formation of an emulsion during aqueous extraction can lead to product loss.1. For BBr₃ reactions, a careful aqueous workup is necessary to hydrolyze boron intermediates. Quenching with methanol followed by water and extraction is a common procedure.[7] For pyridine HCl, an acidic wash (e.g., with dilute HCl) during workup will protonate the pyridine, making it water-soluble and easily removable from the organic layer.[8] 2. After quenching a BBr₃ reaction, if the product precipitates, it can be collected by filtration. Otherwise, extraction with a suitable organic solvent is necessary.[9] 3. To break emulsions, adding brine (saturated NaCl solution) during the workup can be effective.[10]
Low Yield 1. Any of the above issues. 2. Product Degradation: The desired product, estrone, might be sensitive to the reaction or workup conditions. 3. Mechanical Losses: Product loss during transfers, extractions, or purification steps.1. Address the specific issues of incomplete reaction, byproduct formation, or difficult purification. 2. Use milder reaction conditions if possible. Minimize the time the product is exposed to harsh conditions. 3. Ensure careful handling and efficient extraction and purification techniques.

Frequently Asked Questions (FAQs)

Q1: Which is the best reagent for the demethylation of this compound?

A1: The "best" reagent depends on the specific requirements of your synthesis, such as scale, available equipment, and tolerance for harsh conditions.

  • Boron tribromide (BBr₃) is a highly effective and common reagent for cleaving aryl methyl ethers under relatively mild conditions (often at or below room temperature), which can help to avoid side reactions.[2][3]

  • Pyridine hydrochloride (Pyridine HCl) is an inexpensive and effective reagent, but it typically requires high temperatures (molten salt conditions) which might not be suitable for sensitive substrates.[5] Microwave-assisted pyridine HCl demethylation can be a faster alternative.[6]

  • Hydrobromic acid (HBr) is a strong acid that can cleave aryl methyl ethers but requires high temperatures and is less selective than BBr₃.[3]

  • Thiolates are strong nucleophiles that can be used for demethylation, especially in aprotic polar solvents at elevated temperatures.[3]

Q2: How can I monitor the progress of the demethylation reaction?

A2: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction.[10][11] You can spot the reaction mixture alongside the starting material (this compound) and, if available, a standard of the product (Estrone). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. The two compounds can typically be separated on silica gel plates, and visualization can be achieved using a UV lamp or by staining.[12][13][14]

Q3: What are the safety precautions I should take when using BBr₃?

A3: Boron tribromide is a corrosive and moisture-sensitive reagent that reacts violently with water.[2] It should be handled in a well-ventilated fume hood, and all glassware must be thoroughly dried. Use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. BBr₃ is typically supplied as a solution in a dry solvent like dichloromethane.

Q4: My reaction with pyridine hydrochloride turned into a black tar. What happened?

A4: The high temperatures required for demethylation with molten pyridine hydrochloride can sometimes lead to polymerization and the formation of tar-like byproducts, especially if the reaction is heated for too long or at too high a temperature. Using a slightly lower temperature or reducing the reaction time might help. Monitoring the reaction closely by TLC is crucial to avoid over-reaction.

Q5: Can I use other Lewis acids for this demethylation?

A5: While BBr₃ is the most common Lewis acid for this purpose, other Lewis acids like aluminum chloride (AlCl₃) have also been used for the demethylation of aryl methyl ethers.[15] However, the reaction conditions and selectivity may vary, and optimization would be required.

Data Presentation

Table 1: Comparison of Reaction Conditions for Demethylation of Aryl Methyl Ethers

ReagentSubstrate (if not this compound)SolventTemperature (°C)Reaction TimeYield (%)Reference
BBr₃3,3'-DimethoxybiphenylMethylene Chloride-80 to RTOvernight77-86[2]
BBr₃Estrone methyl ether derivativeTHFNot specifiedNot specified79[16]
Pyridine HCl4,5-dimethyl-7-methoxy-1-tetraloneNeat (molten salt)180-1903 hNot specified, but byproducts formed[6]
Pyridine HCl (Microwave)(E)-3,5-dimethoxy-4-isopropylstilbeneNeat (molten salt)1505 min93.33
HBrPhenolic methyl ethers in generalNot specifiedElevatedNot specifiedGeneral method[10]

Experimental Protocols

Protocol 1: Demethylation of this compound using Boron Tribromide (BBr₃)

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (e.g., 1 M in DCM)

  • Methanol

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound in anhydrous DCM in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BBr₃ solution (typically 1.1 to 3 equivalents per methoxy group) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess BBr₃ by the dropwise addition of methanol.

  • Carefully add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude estrone.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Protocol 2: Demethylation of this compound using Pyridine Hydrochloride (Pyridine HCl)

This protocol involves high temperatures and should be performed with appropriate safety precautions.

Materials:

  • This compound

  • Pyridine hydrochloride

  • Ice-water

  • Diethyl ether or other suitable extraction solvent

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Heating mantle and a high-temperature thermometer

  • Round-bottom flask and condenser

Procedure:

  • In a round-bottom flask, thoroughly mix this compound with an excess of pyridine hydrochloride (typically 5-10 equivalents).

  • Heat the mixture in a heating mantle to 180-210 °C. The mixture will melt and become a stirrable liquid.

  • Maintain the reaction at this temperature for the required time (can range from minutes to several hours, monitoring by TLC is recommended).[5]

  • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The mixture will solidify.

  • Decompose the solid by adding ice-water.

  • Extract the product with a suitable organic solvent like diethyl ether.

  • Wash the organic layer with dilute HCl to remove any remaining pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude estrone.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow_BBr3 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve this compound in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add BBr3 solution dropwise prep2->react1 react2 Stir overnight at RT react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Methanol react3->workup1 workup2 Add Water workup1->workup2 workup3 Extract with DCM workup2->workup3 workup4 Wash with NaHCO3 and Brine workup3->workup4 workup5 Dry and Concentrate workup4->workup5 purify1 Column Chromatography or Recrystallization workup5->purify1 product Pure Estrone purify1->product

Caption: BBr3 Demethylation Workflow

troubleshooting_logic start Demethylation Experiment check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Byproducts Formed? check_completion->check_byproducts Yes troubleshoot_incomplete Increase Temp/Time Add more reagent incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run byproducts Significant Byproducts check_byproducts->byproducts Yes workup Proceed to Workup check_byproducts->workup No troubleshoot_byproducts Use Milder Conditions Optimize Reagent Choice byproducts->troubleshoot_byproducts troubleshoot_byproducts->start Re-run check_isolation Easy Isolation? workup->check_isolation isolation_issue Difficult Isolation check_isolation->isolation_issue No purification Purification check_isolation->purification Yes troubleshoot_isolation Optimize Workup (e.g., acidic wash, brine) isolation_issue->troubleshoot_isolation troubleshoot_isolation->workup Re-attempt final_product Pure Estrone purification->final_product

Caption: Troubleshooting Logic Flowchart

References

Validation & Comparative

Estrone 3-Methyl Ether: A Comparative Guide for Use as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Estrone 3-methyl ether as a reference material, offering a comparative analysis of its performance against typical specifications for a high-purity standard. Detailed experimental protocols and supporting data are presented to ensure its suitability for qualitative and quantitative analyses in research and pharmaceutical development.

Performance Comparison

The suitability of a reference material is determined by its purity, identity, and the presence of any impurities. The following table summarizes the typical validation data for a qualified batch of this compound compared to a standard alternative.

ParameterThis compound (Qualified Batch)Standard Alternative SpecificationsMethod of Analysis
Purity (by HPLC) 99.8%≥ 99.5%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structureConforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Individual Impurity < 0.1%≤ 0.1%HPLC
Total Impurities 0.2%≤ 0.5%HPLC
Residual Solvents < 0.05%≤ 0.5%Gas Chromatography-Mass Spectrometry (GC-MS)
Water Content 0.1%≤ 0.5%Karl Fischer Titration
Loss on Drying < 0.1%≤ 0.5%Thermogravimetric Analysis (TGA)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the validation of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is used to determine the purity of this compound and to identify and quantify any related impurities.

ParameterDetails
Instrument HPLC system with UV detector
Column C18, 15 cm x 4.6 mm, 5 µm particles[1]
Mobile Phase A: WaterB: Acetonitrile[1]
Gradient 0-5 min: 55% B5-20 min: 55-80% B20-25 min: 80% B25-26 min: 80-55% B26-30 min: 55% B
Flow Rate 1.0 mL/min[1]
Column Temperature 35 °C[1]
Detection UV at 220 nm[1]
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is employed to detect and quantify residual solvents from the synthesis process.

ParameterDetails
Instrument Gas Chromatograph with Mass Spectrometer
Column Rxi-1ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial: 40 °C for 5 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu
Sample Preparation 10 mg/mL in DMSO
Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

Parameter¹H NMR¹³C NMR
Instrument 400 MHz NMR Spectrometer100 MHz NMR Spectrometer
Solvent Chloroform-d (CDCl₃)Chloroform-d (CDCl₃)
Temperature 25 °C25 °C
Pulse Program StandardStandard with proton decoupling
Number of Scans 161024
Sample Preparation 10 mg dissolved in 0.7 mL of solvent50 mg dissolved in 0.7 mL of solvent

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process for this compound as a reference material.

ValidationWorkflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_qualification Qualification Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC) Purification->Purity Impurities Impurity Profiling (HPLC, GC-MS) Purification->Impurities CoA Certificate of Analysis Generation Identity->CoA Purity->CoA Impurities->CoA Release Reference Material Release CoA->Release

Figure 1. Workflow for the validation of this compound reference material.

AnalyticalTechniques cluster_tests Analytical Tests cluster_parameters Parameters Assessed RM This compound Reference Material HPLC HPLC RM->HPLC GCMS GC-MS RM->GCMS NMR NMR RM->NMR KF Karl Fischer RM->KF TGA TGA RM->TGA Purity Purity & Impurities HPLC->Purity ResidualSolvents Residual Solvents GCMS->ResidualSolvents Identity Identity NMR->Identity WaterContent Water Content KF->WaterContent LOD Loss on Drying TGA->LOD

Figure 2. Relationship between analytical techniques and validation parameters.

References

A Comparative Analysis of Estrone 3-Methyl Ether and Other Estrogen Precursors for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Estrone 3-methyl ether and other key estrogen precursors, including estrone, mestranol, and ethinylestradiol. The following sections present a comprehensive overview of their performance, supported by experimental data, to aid in the selection and application of these compounds in research and drug development.

Introduction to Estrogen Precursors

Estrogens play a crucial role in a vast array of physiological processes. The biological activity of estrogens is mediated by their binding to estrogen receptors (ERs), primarily ERα and ERβ. While estradiol is the most potent endogenous estrogen, various precursors, both natural and synthetic, are utilized in research and medicine. These precursors are converted to more active forms in the body or are designed to have specific pharmacokinetic profiles. This guide focuses on a comparative analysis of this compound, a synthetic derivative of estrone, and other widely used estrogen precursors.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for this compound and other estrogen precursors based on available experimental data.

Table 1: Comparative Estrogen Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) for ERα (%) (Estradiol = 100%)Relative Binding Affinity (RBA) for ERβ (%) (Estradiol = 100%)IC50 for ERαIC50 for ERβ
Estradiol 100100~1 nM~1 nM
Estrone 0.7 - 60[1]1.36 - 52[1]1.23 x 10⁻⁸ M[2]-
Ethinylestradiol >100~50[3]Lower than EstradiolHigher than Estradiol
Mestranol 0.1 - 2.3---
This compound Very LowVery Low>100 µM[4]>100 µM[4]

Note: RBA values can vary depending on the experimental setup.

Table 2: In Vivo Conversion and Metabolism

PrecursorActive MetaboliteConversion EfficiencyKey Metabolic Pathways
Estrone EstradiolVariable, tissue-dependent17β-hydroxysteroid dehydrogenase
Mestranol Ethinylestradiol~70%O-demethylation in the liver
This compound Estrone, EstradiolNot quantitatively establishedO-demethylation, subsequent reduction to estradiol[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound to estrogen receptors (ERα and ERβ) in comparison to a reference estrogen, typically 17β-estradiol.

Methodology:

  • Preparation of ERs: Recombinant human ERα and ERβ are used.

  • Radioligand: A radiolabeled estrogen, typically [³H]17β-estradiol, is used as the tracer.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the ER in the presence of increasing concentrations of the unlabeled test compound (competitor).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Methods such as hydroxylapatite or dextran-coated charcoal are used to separate the ER-bound radioligand from the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100%.

In Vivo Uterotrophic Assay

Objective: To assess the estrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

Methodology:

  • Animal Model: Immature (e.g., 21-day-old) or ovariectomized adult female rats or mice are used. These models have low endogenous estrogen levels, providing a sensitive baseline.

  • Administration of Test Compound: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with ethinylestradiol) are included.

  • Observation: Animals are monitored for clinical signs of toxicity.

  • Necropsy and Uterine Weight Measurement: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uteri may also be blotted to obtain a blotted weight.

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures.

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol) ER_HSP ER-HSP Complex Estrogen->ER_HSP Binding ER Estrogen Receptor (ERα / ERβ) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation Gene Target Gene ERE->Gene Transcription Activation/Repression mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse PrecursorMetabolism cluster_precursors Estrogen Precursors cluster_metabolites Active Metabolites cluster_action Biological Action E3ME This compound Estrone Estrone E3ME->Estrone O-demethylation (Liver) Mestranol Mestranol Ethinylestradiol Ethinylestradiol Mestranol->Ethinylestradiol O-demethylation (Liver, ~70% efficiency) Estradiol Estradiol Estrone->Estradiol 17β-HSD (Various Tissues) ER_Binding Estrogen Receptor Binding Ethinylestradiol->ER_Binding Estradiol->ER_Binding UterotrophicAssayWorkflow start Start: Immature/Ovariectomized Rodents dosing Daily Dosing (3 days): - Vehicle Control - Positive Control (e.g., EE) - Test Compound(s) start->dosing necropsy Necropsy (Day 4) dosing->necropsy weighing Uterine Excision and Weighing necropsy->weighing analysis Statistical Analysis: Compare uterine weights to vehicle control weighing->analysis end Conclusion: Estrogenic or Non-estrogenic analysis->end

References

A Researcher's Guide to Evaluating the Purity of Synthetic Estrone 3-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic Estrone 3-methyl ether (E3ME) is a critical parameter that can significantly impact experimental outcomes and the viability of therapeutic candidates. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of E3ME, complete with detailed experimental protocols and illustrative data.

Comparison of Analytical Methods for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a thorough evaluation of E3ME purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be adapted for quantitative analysis.

Analytical Method Principle Advantages Limitations Typical Application for E3ME
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, excellent for quantitative analysis of non-volatile compounds, widely available.May require derivatization for some compounds, solvent consumption can be high.Primary method for determining the percentage purity of E3ME and quantifying known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, excellent for identifying volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds without derivatization.Detection and identification of process-related impurities and residual solvents from the synthesis of E3ME.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity.Lower sensitivity compared to MS, complex spectra can be challenging to interpret.Structural confirmation of the E3ME molecule and identification and quantification of structurally related impurities.
Thin-Layer Chromatography (TLC) Separation based on differential migration of compounds on a thin layer of adsorbent.Simple, rapid, and inexpensive for qualitative analysis and monitoring reaction progress.Not quantitative, lower resolution compared to HPLC.A quick check for the presence of major impurities and to monitor the progress of purification steps.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid). A common starting point is a gradient elution, for example, starting with a 45:55 acetonitrile:water ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detection at 265 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the E3ME sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a certified reference standard of E3ME should be used to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the identification of volatile impurities and requires derivatization to make E3ME amenable to GC analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: The hydroxyl group of potential estrogen impurities can be derivatized using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form more volatile trimethylsilyl (TMS) ethers.[2]

  • Column: A non-polar capillary column (e.g., Rtx™-200, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program: An initial temperature of 110°C held for 2.5 minutes, then ramped at 20°C/min to 320°C and held for 6 minutes.[3]

  • Injector Temperature: 255°C.[3]

  • Injection Mode: Splitless or split, depending on the expected concentration of impurities.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity with certain derivatives.[3]

    • Source Temperature: 275°C.[3]

    • Scan Range: m/z 50-500.

  • Data Analysis: Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times to those of known standards. For quantitative analysis, a Selected Ion Monitoring (SIM) method can be developed.[4]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR can be used for the direct determination of E3ME purity without the need for an identical reference standard.[5][6][7][8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) is a common choice.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the E3ME sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution.

  • Acquisition Parameters (¹H NMR):

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long delay (e.g., 5-7 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of E3ME and a signal of the internal standard.

    • The purity of the E3ME sample is calculated based on the integral values, the number of protons contributing to each signal, the molar masses, and the weights of the sample and the internal standard.

Data Presentation

Clear and concise data presentation is essential for comparing the purity of different batches or suppliers of synthetic E3ME.

Table 1: Comparative Purity Analysis of this compound Samples

Analytical Method Supplier A (Batch 1) Supplier B (Batch 1) In-house Synthesis (Batch 1) Reference Standard
HPLC (Area %) 99.2%98.5%97.8%>99.9%
Major Impurity 1 (HPLC Area %) 0.3% (Estrone)0.6% (Estrone)1.1% (Estrone)<0.01%
Major Impurity 2 (HPLC Area %) 0.1% (Unknown)0.2% (Starting Material)0.5% (Unknown)Not Detected
Residual Solvents (GC-MS) Acetone: 50 ppmDichloromethane: 100 ppmEthyl Acetate: 200 ppmNot Detected
qNMR Purity (mass fraction) 99.1%98.3%97.5%99.9% ± 0.1%

Visualizations

Diagrams can effectively illustrate workflows and relationships in the purity evaluation process.

Purity_Evaluation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Weighing Accurate Weighing Sample_Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Sample_Dissolution HPLC HPLC Analysis (Purity, Impurity Profile) Sample_Dissolution->HPLC GC_MS GC-MS Analysis (Residual Solvents, Volatile Impurities) Sample_Dissolution->GC_MS NMR NMR Spectroscopy (Structural Confirmation, qNMR) Sample_Dissolution->NMR Data_Integration Peak Integration & Spectral Analysis HPLC->Data_Integration GC_MS->Data_Integration NMR->Data_Integration Purity_Calculation Purity Calculation & Impurity Identification Data_Integration->Purity_Calculation Report_Generation Certificate of Analysis Generation Purity_Calculation->Report_Generation Final_Decision Acceptance or Rejection of Batch Report_Generation->Final_Decision

Caption: Workflow for the comprehensive purity evaluation of synthetic this compound.

Analytical_Technique_Relationship E3ME_Purity This compound Purity Assessment Quantitative_Analysis Quantitative Analysis E3ME_Purity->Quantitative_Analysis How much? Qualitative_Analysis Qualitative Analysis (Impurity Identification) E3ME_Purity->Qualitative_Analysis What is it? Structural_Elucidation Structural Confirmation E3ME_Purity->Structural_Elucidation Is it correct? HPLC HPLC Quantitative_Analysis->HPLC qNMR qNMR Quantitative_Analysis->qNMR GC_MS GC-MS Qualitative_Analysis->GC_MS NMR NMR Qualitative_Analysis->NMR Structural_Elucidation->NMR

Caption: Interrelationship of analytical techniques in the purity assessment of E3ME.

By implementing these methodologies and adhering to rigorous data analysis, researchers can confidently assess the purity of their synthetic this compound, ensuring the integrity and reliability of their scientific work.

References

A Comparative Analysis of Receptor Binding Affinity: Estrone 3-Methyl Ether vs. Estrone

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the estrogen receptor binding affinities of Estrone 3-methyl ether (Mestranol) and Estrone. This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of their molecular interactions and biological implications.

Executive Summary

This guide elucidates the significant differences in estrogen receptor (ER) binding affinity between the naturally occurring estrogen, Estrone (E1), and the synthetic estrogen derivative, this compound, more commonly known as Mestranol. A critical finding is that Mestranol is a prodrug, exhibiting very low intrinsic affinity for the estrogen receptor. Its biological activity is primarily attributable to its hepatic demethylation into the highly potent synthetic estrogen, ethinylestradiol. In contrast, Estrone is a weak estrogen with a notably lower binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to the principal female sex hormone, 17β-estradiol (E2). Consequently, the biologically relevant comparison of receptor binding is between Estrone and ethinylestradiol. Experimental data consistently demonstrates that ethinylestradiol possesses a significantly higher binding affinity for the estrogen receptor than Estrone.

Comparative Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its biological potency. In the context of estrogens, this affinity dictates the extent to which they can elicit physiological responses through the activation of ERα and ERβ. The following table summarizes the relative binding affinities (RBAs) of Mestranol, its active metabolite ethinylestradiol, and Estrone, with 17β-estradiol serving as the reference compound (RBA = 100%).

CompoundCommon Name/SynonymEstrogen Receptor SubtypeRelative Binding Affinity (RBA) (%) vs. 17β-estradiol
This compound MestranolERα1.3 - 8.2[1]
ERβ0.16[1]
Ethinylestradiol Active metabolite of MestranolERα~121[1]
ERβ~44[1]
Estrone E1ERα5.3 - 38
ERβ~14

Key Observations:

  • Mestranol as a Prodrug: Mestranol itself displays a very low binding affinity for both ERα and ERβ.[1] It is considered biologically inactive until it undergoes O-demethylation in the liver to form ethinylestradiol.

  • High Affinity of Ethinylestradiol: The active metabolite of Mestranol, ethinylestradiol, is a potent estrogen with a binding affinity for ERα that is even greater than that of 17β-estradiol.[2][3] Its affinity for ERβ is also substantial.

  • Weak Affinity of Estrone: Estrone exhibits a significantly lower binding affinity for both estrogen receptor subtypes compared to 17β-estradiol and, notably, ethinylestradiol.[4][5] While it can bind to and activate estrogen receptors, it is considered a much weaker estrogen.

Experimental Protocols

The determination of receptor binding affinity is typically conducted through competitive binding assays. The following is a generalized protocol for an in vitro estrogen receptor competitive binding assay using rat uterine cytosol.

Preparation of Rat Uterine Cytosol
  • Tissue Collection: Uteri are collected from ovariectomized adult female Sprague-Dawley rats. Ovariectomy is performed to reduce endogenous estrogen levels.

  • Homogenization: The uterine tissue is homogenized in a cold buffer solution (e.g., Tris-EDTA buffer) to release the intracellular components, including the estrogen receptors.

  • Centrifugation: The homogenate is subjected to ultracentrifugation to separate the cytosolic fraction (supernatant), which contains the soluble estrogen receptors, from the nuclear and membrane fractions (pellet).

  • Protein Quantification: The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA assay) to ensure consistent receptor concentrations across experiments.

Competitive Binding Assay
  • Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-17β-estradiol) is incubated with a fixed amount of the prepared uterine cytosol.

  • Competition: Increasing concentrations of the unlabeled test compounds (Mestranol, ethinylestradiol, or Estrone) are added to the incubation mixture. The unlabeled compounds compete with the radiolabeled estradiol for binding to the estrogen receptors.

  • Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radiolabeled estradiol is separated from the unbound (free) radiolabeled estradiol. This is commonly achieved using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specifically bound radiolabeled estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined from this curve. The relative binding affinity (RBA) is then calculated as:

    RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

EstrogenSignaling cluster_cell Target Cell cluster_nucleus Nucleus Estrogen Estrogen (Estrone or Ethinylestradiol) ER Estrogen Receptor (ERα or ERβ) Estrogen->ER Binds Complex Estrogen-ER Complex ER->Complex HSP Heat Shock Proteins HSP->ER Dissociates Dimer Dimerized Complex Complex->Dimer Dimerization ERE Estrogen Response Element (on DNA) Dimer->ERE Translocates to Nucleus and Binds Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Estrogen Receptor Signaling Pathway.

BindingAssayWorkflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis UterineCytosol Prepare Rat Uterine Cytosol Incubation Incubate Cytosol, [³H]-Estradiol, and Competitor UterineCytosol->Incubation Radioligand Prepare [³H]-Estradiol Radioligand->Incubation Competitors Prepare Unlabeled Competitors (Estrone, Ethinylestradiol) Competitors->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Radioactivity of Bound Fraction Separation->Quantification Plotting Plot Competition Curve Quantification->Plotting IC50 Determine IC50 Value Plotting->IC50 RBA Calculate Relative Binding Affinity (RBA) IC50->RBA

Caption: Competitive Binding Assay Workflow.

Conclusion

The evidence overwhelmingly indicates that this compound (Mestranol) is a prodrug with negligible direct binding affinity for the estrogen receptor. Its estrogenic effects are mediated through its metabolic conversion to ethinylestradiol, a highly potent synthetic estrogen with a receptor binding affinity that surpasses even that of the endogenous hormone 17β-estradiol. In contrast, Estrone is a weak natural estrogen with a considerably lower binding affinity for both ERα and ERβ. For researchers and professionals in drug development, it is imperative to consider the metabolic activation of Mestranol when evaluating its biological activity and to recognize the significant disparity in receptor binding affinity between its active form, ethinylestradiol, and the natural estrogen, Estrone. This understanding is fundamental for the accurate interpretation of experimental data and the design of new therapeutic agents targeting the estrogen signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metabolic Stability of Estrone 3-Methyl Ether and Related Compounds

For researchers and professionals in drug development, understanding the metabolic stability of estrogenic compounds is crucial for predicting their pharmacokinetic profiles and potential drug-drug interactions. This guide provides a comparative overview of the metabolic stability of this compound (also known as mestranol), its active metabolite ethinylestradiol, and the endogenous estrogen, estrone.

Introduction to the Compounds

This compound (Mestranol) is a synthetic estrogen that functions as a prodrug. It is the 3-methyl ether of ethinylestradiol and was a component in some of the first oral contraceptives.[1][2] Its biological activity is dependent on its metabolic conversion to ethinylestradiol.

Ethinylestradiol is a potent, orally bioavailable synthetic estrogen that is widely used in combined oral contraceptive pills.[2] Its structure is similar to the natural estrogen estradiol, but with an ethinyl group at the C17α position, which significantly increases its resistance to metabolic degradation.

Estrone is a natural estrogen and a metabolic precursor to estradiol. It is a key endogenous hormone involved in female reproductive function. The metabolism of estrone is an important factor in hormonal homeostasis and has been studied in the context of hormone-related cancers.[3][4]

Metabolic Pathways and Bioactivation

The primary metabolic pathway for mestranol is its O-demethylation in the liver to the pharmacologically active ethinylestradiol.[1] This conversion is essential for its estrogenic effects. The metabolic pathways of mestranol and ethinylestradiol are therefore closely linked, with mestranol's stability being largely determined by the rate of this initial conversion.[5] Ethinylestradiol and estrone are further metabolized, primarily through hydroxylation and subsequent conjugation reactions.[3]

Mestranol This compound (Mestranol) EE Ethinylestradiol (Active Metabolite) Mestranol->EE O-demethylation (CYP2C9, CYP1A2) Metabolites Hydroxylated and Conjugated Metabolites EE->Metabolites Hydroxylation & Conjugation Estrone Estrone Estrone->Metabolites Hydroxylation & Conjugation (e.g., CYP1A2, CYP3A4)

Metabolic activation and pathways of the compared estrogens.

Comparative Metabolic Stability

Direct comparative in vitro studies providing half-life or intrinsic clearance data for all three compounds under identical conditions are limited in the available scientific literature. However, data from various sources can provide insights into their relative metabolic stabilities.

In Vivo Observations:

Pharmacokinetic studies in humans have shown that mestranol is rapidly cleared from the body, while its metabolite, ethinylestradiol, has a much longer duration of action. An oral dose of 50 µg of mestranol is considered to be pharmacokinetically bioequivalent to approximately 35 µg of ethinylestradiol.[5][6] This suggests a conversion efficiency of about 70%.[2]

One study in young women reported the following in vivo metabolic clearance rates:[7]

CompoundMetabolic Clearance Rate (L/24 hr, mean ± SD)
Mestranol1741 ± 393
Ethinylestradiol1345 ± 221

Note: This data is from in vivo studies and may not directly reflect in vitro metabolic stability due to factors like absorption, distribution, and excretion.

In Vitro Metabolism:

  • Mestranol: The primary metabolic reaction for mestranol is O-demethylation to ethinylestradiol, which is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[1] The rate of this reaction is the main determinant of mestranol's metabolic stability.

  • Ethinylestradiol: The ethinyl group at C17α significantly hinders its oxidation, making it more metabolically stable than endogenous estrogens. Its metabolism proceeds through pathways such as hydroxylation and sulfation.[8]

  • Estrone: As a natural hormone, estrone is subject to extensive metabolism, primarily through hydroxylation at various positions (e.g., 2-OH, 4-OH, 16α-OH) by several CYP450 enzymes, including CYP1A2 and CYP3A4, followed by conjugation.[3]

Due to the lack of directly comparable in vitro data, a quantitative comparison table is not provided to avoid misinterpretation. However, based on the available information, the general trend for metabolic stability is:

Ethinylestradiol > Mestranol > Estrone

Ethinylestradiol is the most stable due to the protective ethinyl group. Mestranol's stability is dictated by its conversion rate to ethinylestradiol. Estrone is the least stable as it is readily metabolized by various enzymes.

Experimental Protocols

While a specific protocol for a direct comparative study is not available, a general methodology for assessing in vitro metabolic stability using human liver microsomes is described below. This representative protocol is based on standard practices in the field.[9][10]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in human liver microsomes.

Materials:

  • Test compounds (this compound, Ethinylestradiol, Estrone)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (or 20 mM NADPH solution)

  • 100 mM Phosphate buffer (pH 7.4)

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile)

  • Control compounds (one with high and one with low metabolic stability)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

    • Thaw the human liver microsomes on ice.

    • Prepare the incubation mixture containing phosphate buffer and microsomes.

  • Incubation:

    • Pre-incubate the microsome-buffer mixture and the test compound solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold organic solvent to stop the reaction and precipitate the proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).

cluster_prep Preparation cluster_inc Incubation cluster_proc Processing & Analysis cluster_data Data Analysis Prep1 Prepare Stock Solutions Prep2 Thaw Liver Microsomes Prep1->Prep2 Prep3 Prepare Incubation Mixture Prep2->Prep3 Inc1 Pre-incubate at 37°C Prep3->Inc1 Inc2 Initiate with NADPH Inc1->Inc2 Inc3 Incubate and Sample at Time Points Inc2->Inc3 Proc1 Terminate Reaction Inc3->Proc1 Proc2 Centrifuge and Collect Supernatant Proc1->Proc2 Proc3 LC-MS/MS Analysis Proc2->Proc3 Data1 Plot % Remaining vs. Time Proc3->Data1 Data2 Calculate t1/2 and CLint Data1->Data2

References

A Comparative Guide to the Validation of Analytical Methods for Estrone 3-Methyl Ether in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies applicable to the validation of assays for Estrone 3-methyl ether in biological samples. While specific validated methods for this compound are not extensively reported in the public domain, this document outlines robust analytical strategies adapted from well-established methods for the quantification of structurally similar estrogens, such as estrone and estradiol. The information herein is intended to guide researchers in the development and validation of sensitive and reliable analytical methods for this synthetic estrogen.

Metabolic Pathway of this compound

This compound is a synthetic estrogen ether. Its primary metabolic pathway is anticipated to be O-demethylation to the hormonally active estrone. Further metabolism can follow the known pathways for estrone, including conversion to estradiol and various hydroxylated and conjugated metabolites. A study involving the oral administration of radiolabeled 17β-estradiol 3-methyl ether to humans identified 2-hydroxythis compound as a urinary metabolite, indicating that hydroxylation can also occur without prior demethylation[1]. The biotransformation of the structurally similar compound mestranol (ethinylestradiol 3-methyl ether) to its active form, ethinyl estradiol, is primarily mediated by the cytochrome P450 enzyme CYP2C9[2].

E3ME This compound E1 Estrone E3ME->E1 O-demethylation (likely via CYP450) OH_E3ME 2-Hydroxythis compound E3ME->OH_E3ME Hydroxylation E2 Estradiol E1->E2 17β-HSD OH_E1 Hydroxylated Estrone Metabolites E1->OH_E1 Hydroxylation Conj_Metabolites Conjugated Metabolites (Glucuronides and Sulfates) E1->Conj_Metabolites E2->E1 17β-HSD E2->Conj_Metabolites OH_E1->Conj_Metabolites

Caption: Proposed metabolic pathway of this compound.

Comparison of Analytical Methods

The quantification of steroid hormones in biological matrices presents analytical challenges due to their low endogenous concentrations and the presence of interfering substances. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most widely accepted techniques for their determination, offering high sensitivity and selectivity.

Data Presentation: Performance of Analytical Methods for Related Estrogens

The following table summarizes the performance of various validated methods for the analysis of estrone and estradiol in biological samples. These methods can be adapted for the quantification of this compound.

Analytical TechniqueSample MatrixExtraction MethodLimit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MS Human PlasmaLiquid-Liquid Extraction (LLE)Estrone: 5 pg/mL, Estradiol: 2 pg/mLNot Reported[3]
LC-MS/MS Human SerumLLE with MTBEEstrone & Estradiol: 2 pg/mLNot Reported
LC-MS/MS Human PlasmaImmunoaffinity ExtractionEstrone: 0.19 pg/mL, Estradiol: 0.71 pg/mLNot Reported[4]
GC-MS Human UrineLLEEstrone: 0.06 - 0.1 ng/mL75.3 - 109.5
GC-MS/MS Human UrineSolid-Phase Extraction (SPE)2.5 - 5 ng/mLHigher than LLE[5]

MTBE: Methyl tert-butyl ether

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the validation of an analytical method for this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and cost-effective method for extracting estrogens from biological matrices.

Protocol:

  • To 1 mL of biological sample (e.g., plasma, serum), add an internal standard.

  • Add 5 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction offers cleaner extracts compared to LLE and can be automated.

Protocol:

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the pre-treated biological sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte of interest with a stronger organic solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue for analysis.

Analytical Quantification: LC-MS/MS

LC-MS/MS provides high sensitivity and specificity for the quantification of low-level analytes in complex matrices.

Instrumentation:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Typical LC Conditions:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 °C.

Typical MS/MS Conditions:

  • Ionization Mode: Positive or negative, depending on the analyte and derivatization agent used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) IS Add Internal Standard Sample->IS Extraction Extraction (LLE or SPE) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for the analysis of this compound.

References

A Comparative Guide to the Estrogenic Activity of Estrone 3-Methyl Ether (Mestranol) Relative to Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the estrogenic activity of Estrone 3-methyl ether, commonly known as mestranol, and the principal endogenous estrogen, 17β-estradiol. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows to facilitate an objective assessment for research and drug development purposes.

Executive Summary

This compound (mestranol) is a synthetic estrogen that has been historically used in oral contraceptives. It is crucial to understand that mestranol is a prodrug, meaning it is biologically inactive itself. Its estrogenic effects are exerted after it undergoes demethylation in the liver to its active metabolite, ethinylestradiol.[1] Therefore, a direct comparison of the estrogenic activity of mestranol to estradiol must consider the efficiency of this metabolic conversion. For the purpose of this guide, the activity of mestranol will be primarily discussed in the context of its active form, ethinylestradiol, in comparison to estradiol.

Comparative Quantitative Data

The following tables summarize the key quantitative parameters assessing the estrogenic activity of mestranol (via its active metabolite ethinylestradiol) and estradiol.

Table 1: Relative Binding Affinity to Estrogen Receptors (ERα and ERβ)

CompoundTarget ReceptorRelative Binding Affinity (RBA %) vs. EstradiolReference
Estradiol ERα100[2]
Mestranol ERα0.1 - 2.3[2]
Ethinylestradiol ERα75 - 190[2]

Note: The wide range for ethinylestradiol reflects variability in experimental conditions.

Table 2: In Vitro Estrogenic Potency (Cell Proliferation and Reporter Gene Assays)

CompoundAssayCell LineEndpointEC50 ValueRelative Potency (vs. Estradiol)Reference
Estradiol Cell Proliferation (E-Screen)MCF-7Increased cell number~1 pM1[3]
Ethinylestradiol Cell Proliferation (E-Screen)MCF-7Increased cell number~1 pM~1[3][4]
Mestranol Not directly comparable due to prodrug nature
Estradiol Reporter Gene AssayT47D-KBlucLuciferase activity~1 pM1
Ethinylestradiol Reporter Gene AssayT47D-KBlucLuciferase activity~1 pM~1

Table 3: In Vivo Estrogenic Potency (Uterotrophic Assay in Rats)

CompoundRoute of AdministrationEndpointRelative Potency (vs. Estradiol)Reference
Estradiol OralUterine weight gain1
Ethinylestradiol OralUterine weight gain10-20
Mestranol OralUterine weight gainDependent on conversion to Ethinylestradiol[1]

Note: The higher in vivo potency of ethinylestradiol compared to estradiol when administered orally is attributed to its increased resistance to first-pass metabolism in the liver.

Signaling Pathways and Metabolism

Estrogen Receptor Signaling Pathway

Both estradiol and the active metabolite of mestranol, ethinylestradiol, exert their effects primarily through binding to and activating estrogen receptors (ERα and ERβ). This interaction triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways, ultimately leading to changes in gene expression and cellular responses.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estrogen (Estradiol or Ethinylestradiol) ER Estrogen Receptor (ERα / ERβ) E->ER Binds to Complex E-ER Complex ER->Complex Forms HSP Heat Shock Proteins HSP->ER Dissociates from ERE Estrogen Response Element (ERE) Complex->ERE Binds to Gene Target Gene Transcription ERE->Gene Initiates

Estrogen Receptor Signaling Pathway

Metabolic Conversion of Mestranol

Mestranol's biological activity is entirely dependent on its conversion to ethinylestradiol. This metabolic process primarily occurs in the liver.

MestranolMetabolism Mestranol Mestranol (this compound) Liver Liver (CYP450 enzymes) Mestranol->Liver Metabolized in Ethinylestradiol Ethinylestradiol (Active Metabolite) Liver->Ethinylestradiol Demethylation EstrogenicActivity Estrogenic Activity Ethinylestradiol->EstrogenicActivity Exerts

Metabolic Conversion of Mestranol

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

3.1. Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound to the estrogen receptor compared to a reference estrogen (e.g., 17β-estradiol).

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds (Mestranol, Estradiol)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare rat uterine cytosol as the source of estrogen receptors.

  • In assay tubes, add a fixed concentration of [³H]-17β-estradiol.

  • Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or the test compound.

  • Add the uterine cytosol preparation to each tube and incubate to allow for competitive binding.

  • After incubation, add hydroxylapatite slurry to separate receptor-bound from free radioligand.

  • Wash the hydroxylapatite pellets to remove unbound radioligand.

  • Add scintillation fluid to the pellets and measure radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50).

  • Determine the Relative Binding Affinity (RBA) using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.

3.2. Estrogen-Responsive Cell Proliferation Assay (E-Screen)

Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-sensitive cells.

Materials:

  • MCF-7 human breast cancer cell line (estrogen-responsive)

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)

  • Test compounds (Mestranol, Estradiol)

  • Cell proliferation detection reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate in estrogen-depleted medium and allow them to attach.

  • Expose the cells to a range of concentrations of the test compounds or a vehicle control.

  • Incubate the cells for a period of 6 days to allow for cell proliferation.

  • Add a cell proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Plot the cell proliferation against the log of the compound concentration to determine the EC50 value (the concentration that induces 50% of the maximal proliferative response).

3.3. Estrogen-Responsive Reporter Gene Assay

Objective: To measure the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene.

Materials:

  • A cell line stably transfected with an estrogen receptor and an estrogen-responsive reporter construct (e.g., T47D-KBluc cells containing a luciferase reporter gene).

  • Cell culture medium (estrogen-depleted).

  • Test compounds (Mestranol, Estradiol).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the reporter cell line in a 96-well plate in estrogen-depleted medium.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of reporter gene activity relative to the vehicle control and determine the EC50 value.

3.4. In Vivo Uterotrophic Assay in Rats

Objective: To assess the in vivo estrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rats.

Materials:

  • Immature or ovariectomized female rats.

  • Test compounds (Mestranol, Estradiol).

  • Vehicle for administration (e.g., corn oil).

  • Analytical balance.

Procedure:

  • Use immature (e.g., 21-day-old) or ovariectomized adult female rats.

  • Administer the test compounds or vehicle control daily for 3 consecutive days via oral gavage or subcutaneous injection.

  • On the fourth day, euthanize the animals and carefully dissect the uteri, trimming away any adhering fat or connective tissue.

  • Blot the uteri to remove excess fluid and record the wet weight.

  • Calculate the mean uterine weight for each treatment group and compare it to the vehicle control group to determine the estrogenic effect.

  • Dose-response curves can be generated to determine the relative potency of the compounds.

Conclusion

The estrogenic activity of this compound (mestranol) is indirect and reliant on its hepatic conversion to ethinylestradiol. While mestranol itself exhibits negligible affinity for the estrogen receptor, its active metabolite, ethinylestradiol, is a potent estrogen. In vitro, ethinylestradiol demonstrates a comparable potency to estradiol in stimulating cell proliferation and reporter gene activity. However, in vivo, due to its enhanced metabolic stability, ethinylestradiol exhibits significantly greater oral estrogenic potency than estradiol. Researchers and drug development professionals should consider these metabolic and pharmacokinetic differences when assessing the biological activity of mestranol and its relevance in various physiological and pharmacological contexts.

References

A Comparative Guide to Estrone 3-Methyl Ether and Benzyl Ether as Phenolic Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for a hydroxyl functionality is a critical step in the design of a synthetic route. This guide provides an objective comparison of the performance of two commonly employed protecting groups for phenols: the methyl ether, exemplified by Estrone 3-methyl ether, and the benzyl ether. This comparison is supported by experimental data on their formation, stability, and cleavage.

Introduction

Phenolic hydroxyl groups are often protected as ethers to prevent their interference in subsequent synthetic transformations. The choice of the ether protecting group depends on its stability to various reaction conditions and the ease and selectivity of its removal. The methyl ether is a simple and sterically small protecting group, while the benzyl ether offers different deprotection strategies. Estrone, a steroid hormone, provides a relevant scaffold for comparing these two protecting groups on a complex, biologically significant molecule.

Performance Comparison: Methyl Ether vs. Benzyl Ether

The performance of methyl and benzyl ethers as protecting groups for phenols can be evaluated based on their ease of formation, stability under various conditions, and the methods required for their cleavage.

Table 1: Comparison of Protection and Deprotection of Phenolic Hydroxyls

FeatureThis compound (Aryl Methyl Ether)Aryl Benzyl Ether
Protection Method Williamson Ether Synthesis (e.g., Dimethyl sulfate, base)Williamson Ether Synthesis (e.g., Benzyl bromide, base)
Typical Protection Yield ~80% for m-cresol with dimethyl sulfate[1]High yields, often >90%[2]
Common Deprotection Method Strong Lewis acids (e.g., BBr₃) or strong protic acids (HBr)[3][4]Catalytic Hydrogenolysis (H₂, Pd/C)[5]
Typical Deprotection Yield Often quantitative with BBr₃[4]72-85% for hydrogenolysis of benzyl ether pyrimidines[5]
Key Advantages Small size, generally stable to a wide range of reagents.Mild deprotection conditions (hydrogenolysis), orthogonal to many other protecting groups.
Key Disadvantages Harsh deprotection conditions required.Susceptible to reduction, catalyst poisoning.

Table 2: Stability of Phenolic Methyl and Benzyl Ethers

ConditionAryl Methyl Ether (e.g., Anisole)Aryl Benzyl Ether
Strong Acids (e.g., HBr, BBr₃) Labile, cleaved to the phenol[3][4][6]Can be cleaved, but generally more stable than to hydrogenolysis[7][8]
Mild Acids (e.g., acetic acid) Generally stable[6]Generally stable[8]
Strong Bases (e.g., NaOH, NaH) Highly stable[9]Highly stable[10]
Catalytic Hydrogenolysis (H₂, Pd/C) StableLabile, cleaved to the phenol and toluene[5]
Oxidizing Agents Generally stableCan be cleaved under certain oxidative conditions[7]
Reducing Agents (e.g., LiAlH₄, NaBH₄) StableStable

Experimental Protocols

Detailed methodologies for the protection of a phenolic hydroxyl group as a methyl or benzyl ether and their subsequent cleavage are provided below.

Protocol 1: Methylation of a Phenol (e.g., m-cresol)

This protocol is based on the synthesis of the methyl ether of m-cresol[1].

Reaction: m-Cresol + (CH₃)₂SO₄ + NaOH(aq) → m-Cresyl methyl ether

Procedure:

  • Dissolve m-cresol in an aqueous solution of sodium hydroxide.

  • Add dimethyl sulfate to the alkaline solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography. Reported Yield: 80%[1].

Protocol 2: Benzylation of a Phenol

This is a general procedure for the benzylation of a hydroxyl group using benzyl bromide and sodium hydride[2].

Reaction: Phenol + NaH + BnBr → Phenyl benzyl ether

Procedure:

  • Dissolve the starting material (containing a free hydroxyl group) in dry DMF or THF under an inert atmosphere (e.g., Argon).

  • Add sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) to the solution at 0°C.

  • Add benzyl bromide (1.5–2.0 equivalents) to the solution at 0°C.

  • Stir the reaction mixture, allowing it to gradually warm to room temperature, until the starting material is completely consumed (monitored by TLC).

  • Cool the reaction to 0°C and quench with an excess of triethylamine.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography. Expected Yield: High, typically >90%[2].

Protocol 3: Demethylation of an Aryl Methyl Ether using Boron Tribromide (BBr₃)

This is a general and effective method for the cleavage of phenolic methyl ethers[3][4].

Reaction: Aryl-OCH₃ + BBr₃ → Aryl-OH

Procedure:

  • Dissolve the aryl methyl ether in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to 0°C or a lower temperature if the substrate is sensitive.

  • Add a solution of BBr₃ (typically 1 M in DCM, 1-3 equivalents per methyl ether group) dropwise to the stirred solution.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or methanol at 0°C.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate.

  • Purify the crude phenol by column chromatography or recrystallization. Reported Yield: A near-quantitative conversion of anisole to phenol is observed with a 1:1 ratio of BBr₃ to anisole[4]. A total synthesis of estrone involved a demethylation step using BBr₃[11].

Protocol 4: Debenzylation of an Aryl Benzyl Ether by Catalytic Hydrogenolysis

This is a standard and mild procedure for the cleavage of benzyl ethers[5].

Reaction: Aryl-OBn + H₂ (gas) --(Pd/C catalyst)--> Aryl-OH + Toluene

Procedure:

  • Dissolve the benzyl-protected phenol in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Subject the mixture to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product if necessary. Reported Yield: Yields for the hydrogenolysis of benzyl ether pyrimidine intermediates ranged from 72% to 85%[5].

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams visualize the chemical structures, a typical protection/deprotection workflow, and a decision-making process for selecting between the two protecting groups.

Chemical Structures cluster_methyl This compound cluster_benzyl Estrone 3-Benzyl Ether (Illustrative) img_methyl A Estrone Core-O-CH2-Ph

Caption: Structures of this compound and an illustrative representation of Estrone 3-Benzyl Ether.

General Protection/Deprotection Workflow Start Phenol (Ar-OH) Protection Protection Start->Protection Protected_Phenol Protected Phenol (Ar-OR) Protection->Protected_Phenol Reaction Synthetic Transformation(s) Protected_Phenol->Reaction Deprotection Deprotection Reaction->Deprotection Final_Product Final Product (Ar-OH containing) Deprotection->Final_Product

Caption: A generalized workflow for the use of protecting groups in multi-step synthesis.

Caption: A decision tree to aid in the selection between methyl and benzyl ether protecting groups for phenols.

Conclusion

Both methyl and benzyl ethers are effective for the protection of phenolic hydroxyl groups, but they offer distinct advantages and disadvantages that make them suitable for different synthetic strategies.

  • This compound , as a representative aryl methyl ether, is highly stable and requires harsh, strongly acidic conditions for its cleavage. This makes it a robust, "permanent" protecting group suitable for multi-step syntheses where other functional groups are sensitive to the milder deprotection methods used for benzyl ethers.

  • Benzyl ether protection offers the significant advantage of mild deprotection via catalytic hydrogenolysis. This method is orthogonal to many other protecting groups and is often preferred when sensitive functionalities are present elsewhere in the molecule. However, the susceptibility of the benzyl group to reductive cleavage means it cannot be used in the presence of other groups that are to be reduced by similar methods.

The choice between these two protecting groups should be made based on the overall synthetic plan, considering the stability of all functional groups present in the molecule to the conditions required for both protection and, critically, deprotection. The provided data and protocols offer a foundation for making an informed decision in the context of complex molecule synthesis.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Estrone 3-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Estrone 3-methyl ether, a synthetic estrogen and a common intermediate in the synthesis of estrogen receptor modulators, requires careful handling and disposal due to its hazardous properties.[1][2] Adherence to established disposal protocols is essential to mitigate risks to personnel and the environment.

This compound is classified as a hazardous substance with multiple risk factors. It is suspected of causing cancer and of damaging fertility or the unborn child.[3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3] Consequently, it is imperative that this compound is not disposed of with household garbage or allowed to enter sewage systems.[3] Disposal must be conducted in accordance with official regulations for hazardous and pharmaceutical waste.[3][4]

Hazard Profile of this compound

A thorough understanding of the hazards associated with this compound is the first step in ensuring safe handling and disposal.

Hazard ClassificationDescriptionGHS Hazard Statement
Carcinogenicity Suspected of causing cancer.[3]H351
Reproductive Toxicity Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[3]H361, H362
Acute Oral Toxicity Harmful if swallowed.[5][6]H302
Skin Corrosion/Irritation Causes skin irritation.[5]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[5]H319
Aquatic Toxicity (Acute) Very toxic to aquatic life.[3]H400
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long lasting effects.[3]H410

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to be a comprehensive guide, from the initial handling of the waste to its final collection by authorized personnel.

1. Personal Protective Equipment (PPE) and Safety Precautions:

Before handling this compound waste, it is crucial to be equipped with the appropriate PPE.

  • Gloves: Wear nitrile or polyvinyl alcohol gloves.[7] Be aware that ethers can permeate nitrile gloves, so it is advisable to change them frequently, especially if contaminated.[8]

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[5]

  • Lab Coat: A lab coat, preferably flame-resistant, should be worn to protect from spills.[8]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a respirator may be necessary.[5]

  • Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, such as a chemical fume hood.[5][7]

2. Waste Segregation and Containerization:

Proper segregation and containment of chemical waste are fundamental to safe disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for hazardous chemical waste.[9] The container must be compatible with ethers.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., health hazard, environmental hazard).[3][10]

  • Container Management: Keep the waste container tightly sealed when not in use.[7][10] Store it in a designated, secure area away from incompatible materials, heat, and sources of ignition.[11]

3. Disposal of Unused or Expired this compound:

For pure, unused, or expired this compound:

  • Do Not Mix: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Follow Institutional Procedures: Arrange for collection by your institution's hazardous waste disposal program.

4. Decontamination of Empty Containers:

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[11] The first rinseate must be collected and disposed of as hazardous waste.[9]

  • Label Defacement: After thorough rinsing and drying, completely remove or deface the original chemical label before disposing of the container as regular laboratory glass or plastic waste.[9][11]

5. Spill Cleanup:

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Secure: Evacuate the immediate area and prevent others from entering.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[7]

Regulatory Framework

The disposal of this compound falls under the regulations governing pharmaceutical and hazardous waste. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4] The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[4][10] It is the responsibility of the waste generator to ensure that the waste is handled and disposed of in compliance with all applicable federal, state, and local regulations.[10]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Final Disposal Steps cluster_3 Container Decontamination A Wear Appropriate PPE C Use Labeled Hazardous Waste Container A->C B Work in Fume Hood B->C D Segregate from Other Waste C->D E Store Container Securely D->E F Arrange for EHS Pickup E->F G Triple Rinse Empty Container H Collect First Rinseate as Hazardous Waste G->H I Deface Label and Dispose Container H->I

This compound Disposal Workflow

This structured approach to the disposal of this compound is designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. By integrating these procedures into standard laboratory practice, research institutions can foster a culture of safety and responsibility.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.